molecular formula C21H24N4O7S B12044807 Raltitrexed monohydrate

Raltitrexed monohydrate

Cat. No.: B12044807
M. Wt: 476.5 g/mol
InChI Key: VADKIFZZQGWGDT-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raltitrexed monohydrate is a useful research compound. Its molecular formula is C21H24N4O7S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Raltitrexed monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raltitrexed monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N4O7S

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C21H22N4O6S.H2O/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27;/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28);1H2/t15-;/m0./s1

InChI Key

VADKIFZZQGWGDT-RSAXXLAASA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1.O

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1.O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Profiling of Raltitrexed Monohydrate (CAS 112887-68-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Raltitrexed is a highly potent, quinazoline-based folate analogue and antimetabolite primarily utilized in the management of advanced colorectal cancer[1]. Functioning as a direct and specific inhibitor of thymidylate synthase (TS), it disrupts the de novo synthesis of thymidine triphosphate (TTP), a critical nucleotide required exclusively for DNA replication[2]. For researchers and drug development professionals, understanding the physicochemical behavior, intracellular polyglutamation kinetics, and analytical characterization of its monohydrate form (CAS 112887-68-0) is essential for formulation stability and pharmacological optimization.

Physicochemical Properties & Molecular Identity

The monohydrate form of Raltitrexed exhibits specific thermodynamic and solubility profiles that dictate its handling in both in vitro assays and clinical formulations. The presence of the water molecule in the crystal lattice slightly alters its molecular weight and melting point compared to the anhydrous base[3].

Table 1: Quantitative Physicochemical Data of Raltitrexed Monohydrate

PropertyValueScientific Rationale / Implication
Chemical Name Raltitrexed monohydrateHydration state impacts bulk powder stability and hygroscopicity.
CAS Registry Number 112887-68-0Standard identifier for both the base and monohydrate forms[3].
Molecular Formula C₂₁H₂₂N₄O₆S · H₂OContains a quinazoline ring and a glutamic acid moiety[3].
Molecular Weight 476.50 g/mol Increased from the 458.49 g/mol anhydrous form[3].
Appearance Pale yellow crystalline powderColoration is driven by the conjugated quinazoline system[3].
Melting Point 180 - 184 °CIndicates a highly stable crystalline lattice[3].
Partition Coefficient (LogP) -1.2Highly hydrophilic; necessitates active transport to enter cells[4].
Primary Target Thymidylate Synthase (TS)Binds to the folate-binding site of the TS enzyme[2].

Mechanistic Pathway: Intracellular Activation and Target Inhibition

Because Raltitrexed is highly hydrophilic (LogP -1.2)[4], it cannot passively diffuse across the lipid bilayer. Instead, it relies on the Reduced Folate Carrier (RFC) for intracellular transport[5].

The Causality of Polyglutamation: Once inside the cytoplasm, Raltitrexed acts as a substrate for the enzyme folylpolyglutamate synthetase (FPGS)[5]. Why is this step critical? Natural folates are polyglutamated to prevent them from effluxing out of the cell. Raltitrexed hijacks this mechanism. The addition of multiple glutamate residues drastically decreases the drug's dissociation rate from Thymidylate Synthase[2]. This prolonged retention means that even after the extracellular drug concentration drops, the intracellular polyglutamated metabolites continue to exert potent cytotoxic effects, leading to DNA fragmentation and a phenomenon known as "thymineless death"[5].

Pathway Extracellular Raltitrexed (Extracellular) RFC Reduced Folate Carrier (RFC) Extracellular->RFC Transport Intracellular Raltitrexed (Intracellular) RFC->Intracellular FPGS Folylpolyglutamate Synthetase (FPGS) Intracellular->FPGS Substrate Polyglutamates Raltitrexed-Polyglutamates FPGS->Polyglutamates Catalysis TS Thymidylate Synthase (TS) Polyglutamates->TS Direct Inhibition dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP Blocked by TS DNA DNA Synthesis Inhibition dTMP->DNA Apoptosis Thymineless Death DNA->Apoptosis

Intracellular pharmacodynamic pathway of Raltitrexed leading to thymineless death.

Analytical Characterization: HPLC-UV Workflow

To verify the purity of Raltitrexed monohydrate and quantify its metabolites in cultured cells[6], High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard.

Causality in Method Design: The glutamic acid tail of Raltitrexed renders it highly polar and ionizable. Using an unbuffered mobile phase would result in peak tailing and irreproducible retention times. Therefore, a slightly acidic phosphate buffer (pH ~6.0) is utilized to control the ionization state, ensuring sharp, symmetrical peaks on a reversed-phase C18 column. The quinazoline ring provides a strong chromophore, making UV detection at 225 nm highly sensitive.

Self-Validating Protocol Steps:

  • System Suitability (Validation): Inject a blank (mobile phase) to rule out column carryover. Follow this with a certified Raltitrexed reference standard. The system is only validated for sample analysis if the theoretical plate count exceeds 2000 and the tailing factor is < 1.5.

  • Sample Preparation: Solubilize Raltitrexed monohydrate in a mixture of mobile phase and dimethyl sulfoxide (DMSO) to ensure complete dissolution of the crystalline lattice.

  • Isocratic Elution: Run the mobile phase (e.g., 80% Phosphate buffer pH 6.0 / 20% Acetonitrile) at a flow rate of 1.0 mL/min.

  • Detection & Integration: Monitor absorbance at 225 nm. Integrate the peak area relative to the reference standard to determine absolute purity.

HPLC Prep Sample Prep (Solubilization) Eq Column Equilibration (C18, 25°C) Prep->Eq Inj Sample Injection (10-20 µL) Eq->Inj Sep Isocratic Separation (pH 6.0 Buffer/ACN) Inj->Sep Det UV Detection (λ = 225 nm) Sep->Det Data Data Integration (Peak Area) Det->Data

Step-by-step HPLC-UV analytical workflow for Raltitrexed characterization.

In Vitro Pharmacological Assays: Thymidylate Synthase Inhibition

Raltitrexed is one of the most potent antimetabolites in clinical use, demonstrating an IC₅₀ of approximately 9 nM against L1210 cell growth in culture[7].

Causality in Model Selection: Why use the L1210 cell line? L1210 is a mouse lymphocytic leukemia cell line characterized by an extremely rapid doubling time. Because Raltitrexed specifically targets DNA synthesis during the S-phase of the cell cycle, rapidly dividing cells are disproportionately affected, providing a highly sensitive and robust dynamic range for the assay.

Self-Validating Cell Viability Protocol:

  • Cell Seeding: Plate L1210 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dialyzed to remove exogenous natural folates that could outcompete the drug).

  • Internal Calibration (Validation): Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., 5-Fluorouracil) to confirm the intrinsic sensitivity of the specific cell passage.

  • Drug Treatment: Treat cells with a logarithmic dilution series of Raltitrexed monohydrate (ranging from 0.1 nM to 1000 nM).

  • Incubation: Incubate for 72 hours. Causality: This duration allows the cells to undergo multiple division cycles, ensuring all cells pass through the S-phase where "thymineless death" is triggered.

  • Readout: Add an ATP-luminescence reagent (e.g., CellTiter-Glo) or MTT to quantify metabolically active cells. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Cancer Care Ontario. "Raltitrexed - Mechanism of Action and Pharmacokinetics." URL: [Link]

  • PatSnap Synapse. "What is the mechanism of Raltitrexed?" URL: [Link]

  • Wikipedia. "Raltitrexed - Mechanism of Action." URL: [Link]

  • Gunasekara, N. S., & Faulds, D. (1998). "Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer." Drugs, 55(3), 423-435. URL: [Link]

  • DrugFuture Chemical Index Database. "Raltitrexed (CAS 112887-68-0)." URL: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135400182, Raltitrexed." URL: [Link]

  • Gibson, W., et al. (1993). "HPLC determination of metabolites in cultured cells." Biochemical Pharmacology, 45, 863. URL: [Link]

Sources

Raltitrexed monohydrate mechanism of action thymidylate synthase

Author: BenchChem Technical Support Team. Date: March 2026

Title: Targeting Thymidylate Synthase: The Mechanistic and Kinetic Profile of Raltitrexed Monohydrate

Executive Summary & Molecular Rationale

Raltitrexed monohydrate (clinically known as ZD1694 or Tomudex) is a highly specific, quinazoline-based folate analogue designed to act as an antimetabolite[1]. Unlike broad-spectrum antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), raltitrexed was engineered to selectively target and inhibit thymidylate synthase (TS)[2]. TS is the critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), making it the sole biological source of thymidine triphosphate (dTTP) required for DNA replication and repair[3].

By directly depleting the intracellular dTTP pool, raltitrexed stalls DNA replication forks, induces severe double-strand DNA breaks, and triggers a specialized apoptotic cascade known clinically and biochemically as "thymineless death"[4].

Pharmacodynamics: The "Thymineless Death" Pathway

The efficacy of raltitrexed relies heavily on its cellular uptake and subsequent enzymatic modification. The drug is actively transported across the cell membrane primarily via the Reduced Folate Carrier (RFC)[3]. Once in the cytoplasm, raltitrexed acts as a high-affinity substrate for the enzyme folylpolyglutamate synthetase (FPGS)[4].

FPGS catalyzes the addition of multiple glutamate residues to the drug's gamma-carboxyl group. This intracellular polyglutamation is the defining pharmacological event for raltitrexed:

  • Intracellular Trapping: The highly charged polyglutamate tail prevents the drug from effluxing out of the cell, leading to prolonged intracellular retention[3].

  • Potency Amplification: The polyglutamated metabolites exhibit a massively amplified inhibitory potency against TS compared to the parent compound, creating a nearly irreversible enzymatic block[3].

MoA Ralt Raltitrexed (Extracellular) RFC Reduced Folate Carrier (RFC) Ralt->RFC Uptake Ralt_Intra Raltitrexed (Intracellular) RFC->Ralt_Intra FPGS Folylpolyglutamate Synthetase (FPGS) Ralt_Intra->FPGS Substrate Ralt_Poly Raltitrexed-Polyglutamate (Active Inhibitor) FPGS->Ralt_Poly Polyglutamation TS Thymidylate Synthase (TS) Ralt_Poly->TS Competitive Inhibition dTMP dTMP TS->dTMP Catalysis (Blocked) Apoptosis Thymineless Death (Apoptosis) TS->Apoptosis dTTP Depletion dUMP dUMP dUMP->TS Binds DNA DNA Synthesis & Cell Survival dTMP->DNA Precursor

Caption: Cellular uptake, polyglutamation, and TS inhibition pathway of Raltitrexed.

Enzyme Kinetics and Structural Biology

Raltitrexed functions as a direct, transition-state analogue[5]. Structural analyses using X-ray crystallography reveal that raltitrexed binds deeply within the catalytic cavity of human TS, acting via competitive inhibition with respect to the natural cofactor 5,10-methylenetetrahydrofolate (mTHF)[6].

The parent drug exhibits a baseline inhibition constant (Ki) of approximately 60 nM[7]. However, its tight-binding kinetic profile becomes highly synergistic when combined with other TS-directed agents, such as 5-fluorouracil (which metabolizes to FdUMP, a dUMP analogue). The simultaneous binding of FdUMP and raltitrexed creates a highly stable ternary complex (hTS:raltitrexed:FdUMP) that completely abolishes enzymatic activity[6].

Table 1: Kinetic and Pharmacokinetic Parameters of Raltitrexed

ParameterValue / CharacteristicClinical / Mechanistic Significance
Target Enzyme Thymidylate Synthase (TS)Selectively blocks the de novo synthesis of dTTP[3].
Inhibitory Constant (Ki) ~60 nM (Parent Drug)Highly potent baseline affinity; amplified by polyglutamation.
Protein Binding 93%[3]High plasma protein binding dictates systemic distribution[3].
Plasma Clearance Triphasic[3]Rapid initial distribution followed by a slow terminal elimination phase[3].
Excretion ~50% Urine (Unchanged), ~15% Feces[3]Contraindicated in severe renal impairment due to toxicity risks.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of raltitrexed, experimental assays must be designed to validate both on-target engagement and downstream phenotypic causality. The following protocols incorporate built-in causality checks to ensure the resulting data forms a self-validating system.

Protocol A: In Vitro Thymidylate Synthase Kinetic Inhibition Assay

Causality & Rationale: Because raltitrexed is a tight-binding inhibitor that competes with mTHF, the order of reagent addition is critical. Pre-incubating the enzyme with the inhibitor allows the slow-onset conformational changes to occur, ensuring accurate measurement of the true Ki rather than a falsely elevated apparent Ki.

  • Reagent Preparation: Prepare recombinant human TS (hTS) in a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol). Prepare dUMP and the cofactor mTHF.

  • Inhibitor Pre-incubation: Mix hTS with varying concentrations of raltitrexed (0.1 nM to 1000 nM). Incubate at 25°C for 20 minutes. Validation step: This pre-incubation ensures steady-state binding is achieved before catalysis begins.

  • Reaction Initiation: Add saturating concentrations of dUMP (e.g., 100 µM) and mTHF to initiate the reaction[6].

  • Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of mTHF to dihydrofolate (DHF) as dUMP is converted to dTMP.

  • Data Analysis: Plot the initial velocities against inhibitor concentration using a Dixon plot or a tight-binding Morrison equation to calculate the precise Ki[6].

Workflow Prep 1. Reagent Prep (hTS, dUMP, mTHF) Incubate 2. Inhibitor Pre-incubation (Raltitrexed + hTS) Prep->Incubate Reaction 3. Reaction Initiation (Add dUMP & mTHF) Incubate->Reaction Measure 4. Spectrophotometric Measurement (340 nm) Reaction->Measure Analyze 5. Kinetic Analysis (Morrison Eq. / Ki) Measure->Analyze

Caption: Step-by-step workflow for in vitro Thymidylate Synthase inhibition assay.

Protocol B: Cellular Viability and Thymidine Rescue Assay

Causality & Rationale: To prove that raltitrexed's cytotoxicity is exclusively due to TS inhibition (and not off-target effects), a rescue assay is employed. By supplying exogenous thymidine, cells can bypass the de novo synthesis pathway via the salvage pathway (using thymidine kinase). If thymidine fully restores cell viability, the drug's effect is definitively on-target[2].

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116 or WiDr)[7][8] in 96-well plates at 5,000 cells/well. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with serial dilutions of raltitrexed (0.01 nM to 10 µM)[2].

  • Rescue Condition: In a parallel set of identical wells, co-administer raltitrexed with 10 µM exogenous thymidine[2].

  • Incubation & Readout: Incubate for 72 hours. Add a viability reagent (e.g., alamarBlue or MTT) and measure fluorescence/absorbance[2].

  • Validation Analysis: Calculate the IC50. In the un-rescued plate, the IC50 should be in the sub-nanomolar to low nanomolar range (e.g., ~0.39 nM for WiDr cells under folate-restricted conditions)[7]. In the thymidine-rescued plate, viability should remain near 100%, confirming that dTTP depletion was the sole mechanism of cell death[2].

Pharmacokinetics and Clinical Translation

The pharmacokinetic profile of raltitrexed monohydrate dictates its clinical dosing regimen. Administered intravenously, the drug exhibits a triphasic concentration-time profile[3]. Following a rapid initial distribution phase, the drug undergoes a slow terminal elimination phase, largely driven by its high protein binding (93%) and extensive intracellular retention via polyglutamation[3].

Because approximately 50% of the drug is excreted unchanged in the urine, renal function is a critical determinant of drug clearance[3]. Patients with severe renal impairment are contraindicated for this therapy due to the risk of systemic accumulation and profound myelosuppression or gastrointestinal toxicity[9]. The unique retention of the polyglutamated active metabolites within tumor cells allows for a convenient, albeit potent, dosing schedule (typically once every three weeks) compared to continuous infusions required by shorter-acting antimetabolites[10].

References

1.4 2.1 3.6 4. 10 5. 6. 5 7.8 8. 9. 3 10.2

Sources

Molecular Architecture and Formulation Strategy: Raltitrexed Monohydrate vs. Disodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently navigate the critical juncture where a potent active pharmaceutical ingredient (API) must transition from an in vitro research tool to a viable clinical therapeutic. The folate antimetabolite Raltitrexed serves as a quintessential case study in this transition. While the core pharmacophore remains identical, the choice between its monohydrate and disodium salt forms dictates its physicochemical behavior, solubility profile, and ultimate utility.

This whitepaper dissects the molecular structural differences, mechanistic pathways, and analytical workflows required to differentiate and utilize Raltitrexed monohydrate versus its clinical counterpart, Raltitrexed disodium.

The Mechanistic Foundation: Thymidylate Synthase Inhibition

Before examining the physical forms of the API, we must understand its biological target. Raltitrexed is a quinazoline folate analogue designed to selectively inhibit thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine triphosphate (dTTP)[1],[2].

The causality of its potency lies in its intracellular processing. Raltitrexed enters the cell via the Reduced Folate Carrier (RFC). Once inside, it is rapidly and extensively polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS)[2]. Why is this polyglutamation critical? The addition of glutamate residues traps the drug inside the cell and exponentially increases its binding affinity to TS. By blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the drug induces "thymineless death," leading to severe DNA fragmentation and apoptosis in rapidly dividing cancer cells[2],[3].

Mechanism A Raltitrexed (Extracellular) B Reduced Folate Carrier (RFC) A->B Active Transport C Intracellular Raltitrexed B->C D Folylpolyglutamate Synthetase (FPGS) C->D Substrate Recognition E Raltitrexed Polyglutamates D->E Polyglutamation F Thymidylate Synthase (TS) Inhibition E->F Competitive Binding G dUMP to dTMP Conversion Blocked F->G Depletion of dTTP H DNA Fragmentation & Apoptosis G->H Thymineless Death

Raltitrexed mechanism of action via RFC transport and TS inhibition.

Molecular Architecture: Monohydrate vs. Disodium Salt

The structural divergence between the monohydrate and the disodium salt is rooted in the glutamic acid moiety of the molecule. The free acid form of Raltitrexed contains two carboxylic acid groups with estimated pKa values of 4.5 and 5.7 at 25°C[4].

Quantitative Data Synthesis
Physicochemical PropertyRaltitrexed MonohydrateRaltitrexed Disodium Salt
Molecular Formula C₂₁H₂₂N₄O₆S · H₂O[5]C₂₁H₂₀N₄Na₂O₆S,[6]
Molecular Weight 476.50 g/mol [5],[7]502.45 g/mol ,[6]
Structural State Zwitterionic/Free acid with lattice waterDeprotonated dicarboxylate with 2 Na⁺ ions
Aqueous Solubility Very Low (Requires DMSO for stock solutions)High (Soluble in 0.9% NaCl or D5W)[4]
Physical Appearance Pale yellow-brown crystalline powderSterile lyophilized powder[4]
Primary Application In vitro R&D, cell culture assays[7]Clinical IV infusion (e.g., Tomudex)[4]
Causality in Formulation Design

Why do we synthesize the disodium salt for clinical use? The monohydrate form exhibits extensive intermolecular hydrogen bonding in its crystal lattice, driven by the protonated carboxylic acids and the integrated water molecule. This lattice energy severely restricts aqueous solubility, making it impossible to achieve the required clinical infusion concentrations (typically 0.5 mg/mL) in standard physiological vehicles[4].

By reacting the free acid with a sodium base, we deprotonate the glutamic acid tail. The resulting disodium salt disrupts the tightly packed hydrogen-bond network and introduces highly hydratable sodium ions. This thermodynamic shift drastically lowers the dissolution activation energy, allowing the lyophilized powder to dissolve rapidly in sterile water or 0.9% NaCl for intravenous administration[4].

Analytical Workflows: Differentiating the Forms

In a pharmaceutical development setting, confirming the identity and purity of the specific salt or hydrate form is a regulatory imperative. Below is a self-validating experimental workflow designed to unambiguously differentiate Raltitrexed monohydrate from its disodium salt.

Workflow S1 Sample Preparation (Monohydrate vs Disodium) S2 X-Ray Powder Diffraction (XRPD) S1->S2 S3 TGA & DSC (Thermal Analysis) S1->S3 S4 1H-NMR Spectroscopy (Solution State) S1->S4 S5 Kinetic Solubility Assay S1->S5 S6 Data Synthesis & Form Identification S2->S6 Crystal Lattice Fingerprint S3->S6 Hydration & Melting Points S4->S6 Protonation State S5->S6 Dissolution Profile

Analytical workflow for differentiating Raltitrexed monohydrate and disodium salt.

Step-by-Step Characterization Protocol

Step 1: Controlled Sample Equilibration

  • Action: Store both API samples in a desiccator at 25°C and 40% Relative Humidity (RH) for 24 hours prior to analysis.

  • Causality: Raltitrexed monohydrate relies on a specific water activity to maintain its lattice. Over-desiccation can cause partial dehydration, while high humidity might induce surface moisture on the hygroscopic disodium salt. Equilibration ensures baseline thermodynamic stability.

Step 2: Thermogravimetric Analysis (TGA) coupled with DSC

  • Action: Heat 5 mg of the sample in an aluminum pan from 25°C to 250°C at 10°C/min under a dry nitrogen purge (50 mL/min).

  • Causality & Validation: DSC alone cannot differentiate between a melting endotherm and a desolvation event. By coupling TGA, we establish a self-validating system. For the monohydrate, TGA will reveal a distinct mass loss of ~3.78% between 100°C and 120°C. This perfectly correlates with the theoretical mass of one water molecule (18.015 g/mol ) departing the monohydrate lattice (476.50 g/mol ). The disodium salt will show no such desolvation step prior to its degradation temperature.

Step 3: ¹H-NMR Spectroscopy

  • Action: Dissolve 10 mg of the monohydrate in DMSO-d₆ and 10 mg of the disodium salt in D₂O. Acquire a standard 1D ¹H-NMR spectrum at 400 MHz.

  • Causality & Validation: The solvent choice itself acts as a primary solubility screen. In the NMR spectra, the monohydrate in DMSO-d₆ will exhibit broad singlets corresponding to the two carboxylic acid protons of the glutamic acid moiety. In the disodium salt (analyzed in D₂O), these proton signals will be entirely absent due to the sodium substitution and rapid deuterium exchange.

  • Validation Checkpoint: Integration of the quinazoline methyl protons against the thiophene ring protons must yield a strict 3:2 ratio. Any deviation indicates API degradation.

Step 4: X-Ray Powder Diffraction (XRPD)

  • Action: Scan the powder samples from 3° to 40° 2θ using Cu-Kα radiation.

  • Causality: The monohydrate yields a highly crystalline diffractogram with sharp, distinct Bragg peaks. Conversely, the clinical disodium salt is often formulated as a sterile lyophilized powder[4], which will manifest in the XRPD as an amorphous halo with no long-range crystalline order, confirming its readiness for rapid aqueous dissolution.

Conclusion

The distinction between Raltitrexed monohydrate and Raltitrexed disodium is not merely a matter of nomenclature; it represents the fundamental engineering required to translate a potent biochemical inhibitor into a life-saving clinical formulation. The monohydrate provides a stable, crystalline form ideal for rigorous in vitro screening and long-term storage in research repositories. However, it is the disodium salt—through the strategic disruption of hydrogen bonding and the introduction of ion-dipole interactions—that achieves the aqueous solubility necessary to target thymidylate synthase in patients with advanced colorectal cancer.

Understanding these physicochemical properties, and the rigorous analytical protocols required to validate them, is essential for any scientist engaged in the formulation, quality control, or clinical deployment of folate antimetabolites.

References

  • Wikipedia Contributors. "Raltitrexed - Wikipedia." Wikipedia.org. [Link]

  • Patsnap Synapse. "What is the mechanism of Raltitrexed?" Patsnap.com.[Link]

  • Inxight Drugs. "RALTITREXED DISODIUM." Ncats.io.[Link]

  • NCI Drug Dictionary. "Definition of raltitrexed disodium." Cancer.gov.[Link]

  • Health Canada. "Product Monograph Tomudex (Raltitrexed disodium for Injection)." Hres.ca.[Link]

  • PubChem - NIH. "Raltitrexed Disodium | C21H20N4Na2O6S | CID 135565658." Nih.gov.[Link]

  • Clinivex. "Raltitrexed monohydrate | Products Supplier." Theclinivex.com.[Link]

Sources

Raltitrexed Monohydrate: Mechanistic Pathways and In Vitro Validation of Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Development Professionals

The Biochemical Imperative of Raltitrexed

In the landscape of antimetabolite pharmacology, Raltitrexed monohydrate (ZD1694) represents a masterclass in targeted enzyme inhibition. As a quinazoline-based folate analogue, it was engineered to overcome the non-specific toxicities of earlier antifolates by acting as a highly specific, competitive inhibitor of 1[1].

However, the parent molecule itself is only a transient inhibitor. As application scientists, we must understand that Raltitrexed is essentially a prodrug whose true pharmacodynamic power is unlocked intracellularly via enzymatic polyglutamation. This guide deconstructs the mechanistic pathway of Raltitrexed and provides a self-validating experimental framework for quantifying its inhibitory effects in vitro.

Pathway Dynamics: Transport, Polyglutamation, and Target Engagement

The efficacy of Raltitrexed relies on a sequential, three-node biochemical cascade:

  • Cellular Influx: Raltitrexed cannot passively diffuse across the lipid bilayer. It is actively transported into the cytosol via the 2[2].

  • Polyglutamation (The Critical Node): Once inside, the drug acts as a high-affinity substrate for folylpolyglutamate synthetase (FPGS). FPGS appends up to four glutamate residues to the molecule. This structural modification traps the drug intracellularly (preventing efflux) and amplifies its inhibitory potency against TS by approximately 100-fold[3].

  • Target Engagement & Thymineless Death: TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Raltitrexed polyglutamates competitively bind the folate cofactor site on TS. Because TS is the sole de novo source of dTMP, its inhibition creates a stoichiometric collapse of the dTTP pool. This forces DNA polymerases to misincorporate uracil, triggering futile cycles of DNA repair, double-strand breaks, and ultimately, apoptosis[4].

G Extracellular Extracellular Raltitrexed RFC Reduced Folate Carrier (RFC) Extracellular->RFC Transport Intracellular Intracellular Raltitrexed RFC->Intracellular Influx FPGS Folylpolyglutamate Synthetase Intracellular->FPGS Substrate Polyglutamates Raltitrexed Polyglutamates FPGS->Polyglutamates Polyglutamation TS Thymidylate Synthase (TS) Polyglutamates->TS Competitive Inhibition dTMP dTMP (Depleted) TS->dTMP Blocked dUMP dUMP Substrate dUMP->TS Catalysis Attempt Apoptosis DNA Fragmentation & Apoptosis dTMP->Apoptosis Thymineless Death

Fig 1: Raltitrexed cellular influx, polyglutamation by FPGS, and TS inhibition pathway.

Quantitative Pharmacodynamics

To design robust assays, we must ground our parameters in the quantitative differences between the parent drug and its intracellular metabolites. The following table summarizes the pharmacokinetic and pharmacodynamic shifts induced by FPGS activity.

ParameterRaltitrexed (Parent Molecule)Raltitrexed (Polyglutamated)
TS Inhibitory Potency (Ki) ~62 nM~0.6 nM (~100-fold increase)
Intracellular Retention Transient (Effluxed rapidly)Prolonged (Trapped via negative charge)
Primary Transporter Reduced Folate Carrier (RFC)N/A (Synthesized intracellularly)
Cytotoxic IC50 (WT Cells) N/ALow nanomolar (~10 nM)
Cytotoxic IC50 (FPGS-Deficient) >1000 nM (Highly resistant)N/A (Cannot form)

(Data synthesized from[3],[2], and[5])

Self-Validating Assay Architecture: Intracellular TS Catalytic Activity

Standard MTT or CellTiter-Glo viability assays are insufficient for mechanistic validation because they measure downstream metabolic collapse, not direct target engagement. To empirically prove that Raltitrexed is inhibiting TS, we must measure the catalytic turnover of the enzyme in living cells.

The gold standard is the In Situ Tritium Release Assay .

Causality & Validation Logic

TS is the only enzyme that removes the proton at the 5-position of the pyrimidine ring of dUMP during methylation. By pulsing cells with [5-3H]-dUMP, the enzymatic reaction cleaves the tritium, yielding tritiated water (3H2O). By separating the unreacted nucleotide from the water using activated charcoal, the radioactivity of the supernatant directly correlates with intracellular TS catalytic activity.

To make this a self-validating system , we engineer two control vectors into the protocol:

  • Genetic Validation: Utilizing an FPGS-deficient cell line (e.g., CCRF-CEM:RC2Tomudex) alongside the wild-type. If inhibition is lost in the deficient line, we prove polyglutamation is the causal driver of sustained inhibition[5].

  • Pharmacological Rescue: Co-administering6 competes with Raltitrexed for RFC and FPGS. Rescue of TS activity by Leucovorin confirms the drug's toxicity is strictly on-target[6].

Workflow Culture Culture Cell Lines (WT vs FPGS-null) Treat Raltitrexed ± Leucovorin Culture->Treat Tracer Add [5-3H]-dUMP Tracer Treat->Tracer Lyse TCA Lysis Tracer->Lyse 60m Incubation Charcoal Activated Charcoal Separation Lyse->Charcoal Adsorbs unreacted dUMP LSC Liquid Scintillation Counting Charcoal->LSC Measures cleaved 3H2O Data Calculate TS Activity LSC->Data

Fig 2: Self-validating in situ tritium release assay workflow for TS catalytic activity.

Step-by-Step Methodology

Phase 1: Cell Preparation & Treatment

  • Seed wild-type CCRF-CEM and FPGS-deficient CCRF-CEM:RC2Tomudex cells at

    
     cells/mL in RPMI-1640 media (dialyzed FBS to remove exogenous folates).
    
  • Treat experimental wells with a logarithmic titration of Raltitrexed monohydrate (0.1 nM to 1000 nM).

  • In parallel rescue wells, co-administer 10 µM Leucovorin.

  • Incubate for 24 hours at 37°C, 5% CO2.

Phase 2: Tritium Pulse & Lysis 5. Spike each well with 1 µCi of[5-3H]-dUMP tracer. 6. Incubate for exactly 60 minutes to allow TS-mediated catalytic turnover. 7. Terminate the enzymatic reaction abruptly by adding ice-cold 10% Trichloroacetic acid (TCA) to lyse the cells and precipitate proteins.

Phase 3: Charcoal Extraction & Quantification 8. Add an activated charcoal suspension (10% w/v in water) to the lysates. Crucial Step: The charcoal quantitatively adsorbs the unreacted [5-3H]-dUMP nucleotide due to its planar ring structure, while the enzymatically cleaved 3H2O remains entirely in the aqueous phase. 9. Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the charcoal-nucleotide complexes. 10. Carefully aspirate 100 µL of the clear supernatant and transfer it to a scintillation vial containing 5 mL of liquid scintillation fluid. 11. Measure the radioactive decay using a Liquid Scintillation Counter (LSC). Calculate the IC50 of TS inhibition by normalizing the counts per minute (CPM) of treated wells against the untreated vehicle controls.

References

  • Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer. PubMed. 1

  • Impact of Polyglutamation on Sensitivity to Raltitrexed and Methotrexate in Relation to Drug-induced Inhibition of de Novo Thymidylate and Purine Biosynthesis in CCRF-CEM Cell Lines1. AACR Journals.5

  • Raltitrexed-Modified Gold and Silver Nanoparticles for Targeted Cancer Therapy: Cytotoxicity Behavior In Vitro on A549 and HCT-116 Human Cancer Cells. PMC. 2

  • Leucovorin rescue from raltitrexed (tomudex)-induced antiproliferative effects: in vitro cell line and in vivo mouse studies. PubMed. 6

  • Clinical and Preclinical Pharmacokinetics of Raltitrexed. PubMed. 3

Sources

Bridging the Gap Between API and Clinical Therapeutics: A Technical Whitepaper on Raltitrexed Monohydrate vs. Tomudex®

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncological drug development, distinguishing between an Active Pharmaceutical Ingredient (API) and its final formulated drug product is critical for both preclinical researchers and clinical pharmacologists. This whitepaper provides an in-depth technical analysis of the divergence between Raltitrexed monohydrate (the raw, unformulated API) and Tomudex® (the commercial, lyophilized drug product). By examining their physicochemical properties, formulation science, mechanism of action, and handling protocols, this guide serves as a comprehensive resource for drug development professionals.

Chemical Ontology: API vs. Formulated Drug Product

To understand the operational differences in a laboratory or clinical setting, one must first isolate the chemical entities.

Raltitrexed monohydrate is a quinazoline-based folate analogue. As a raw API, it exists as a solid powder with the empirical formula


 and a molecular weight of 476.50  g/mol  [1]. A critical bottleneck in its raw form is its highly pH-dependent aqueous solubility—it is only slightly soluble at pH 5 and sparingly soluble at pH 9. This makes direct in vivo administration of the raw API practically impossible without advanced solvent systems.

Tomudex® , conversely, is the highly engineered commercial formulation of raltitrexed [2]. Developed to overcome the solubility and stability limitations of the monohydrate, Tomudex is presented as a sterile, lyophilized (freeze-dried) white to cream-colored solid cake. Each vial contains 2 mg of the active raltitrexed moiety, but it is co-processed with specific excipients to ensure rapid reconstitution and physiological compatibility [3].

Quantitative Data: Comparative Physicochemical Profile
ParameterRaltitrexed Monohydrate (API)Tomudex® (Drug Product)
Primary Use Case Preclinical research, in vitro assays, API sourcingClinical oncology (IV infusion), patient care
Physical State Crystalline solid powderLyophilized porous cake
Active Moiety Content ~100% (High-Performance Liquid Chromatography purity

98%)
2 mg per vial
Excipients NoneMannitol, Dibasic sodium phosphate, Sodium hydroxide
Aqueous Solubility Poor (pH dependent; requires DMSO for in vitro stock)Highly soluble (forms 0.5 mg/mL clear solution instantly)
Storage Requirements 2–8°C (desiccated)Below 25°C (protect from light post-reconstitution)

Formulation Science: The Causality of Excipients

The transition from Raltitrexed monohydrate to Tomudex is a masterclass in formulation causality. The excipients in Tomudex are not passive fillers; they are active participants in the drug's delivery mechanics [4].

  • Sodium Hydroxide & Dibasic Sodium Phosphate: The raw monohydrate's poor solubility at neutral pH presents a significant intravenous delivery challenge. By incorporating sodium hydroxide and dibasic sodium phosphate, the formulation creates an alkaline microenvironment upon the addition of sterile water. This triggers an in situ conversion of raltitrexed into its highly soluble disodium salt, preventing life-threatening precipitation in the IV line.

  • Mannitol: During the freeze-drying process, the minimal mass of the active drug (2 mg) is insufficient to form a stable macroscopic structure. Mannitol acts as a bulking agent and cryoprotectant. It prevents the collapse of the lyophilized cake during sublimation and ensures a high surface-area-to-volume ratio, which is the physical mechanism behind the cake's instantaneous dissolution upon reconstitution.

Mechanism of Action: Thymidylate Synthase Inhibition

Regardless of the starting material (API or Tomudex), the ultimate biological goal is the intracellular delivery of the raltitrexed anion. Raltitrexed is an antimetabolite that selectively targets DNA synthesis.

It enters the cell via the Reduced Folate Carrier (RFC). Once intracellular, it is rapidly metabolized by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms. This polyglutamation is the causal driver of its efficacy: raltitrexed-polyglutamates are retained within the cell for prolonged periods and exhibit a vastly higher inhibitory affinity for Thymidylate Synthase (TS) than the parent compound. By inhibiting TS, the drug blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), catastrophically halting de novo DNA synthesis and triggering apoptosis [5].

MOA Ralt Raltitrexed (Extracellular) RFC Reduced Folate Carrier (RFC) Ralt->RFC Ralt_Intra Raltitrexed (Intracellular) RFC->Ralt_Intra FPGS FPGS Enzyme (Polyglutamation) Ralt_Intra->FPGS Ralt_Glu Raltitrexed-Glu(n) (Active Metabolite) FPGS->Ralt_Glu TS Thymidylate Synthase (TS) Ralt_Glu->TS Inhibits dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA DNA Synthesis & Cell Survival dTMP->DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Failure leads to

Intracellular pathway of Raltitrexed: Uptake, polyglutamation, and TS inhibition.

Experimental Methodologies and Self-Validating Protocols

Handling Raltitrexed monohydrate in a lab requires different protocols than administering Tomudex in a clinic. Below are self-validating workflows for both scenarios.

Protocol A: Preclinical In Vitro Cytotoxicity Assay (Using Raltitrexed Monohydrate)

Objective: Determine the


 of the API on HCT116 colorectal cancer cells.
Self-Validation Mechanism: Inclusion of a vehicle-only control to ensure observed cytotoxicity is driven by TS inhibition, not solvent toxicity.
  • Stock Preparation: Weigh 4.76 mg of Raltitrexed monohydrate. Dissolve in 1 mL of 100% molecular-grade DMSO to create a 10 mM master stock. Causality: DMSO is mandatory here because the unbuffered API will not dissolve at the required concentration in aqueous media.

  • Serial Dilution: Dilute the stock in complete cell culture medium (e.g., DMEM + 10% FBS) to achieve a concentration range of 0.1 nM to 10 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Vehicle Control Setup: Prepare a parallel dilution of pure DMSO in media (matching the 0.1% v/v concentration) and apply to a control well. If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid due to solvent toxicity.

  • Incubation & Readout: Incubate cells for 72 hours, then quantify viability using an MTT or CellTiter-Glo assay.

Protocol B: Clinical Reconstitution and IV Admixture (Using Tomudex)

Objective: Prepare a safe, sterile IV infusion for a patient with advanced colorectal cancer. Self-Validation Mechanism: Visual inspection gates. Failure to achieve a clear solution indicates buffer failure or compromised vial vacuum.

  • Aseptic Reconstitution: Inject exactly 4 mL of Sterile Water for Injections into the 2 mg Tomudex vial [6].

  • Visual Validation Gate: Gently swirl the vial. The lyophilized cake must dissolve within seconds to yield a clear, 0.5 mg/mL solution. Validation: If particulate matter remains or discoloration is observed, the in situ salt conversion has failed. Discard the vial.

  • Dose Calculation & Dilution: Calculate the patient dose based on Body Surface Area (Standard: 3

    
    ). Withdraw the appropriate volume of the 0.5 mg/mL solution and inject it into a 50 to 250 mL infusion bag containing either 0.9% Sodium Chloride or 5% Dextrose[7].
    
  • Administration: Administer as a short intravenous infusion over exactly 15 minutes. Causality: A 15-minute infusion optimizes the peak plasma concentration (

    
    ) while minimizing acute infusion-related vascular toxicity.
    

Workflow Vial Tomudex Vial (2 mg Lyophilized Powder) Water Add 4 mL Sterile Water (Aseptic Technique) Vial->Water Recon Reconstituted Solution (0.5 mg/mL Raltitrexed) Water->Recon Diluent Dilute in 50-250 mL (0.9% NaCl or 5% Dextrose) Recon->Diluent Admixture IV Admixture Ready (Use within 24 hours) Diluent->Admixture Infusion Short IV Infusion (15 Minutes) Admixture->Infusion

Step-by-step clinical reconstitution and IV administration workflow for Tomudex.

Clinical Efficacy and Pharmacokinetics

In the clinical theater, Tomudex has been extensively evaluated against standard 5-fluorouracil (5-FU) regimens. In pivotal phase III trials (such as those evaluated by the Tomudex Colorectal Cancer Study Group), raltitrexed demonstrated comparable overall objective response rates to 5-FU plus high-dose leucovorin, but with a distinct tolerability profile [8].

Notably, Tomudex offers the pharmacokinetic convenience of an every-3-weeks dosing schedule, compared to the burdensome daily infusions required for 5-FU/LV regimens. However, trials like PETACC-1 have highlighted the necessity of strict patient monitoring, particularly regarding hepatic and gastrointestinal toxicities, reinforcing why the drug is contraindicated in patients with severe renal or hepatic impairment [9].

Conclusion

The distinction between Raltitrexed monohydrate and Tomudex is the distinction between chemical potential and clinical reality. While the monohydrate API provides the foundational thymidylate synthase inhibition required for antineoplastic activity, it is the sophisticated excipient matrix of Tomudex—utilizing mannitol and phosphate buffers—that translates this raw molecule into a viable, soluble, and stable intravenous therapeutic. Understanding this dichotomy is essential for scientists scaling up from in vitro assays to clinical pharmacology.

References

  • SIGMA Raltitrexed monohydrate >=98% (HPLC), solid - Thomas Scientific.
  • Product Monograph - Pfizer Canada.
  • Tomudex 2 mg powder for solution for infusion - Summary of Product Characteristics (SmPC) - emc.
  • Tomudex - NPS MedicineWise.
  • RALTITREXED (PD002892) - Probes & Drugs.
  • TOMUDEX subst sèche 2 mg - compendium.ch.
  • Tomudex 2mg Powder for Solution for Infusion - Summary of Product Characteristics, HPRA.
  • Open, randomized, multicenter trial of raltitrexed versus fluorouracil plus high-dose leucovorin in patients with advanced colorectal cancer.
  • Raltitrexed (Tomudex) versus standard leucovorin-modulated bolus 5-fluorouracil: Results from the randomised phase III Pan-European Trial in Adjuvant Colon Cancer 01 (PETACC-1) - PubMed.

Raltitrexed monohydrate molecular weight and formula C21H22N4O6S

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Raltitrexed: Physicochemical Profiling and Thymidylate Synthase Inhibition

Executive Summary

Raltitrexed is a highly potent, quinazoline-based folate antimetabolite designed for the targeted inhibition of thymidylate synthase (TS), a critical enzyme in the de novo pyrimidine synthesis pathway[1]. While frequently discussed in literature under its anhydrous molecular formula (C₂₁H₂₂N₄O₆S), pharmaceutical development and crystallographic studies often utilize its monohydrate form (C₂₁H₂₂N₄O₆S·H₂O) to optimize stability and dissolution kinetics[2]. This whitepaper dissects the stoichiometric nuances of raltitrexed, maps its intracellular pharmacodynamics, and provides a self-validating experimental framework for quantifying its polyglutamation and catalytic blockade.

Physicochemical Dichotomy: Anhydrous vs. Monohydrate Forms

The distinction between the anhydrous and monohydrate forms of raltitrexed is not merely a stoichiometric technicality; it directly impacts the compound's solid-state stability, hygroscopicity, and formulation into lyophilized intravenous therapeutics (such as Tomudex)[3].

The core active pharmaceutical ingredient (API) is defined by the formula C₂₁H₂₂N₄O₆S, yielding a molecular weight of 458.49 g/mol [4]. However, during crystallization and isolation, raltitrexed readily incorporates a single water molecule into its crystal lattice, forming raltitrexed monohydrate (C₂₁H₂₂N₄O₆S·H₂O) with a shifted molecular weight of 476.50 g/mol [2]. Understanding this hydration state is critical for researchers calculating precise molarities for in vitro assays, as failing to account for the water of hydration will result in a ~3.8% dosing error.

Table 1: Comparative Physicochemical Data of Raltitrexed Forms

ParameterRaltitrexed (Anhydrous)Raltitrexed Monohydrate
Molecular Formula C₂₁H₂₂N₄O₆SC₂₁H₂₂N₄O₆S·H₂O
Molecular Weight 458.49 g/mol 476.50 g/mol
Hydration State 01
Melting Point 179–181 °C180–184 °C
Pharmacological Role Active intracellular moietyStable API for formulation

Mechanistic Causality: The "Thymineless Death" Pathway

Raltitrexed does not passively diffuse into target cells; its entry and subsequent activation are highly regulated, active processes. The drug mimics natural folates, allowing it to be actively transported across the cell membrane via the Reduced Folate Carrier (RFC)[5].

Once intracellular, raltitrexed undergoes rapid and extensive polyglutamation catalyzed by the enzyme folylpolyglutamate synthetase (FPGS)[5]. This metabolic conversion is the cornerstone of its efficacy. The addition of up to five glutamate residues serves two causative functions:

  • Intracellular Trapping: The highly negatively charged polyglutamate tail prevents the drug from being exported by cellular efflux pumps, drastically increasing its intracellular half-life.

  • Enhanced Affinity: The polyglutamated metabolites bind to the active site of thymidylate synthase (TS) with exponentially greater affinity than the parent drug, creating an irreversible competitive blockade[3].

By inhibiting TS, raltitrexed halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of thymidine triphosphate (dTTP) stalls DNA replication, induces severe DNA fragmentation, and triggers apoptosis—a phenomenon clinically termed "thymineless death"[5].

RaltitrexedPathway A Extracellular Raltitrexed (Monohydrate/Anhydrous) B Reduced Folate Carrier (RFC) A->B Active Transport C Intracellular Raltitrexed B->C Cellular Entry D Folylpolyglutamate Synthetase (FPGS) C->D Substrate Binding E Raltitrexed Polyglutamates D->E Polyglutamation F Thymidylate Synthase (TS) Inhibition E->F Competitive Binding G Depletion of dTMP F->G Metabolic Block H DNA Fragmentation & Thymineless Death G->H Apoptosis

Mechanistic pathway of Raltitrexed cellular uptake, polyglutamation, and TS inhibition.

Experimental Methodology: Self-Validating Protocol for TS Inhibition

To accurately assess the pharmacodynamics of raltitrexed monohydrate, researchers must quantify both its intracellular polyglutamation and the resulting TS catalytic blockade. The following protocol utilizes HCT116 colorectal carcinoma cells and integrates internal validation controls.

Phase 1: Cell Culture & Dosing
  • Step 1: Seed HCT116 cells in 6-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Step 2: Treat cells with 10 nM raltitrexed (calculated using the monohydrate MW of 476.50 g/mol ) for 4, 8, and 24 hours.

  • Causality Rationale: A time-course assay is essential because polyglutamation is a time-dependent enzymatic process. A single time point would fail to capture the kinetic accumulation of the highly active Glu₄ and Glu₅ metabolites.

Phase 2: Quenching and Metabolite Extraction
  • Step 1: Aspirate media and rapidly wash cells twice with ice-cold PBS.

  • Step 2: Add 500 µL of ice-cold 80% methanol containing 50 ng/mL of heavy-isotope labeled raltitrexed-d₃ (Internal Standard).

  • Step 3: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality Rationale: Cold 80% methanol immediately precipitates cellular proteins, halting the activity of γ-glutamyl hydrolase (which would otherwise cleave the polyglutamate tails and artificially lower the detected active drug levels).

Phase 3: LC-MS/MS Quantification
  • Step 1: Inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Step 2: Monitor specific mass transitions for the parent drug (m/z 459 → 330) and its polyglutamate derivatives (Glu₂ through Glu₅).

  • System Validation Control: The recovery rate of the raltitrexed-d₃ internal standard validates the extraction efficiency. If IS recovery falls below 85%, the sample data must be discarded due to extraction failure.

Phase 4: Tritium Release Assay for TS Activity
  • Step 1: Lyse a parallel set of treated cells in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM 2-mercaptoethanol.

  • Step 2: Incubate the lysate with 1 µM [5-³H]-dUMP and 50 µM 5,10-methylenetetrahydrofolate for 30 minutes at 37°C.

  • Step 3: Terminate the reaction by adding activated charcoal, which binds unreacted[5-³H]-dUMP. Centrifuge and measure the radioactivity of the supernatant (tritiated water released during the conversion of dUMP to dTMP) using a liquid scintillation counter.

  • System Validation Control: Include a negative control using an RFC-deficient mutant cell line. The lack of TS inhibition in this line validates that raltitrexed efficacy is strictly dependent on active transport via RFC, proving the mechanism of entry.

Conclusion

Raltitrexed represents a masterclass in rational drug design, leveraging the cell's own metabolic machinery (FPGS) to trap the drug and enhance its target affinity. For researchers and formulators, distinguishing between the anhydrous (458.49 g/mol ) and monohydrate (476.50 g/mol ) forms is a critical first step in ensuring stoichiometric accuracy in both in vitro assays and clinical manufacturing. By employing self-validating protocols that preserve the transient polyglutamate states, scientists can accurately map the pharmacodynamic profile of this potent TS inhibitor.

References

  • PubChem - NIH : "Raltitrexed | C21H22N4O6S | CID 135400182"[Link]

  • Wikipedia : "Raltitrexed"[Link]

  • Patsnap Synapse : "What is the mechanism of Raltitrexed?"[Link]

  • DrugFuture : "Raltitrexed Chemical Index"[Link]

  • Health Canada (HRES) : "TOMUDEX (Raltitrexed) Product Monograph"[Link]

Sources

biological activity of Raltitrexed monohydrate in cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Raltitrexed Monohydrate in Cancer Cells: An In-Depth Technical Guide

Executive Summary

Raltitrexed monohydrate (ZD1694) is a folate-based antimetabolite that functions as a direct, specific, and non-competitive inhibitor of thymidylate synthase (TS). Unlike fluoropyrimidines (e.g., 5-FU) which require metabolic activation and target multiple enzymes, Raltitrexed is rationally designed to enter cells via the Reduced Folate Carrier (RFC), undergo polyglutamylation by folylpolyglutamate synthetase (FPGS), and potently bind TS. This guide details its molecular pharmacology, differential biological activity across cancer cell lines, and validated experimental protocols for assessing its efficacy.

Molecular Mechanism & Pharmacology

Mechanism of Action (MOA)

Raltitrexed mimics the structure of the physiological folate cofactor, 5,10-methylene tetrahydrofolate (5,10-CH₂-THF). Its cytotoxicity is driven by a precise sequence of intracellular events:

  • Cellular Uptake: Raltitrexed is actively transported into the cell primarily via the Reduced Folate Carrier (RFC/SLC19A1) .

  • Metabolic Activation (Polyglutamylation): Once intracellular, the enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the drug.[1]

    • Significance: Polyglutamated forms (RTX-PGs) are up to 100-fold more potent inhibitors of TS than the parent compound and are retained within the cell for prolonged periods, extending the duration of action.

  • Target Inhibition: RTX-PGs bind to the folate-binding site of Thymidylate Synthase (TS) .

  • Metabolic Blockade: This binding prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Thymineless Death: The depletion of dTMP leads to a "thymineless" state, causing misincorporation of uracil into DNA, DNA fragmentation, S-phase arrest, and ultimately apoptosis.

Visualization: The Folate Cycle & Raltitrexed Inhibition

MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome RTX_out Raltitrexed (Parent) RFC Reduced Folate Carrier (RFC/SLC19A1) RTX_out->RFC Transport RTX_in Raltitrexed (Intracellular) RFC->RTX_in RTX_PG Raltitrexed Polyglutamates RTX_in->RTX_PG Polyglutamylation (FPGS) FPGS FPGS Enzyme TS Thymidylate Synthase (Target) RTX_PG->TS Potent Inhibition (Ki < 1 nM) dUMP dUMP dTMP dTMP dUMP->dTMP Methylation (Blocked) DNA DNA Synthesis dTMP->DNA Required for Apoptosis S-Phase Arrest & Apoptosis DNA->Apoptosis Failure leads to

Caption: Mechanism of Action. Raltitrexed enters via RFC, is polyglutamated by FPGS, and inhibits TS, blocking DNA synthesis.

Biological Activity Profile

Raltitrexed exhibits differential efficacy across cancer cell lines, largely dependent on RFC expression and FPGS activity. It is particularly potent in colorectal and mesothelioma models.

In Vitro Cytotoxicity Data (IC50)[2][3][4][5]

The following table summarizes the inhibitory concentration (IC50) values across key cell lines. Note the distinct resistance in HCT116 compared to HT-29 in specific contexts, often attributed to variations in p53 status or transport efficiency.

Cell LineTissue OriginIC50 ValueSensitivity StatusKey Reference
L1210 Murine Leukemia9 nM Highly Sensitive[SelleckChem, 2024]
HT-29 Human Colorectal~10-20 nM Sensitive[Pagès et al., 2013]
HCT-8 Human Colorectal~15 nM Sensitive[Pagès et al., 2013]
HCT116 Human Colorectal>100 nM Resistant/Less Sensitive[Pagès et al., 2013]
SW620 Human ColorectalVariable Moderate Resistance[Kozics et al., 2013]
MSTO-211H Mesothelioma~5-10 nM Sensitive[Clinical Context]

Note: HCT116 cells are often reported as less sensitive to Raltitrexed monotherapy compared to HT-29 due to differences in apoptotic thresholds and mismatch repair status, despite both being colorectal origins.

Mechanisms of Resistance

Researchers must assay for these markers if Raltitrexed efficacy is lower than expected in their models:

  • RFC Downregulation: Reduced expression of SLC19A1 prevents drug entry.

  • FPGS Deficiency: Inability to polyglutamate the drug leads to rapid efflux and poor TS inhibition.

  • TS Overexpression: Amplification of the TYMS gene can overwhelm the inhibitor.

Experimental Protocols for Validation

To validate Raltitrexed activity in your specific model, use the following self-validating workflows.

Cell Viability Assay (Standardized IC50)

Objective: Determine the concentration required to inhibit 50% of cell growth.[2][3][4]

  • Seeding: Plate cells (e.g., HT-29) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Preparation: Dissolve Raltitrexed Monohydrate in DMSO (Stock: 10 mM). Dilute in media to working concentrations (0.1 nM – 1000 nM). Control: 0.1% DMSO vehicle.

  • Treatment: Incubate cells with drug for 72 hours (essential for antimetabolites to capture multiple cell cycles).

  • Readout: Add CCK-8 or MTT reagent. Incubate 2–4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Calculation: Plot dose-response curve (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal, 4PL).

Cell Cycle Analysis (S-Phase Arrest)

Objective: Confirm mechanism by observing S-phase accumulation.

  • Treatment: Treat cells with IC90 concentration of Raltitrexed for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) .

  • Analysis: Analyze via Flow Cytometry.

    • Expected Result: Significant increase in S-phase population compared to G0/G1 control, indicating DNA synthesis blockage.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_assay Readouts Stock Raltitrexed Stock (10mM in DMSO) Seed Seed Cells (96-well / 6-well) Stock->Seed Dose Dose Range (0.1 - 1000 nM) Seed->Dose Time Incubation (72 Hours) Dose->Time Viability CCK-8/MTT (IC50 Calc) Time->Viability Cycle Flow Cytometry (PI Staining) Time->Cycle Western Western Blot (TS/p53/Bax) Time->Western

Caption: Standardized workflow for validating Raltitrexed biological activity in vitro.

Chemical Properties & Handling

  • Compound: Raltitrexed Monohydrate[5]

  • CAS: 112887-68-0[6][5]

  • Molecular Weight: ~476.5 g/mol (Monohydrate)[5]

  • Solubility: Soluble in DMSO (up to 20 mg/mL) and water (pH dependent; solubility increases at pH > 7).

  • Storage: Store solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw cycles.

References

  • Pagès, P. B., et al. (2013). "Isolated Lung Perfusion as an Adjuvant Treatment of Colorectal Cancer Lung Metastases: A Preclinical Study in a Pig Model."[7][8] PLOS ONE.

  • Selleck Chemicals. "Raltitrexed (Tomudex) Biological Activity and Chemical Properties." SelleckChem Product Data.

  • Kozics, K., et al. (2013). "Cytotoxic effects of essential oils on colorectal cancer cell lines." ResearchGate Data Context.

  • Jackman, A. L., et al. (1995). "The development and clinical significance of raltitrexed (Tomudex)." European Journal of Cancer.
  • Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance."[9] Cancer Metastasis Reviews.

Sources

The Mechanistic Dynamics of Raltitrexed Polyglutamylation: Intracellular Retention and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Raltitrexed (Tomudex) represents a sophisticated paradigm in antimetabolite pharmacology, functioning not merely as a static chemical entity, but as a dynamic prodrug that hijacks endogenous folate metabolic machinery. As a quinazoline-based folate analogue, its clinical efficacy in colorectal cancer and other solid tumors is fundamentally dependent on its intracellular conversion into polyglutamate derivatives. This whitepaper provides an in-depth technical analysis of the causality behind raltitrexed polyglutamylation, the biophysical mechanisms of its intracellular retention, and the self-validating experimental protocols required to quantify these pharmacokinetic phenomena.

The Biochemistry of Cellular Entry and Polyglutamylation

To understand the pharmacodynamics of raltitrexed, one must first deconstruct its cellular lifecycle. Raltitrexed enters the tumor cell primarily via the Reduced Folate Carrier (RFC) , an active transport mechanism designed for endogenous folates. Once localized in the cytoplasm, raltitrexed exists as a monoglutamate (RTX-Glu1).

However, RTX-Glu1 is a relatively transient species. It is rapidly recognized as a substrate by the enzyme Folylpolyglutamate Synthetase (FPGS) . Utilizing ATP, FPGS catalyzes the sequential addition of γ-glutamyl residues to the γ-carboxyl group of the drug's existing glutamate moiety. This process typically yields polyglutamate chains containing between two and five additional glutamate residues (RTX-Glu2 to RTX-Glu5).

The evolutionary hijacking of FPGS by raltitrexed is the cornerstone of its mechanism of action. As demonstrated by , this rapid and extensive intracellular polyglutamation is the primary driver that prevents drug efflux and exponentially enhances its cytotoxic effect.

RaltitrexedPathway Extracellular Extracellular Raltitrexed (Monoglutamate) RFC Reduced Folate Carrier (RFC Transport) Extracellular->RFC Cellular Uptake Intracellular Intracellular Raltitrexed (RTX-Glu1) RFC->Intracellular FPGS Folylpolyglutamate Synthetase (FPGS Catalysis) Intracellular->FPGS ATP + Glutamate Polyglutamates RTX-Polyglutamates (RTX-Glu2 to Glu5) FPGS->Polyglutamates Polyglutamylation EffluxBlock Efflux Blockade (Intracellular Trapping) Polyglutamates->EffluxBlock High Negative Charge TS Thymidylate Synthase (TS) Inhibition Polyglutamates->TS 100x Affinity Increase Apoptosis Thymineless Death (Apoptosis) TS->Apoptosis dTMP Depletion

Fig 1: Intracellular transport, FPGS-mediated polyglutamylation, and retention pathway of Raltitrexed.

The Causality of Intracellular Retention and Target Engagement

Why does the addition of glutamate residues trap the molecule inside the cell? The causality is rooted in biophysics and structural biology.

Biophysical Trapping (Efflux Evasion): Each added glutamate residue introduces a highly polar, negatively charged carboxylate group at physiological pH. As the polyglutamate chain elongates, the overall molecule becomes exceptionally bulky and highly polyanionic. This structural shift renders the molecule incapable of passive diffusion across the hydrophobic lipid bilayer. Furthermore, the modified structure is no longer a viable substrate for the RFC (which mediates bidirectional transport) or standard ATP-binding cassette (ABC) efflux pumps. Consequently, the drug is functionally sequestered within the intracellular compartment.

Pharmacodynamic Amplification: Beyond mere retention, polyglutamylation drastically alters target engagement. Raltitrexed is a specific inhibitor of Thymidylate Synthase (TS) , the rate-limiting enzyme in de novo pyrimidine biosynthesis (catalyzing dUMP to dTMP). According to, the addition of a pentaglutamate chain (yielding RTX-Glu5) increases the TS inhibition potency by up to 100 times compared to the monoglutamate parent drug. The extended polyglutamate tail anchors the inhibitor deeply within the TS active site, significantly decreasing the dissociation rate constant (


) and ensuring prolonged enzymatic blockade.
Quantitative Pharmacokinetic & Pharmacodynamic Profile

The systemic and intracellular behavior of raltitrexed highlights a stark contrast between its rapid plasma clearance and its prolonged tissue retention. The following table synthesizes key quantitative parameters derived from clinical pharmacokinetic models and official monographs .

ParameterValueBiological / Clinical Implication
Plasma

(3 mg/m²)
~656 ng/mLProvides the initial concentration gradient driving RFC-mediated tumor uptake.
Initial Half-life (

)
~12 minRapid distribution from plasma into tissues and cellular entry.
Terminal Half-life (

)
198 – 260 hoursReflects slow redistribution from deep tissue compartments, directly caused by the intracellular sequestration of polyglutamate forms.
Volume of Distribution (

)
~548 LIndicates extensive tissue distribution and intracellular trapping far exceeding total body water.
TS Inhibition Potency Shift ~100x increaseRTX-Glu5 exhibits exponentially higher affinity for TS compared to RTX-Glu1, driving sustained "thymineless death."
Experimental Methodology: Validating Intracellular Polyglutamylation

To rigorously study the intracellular retention of raltitrexed, researchers must employ self-validating analytical workflows. Standard plasma PK assays are insufficient, as they only measure the monoglutamate parent drug. The following protocol details a robust LC-MS/MS methodology designed to quantify intracellular RTX polyglutamate chain lengths, incorporating critical controls to establish causality.

Protocol: LC-MS/MS Quantification of Intracellular RTX-Glu(n)

Objective: To dynamically quantify the conversion of RTX-Glu1 to RTX-Glu(2-5) and validate FPGS-dependent intracellular retention.

Step 1: Cell Culture and Dosing (The Experimental System)

  • Seed HCT116 colorectal carcinoma cells in 6-well plates at

    
     cells/well and incubate overnight.
    
  • Treatment Arm: Expose cells to 100 nM Raltitrexed for 24 hours.

  • Validation Control Arm: Pre-treat a parallel cohort with an FPGS inhibitor (e.g., non-polyglutamatable antifolate competitor) 2 hours prior to raltitrexed exposure. Causality Note: This control validates that any observed polyglutamates are strictly FPGS-dependent, isolating the enzymatic variable.

Step 2: Quenching and Metabolite Extraction (Preserving the State)

  • Aspirate media and rapidly wash cells three times with ice-cold PBS. Causality Note: Cold PBS removes extracellular RTX-Glu1 without allowing time for efflux, ensuring only internalized drug is measured.

  • Immediately add 500 µL of ice-cold extraction buffer (80% Methanol / 20% Water) directly to the wells and incubate at -80°C for 15 minutes.

  • Causality Note: The use of ultra-cold methanol is a critical self-validating step. It instantly denatures endogenous γ-glutamyl hydrolase (GGH), an enzyme that would otherwise artificially cleave the polyglutamate chains post-lysis, leading to false-negative retention data.

  • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and spike with a stable-isotope labeled internal standard (e.g.,

    
    -Raltitrexed) to correct for downstream matrix effects and ion suppression.
    

Step 3: Chromatographic Separation and MS Detection

  • Evaporate the supernatant under nitrogen gas and reconstitute in 50 µL of mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL onto a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

  • Utilize Multiple Reaction Monitoring (MRM) to track specific mass-to-charge (

    
    ) transitions for the parent drug and each polyglutamate derivative:
    
    • RTX-Glu1:

      
       459 
      
      
      
      Product Ion
    • RTX-Glu2:

      
       588 
      
      
      
      Product Ion
    • RTX-Glu3:

      
       717 
      
      
      
      Product Ion
    • RTX-Glu4:

      
       846 
      
      
      
      Product Ion
    • RTX-Glu5:

      
       975 
      
      
      
      Product Ion

Step 4: Data Interpretation Calculate the Intracellular Retention Ratio (IRR) by comparing the AUC of RTX-Glu(2-5) against RTX-Glu1 over a 48-hour washout period. In a successful model, the RTX-Glu1 signal will rapidly decay, while the RTX-Glu(3-5) signals will persist, validating the biophysical trapping mechanism.

Conclusion

The pharmacological elegance of raltitrexed lies in its prodrug nature. By leveraging the tumor cell's own FPGS enzyme, raltitrexed undergoes a structural transformation that simultaneously traps it within the target cell and magnifies its affinity for Thymidylate Synthase by two orders of magnitude. This intracellular polyglutamylation is the definitive causal factor behind the drug's extended terminal half-life (up to 260 hours), which clinically translates to the feasibility of a convenient once-every-three-weeks dosing regimen. Understanding and quantifying this mechanism is paramount for drug development professionals engineering the next generation of targeted antimetabolites.

References
  • Widemann, B. C., Balis, F. M., Godwin, K. S., McCully, C., & Adamson, P. C. (2005). Phase I Trial and Pharmacokinetic Study of Raltitrexed in Children with Recurrent or Refractory Leukemia: A Pediatric Oncology Group Study. Clinical Cancer Research. Available at:[Link]

  • Tagliazucchi, L., Santucci, M., Ferrari, S., Gozzi, G., Losi, L., Pozzi, C., Tassone, G., & Mangani, S. (2021). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. Cancers (Basel). Available at:[Link]

  • Clarke, S. J. (2000). Clinical and Preclinical Pharmacokinetics of Raltitrexed. Clinical Pharmacokinetics. Available at:[Link]

  • AstraZeneca. (2017). PRODUCT MONOGRAPH: TOMUDEX® (Raltitrexed). E-lactancia / Health Canada. Available at:[Link]

Technical Deep Dive: Raltitrexed Monohydrate Specific Binding to Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Raltitrexed Monohydrate (chemically


-[[5-[[(1,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-glutamic acid) is the salt form of a potent, specific quinazoline-based antifolate.[1] Unlike fluoropyrimidines (e.g., 5-FU) that act as prodrugs requiring metabolic activation to inhibit the pyrimidine binding site, Raltitrexed is a direct, specific inhibitor  of the folate-binding site of Thymidylate Synthase (TS) .[1]

Its efficacy is driven by a dual-phase binding mechanism:[1]

  • Initial Competitive Binding: The monoglutamate form binds to the TS active site with high affinity (

    
     in the low nanomolar range).
    
  • Intracellular Polyglutamation: The enzyme Folylpolyglutamate Synthetase (FPGS) adds multiple glutamate residues, increasing cellular retention and enhancing inhibitory potency by over 100-fold.[1]

This guide details the structural, kinetic, and experimental parameters defining this interaction, serving as a reference for drug development and pharmacological research.

Chemical & Structural Basis of Binding[2]

The Active Moiety

While formulated as Raltitrexed Monohydrate (C


H

N

O

S

H

O) to ensure stability and solubility, the biologically active species is the Raltitrexed anion .[1] Upon dissolution, it mimics the structure of the natural cofactor 5,10-methylenetetrahydrofolate (5,10-CH

-THF)
.[1]
Crystal Structure Analysis (Human TS)

Structural insights are derived primarily from the crystal structure of Human Thymidylate Synthase complexed with dUMP and Raltitrexed (PDB ID: 1HVY ).[1]

  • Conformation: The binding induces a "closed" conformation of the enzyme, essential for catalysis (or in this case, tight inhibition).

  • Ternary Complex: Raltitrexed does not bind to free TS with high affinity; it requires the prior binding of the substrate dUMP . The inhibitor occupies the folate-binding pocket, sterically preventing the natural cofactor from entering.

Key Residue Interactions

The specificity of Raltitrexed arises from a network of hydrogen bonds and hydrophobic interactions within the active site:

  • Phe226: Forms a critical

    
    -
    
    
    
    stacking interaction with the quinazoline ring of Raltitrexed.
  • Arg218: Provides essential electrostatic stabilization and hydrogen bonding.[1]

  • Trp109: Undergoes a conformational shift (rotation of the indole ring) to accommodate the inhibitor.[2]

  • Cys195: The catalytic nucleophile. While it covalently binds dUMP, Raltitrexed stabilizes this covalent adduct, locking the enzyme in a non-functional state.

Interaction Map (Graphviz)[1]

Raltitrexed_Binding_Map cluster_ActiveSite Human TS Active Site (PDB: 1HVY) Raltitrexed Raltitrexed (Inhibitor) dUMP dUMP (Substrate) Raltitrexed->dUMP Steric Occlusion of Cofactor Phe226 Phe226 (Pi-Pi Stacking) Raltitrexed->Phe226 Quinazoline Ring Interaction Arg218 Arg218 (H-Bonding) Raltitrexed->Arg218 Stabilization Trp109 Trp109 (Indole Rotation) Raltitrexed->Trp109 Induced Fit Glu58 Glu58 (Electrostatic) Raltitrexed->Glu58 Ionic Contact Cys195 Cys195 (Catalytic Nucleophile) dUMP->Cys195 Covalent Bond

Caption: Interaction map of Raltitrexed within the Human Thymidylate Synthase active site (PDB: 1HVY), highlighting key stabilizing residues.[1]

Mechanistic Pharmacology

Mechanism of Action

Raltitrexed acts as a competitive inhibitor with respect to the folate cofactor (5,10-CH


-THF) and a mixed/non-competitive inhibitor  with respect to dUMP.[1]
  • Substrate Binding: dUMP binds to TS first.[1]

  • Inhibitor Binding: Raltitrexed enters the site, preventing the binding of 5,10-CH

    
    -THF.[1]
    
  • Dead-End Complex: The formation of the TS-dUMP-Raltitrexed complex prevents the methyl transfer required to synthesize dTMP (thymidylate).[1]

  • Thymineless Death: Depletion of dTMP leads to dTTP deficiency, forcing the incorporation of uracil into DNA (via dUTP), causing DNA fragmentation and apoptosis.[1]

The Role of Polyglutamation

A critical feature of Raltitrexed is its intracellular metabolism.[3][4] The enzyme FPGS adds glutamate residues to the


-carboxyl group of the drug.[3]
  • Potency: Polyglutamated forms (Glu

    
     - Glu
    
    
    
    ) have up to 100-fold higher affinity for TS (
    
    
    nM).[1]
  • Retention: These highly charged species cannot easily exit the cell via the Reduced Folate Carrier (RFC), leading to prolonged inhibition even after the drug is cleared from plasma.

Pathway Diagram (Graphviz)

Folate_Inhibition_Pathway Raltitrexed_Ext Raltitrexed (Extracellular) RFC Reduced Folate Carrier (RFC) Raltitrexed_Ext->RFC Raltitrexed_Int Raltitrexed (PG-1) RFC->Raltitrexed_Int FPGS FPGS Enzyme Raltitrexed_Int->FPGS Polyglutamation Complex Inhibited Ternary Complex (TS-dUMP-Raltitrexed) Raltitrexed_Int->Complex Weak Binding Raltitrexed_PG Raltitrexed (PG-2 to PG-5) High Affinity FPGS->Raltitrexed_PG Raltitrexed_PG->Complex Strong Binding TS_Active Thymidylate Synthase (Active) TS_Active->Complex Inhibition dUMP dUMP dUMP->Complex Folate 5,10-CH2-THF (Cofactor) Folate->TS_Active Blocked by Raltitrexed DNA_Damage dTMP Depletion & Thymineless Death Complex->DNA_Damage

Caption: Mechanism of cellular uptake, polyglutamation by FPGS, and subsequent high-affinity inhibition of Thymidylate Synthase.[1]

Kinetic & Thermodynamic Profile

The binding efficiency of Raltitrexed is characterized by low nanomolar inhibition constants, which improve drastically upon polyglutamation.

Quantitative Data Summary
ParameterValue / RangeContext
IC

(L1210 cells)
9 nM Growth inhibition (Monoglutamate exposure)

(Human TS)
~ 10 - 20 nM Monoglutamate form (Competitive vs Folate)

(Polyglutamates)
< 1 nM Polyglutamated forms (Glu

-Glu

)
Binding Energy (

)
~ -53 kcal/mol Calculated (Molecular Docking)
Inhibition Type Competitive With respect to 5,10-CH

-THF
Inhibition Type Mixed With respect to dUMP
Thermodynamic Drivers

The binding is enthalpically driven (


), supported by:
  • Hydrogen Bonding: Extensive network with Arg218, Glu58.[1][5]

  • Van der Waals Forces: Stacking of the quinazoline ring with Phe226.

  • Entropy: Displacement of water molecules from the hydrophobic pocket contributes to a favorable entropic term (

    
    ), although the conformational restriction of the protein ("closing" of the active site) imposes an entropic penalty.
    

Experimental Methodologies

To validate specific binding, researchers utilize kinetic inhibition assays and structural biology techniques.[1]

Protocol: Spectrophotometric TS Inhibition Assay

This assay measures the catalytic activity of TS by monitoring the increase in absorbance at 340 nm (formation of dihydrofolate) or using a coupled assay to monitor NADPH oxidation.

Reagents:

  • Purified Human TS (hTS).[1]

  • Substrate: dUMP (100

    
    M).[1]
    
  • Cofactor: 5,10-CH

    
    -THF (200 
    
    
    
    M).[1]
  • Inhibitor: Raltitrexed (varying concentrations: 0.1 nM - 100 nM).[1]

  • Buffer: 50 mM TES, pH 7.4, 25 mM MgCl

    
    , 6.5 mM HCHO, 1 mM EDTA, 75 mM 
    
    
    
    -mercaptoethanol.[1]

Workflow:

  • Equilibration: Incubate hTS with buffer and dUMP for 5 minutes at 25°C. This allows the binary complex to form.

  • Inhibitor Addition: Add Raltitrexed and incubate for 5 minutes.

  • Initiation: Start reaction by adding 5,10-CH

    
    -THF.[1]
    
  • Measurement: Monitor

    
    Abs
    
    
    
    for 5-10 minutes.
  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon plot) to determine
    
    
    .[1]
Protocol: X-Ray Crystallography (Co-Crystallization)

To visualize the "closed" conformation (PDB 1HVY equivalent).[1]

  • Complex Formation: Mix purified hTS (10 mg/mL) with 5-fold molar excess of dUMP and 5-fold molar excess of Raltitrexed.

  • Incubation: 1 hour on ice to ensure ternary complex stabilization.

  • Crystallization: Use Hanging Drop Vapor Diffusion.[1]

    • Reservoir: 1.2 M Ammonium Sulfate, 0.1 M MES (pH 6.0).[1]

    • Drop: 2

      
      L Protein Complex + 2 
      
      
      
      L Reservoir solution.[1]
  • Diffraction: Collect data at 100K (cryoprotected with glycerol).

Experimental Workflow Diagram (Graphviz)

Experimental_Workflow cluster_Kinetic Kinetic Assay (Spectrophotometry) cluster_Structure Structural Validation (X-Ray) Mix_Reagents Mix: hTS + Buffer + dUMP Add_Inhibitor Add Raltitrexed (Incubate 5 min) Mix_Reagents->Add_Inhibitor Start_Rxn Add Cofactor (5,10-CH2-THF) Add_Inhibitor->Start_Rxn Measure Measure Absorbance (340 nm) Start_Rxn->Measure Calc_Ki Calculate Ki (Dixon Plot) Measure->Calc_Ki Complex_Prep Prepare Ternary Complex (hTS + dUMP + RTX) Hanging_Drop Hanging Drop Vapor Diffusion Complex_Prep->Hanging_Drop Diffraction X-Ray Diffraction (100 K) Hanging_Drop->Diffraction Model_Build Solve Structure (Molecular Replacement) Diffraction->Model_Build

Caption: Parallel workflows for kinetic characterization and structural validation of Raltitrexed binding.

Clinical Implications of Binding

Resistance Mechanisms

Resistance to Raltitrexed is directly linked to the binding mechanism:

  • FPGS Downregulation: Reduced expression of FPGS prevents polyglutamation, drastically increasing the

    
     (lowering affinity) and allowing the drug to be effluxed.
    
  • TS Overexpression: Amplification of the TYMS gene increases enzyme concentration, requiring higher drug levels to achieve saturation.

  • Mutations: Point mutations in the folate binding pocket (e.g., Arg218) can reduce inhibitor affinity while maintaining catalytic function.[1]

Selectivity and Toxicity

Raltitrexed is highly specific for TS, unlike Methotrexate (which also inhibits DHFR).[1] However, its toxicity profile (GI toxicity, myelosuppression) is dose-limiting.[1] The "closed" conformation induced by binding is unique to TS, minimizing off-target binding to other folate-dependent enzymes like GARFT or DHFR.[1]

References

  • Phan, J., et al. (2001).[1][6] "Human thymidylate synthase complexed with dUMP and Raltitrexed, an antifolate drug, is in the closed conformation."[6][7] Biochemistry. [1]

  • Jackman, A. L., et al. (1995).[1] "The development of raltitrexed (ZD1694), a specific thymidylate synthase inhibitor."[1][6][8] European Journal of Cancer.[1]

  • Dowierciał, A., et al. (2014).[1] "Crystal Structure of Mouse Thymidylate Synthase in Tertiary Complex with dUMP and Raltitrexed Reveals N-Terminus Architecture and Two Different Active Site Conformations." BioMed Research International.[1]

  • Clarke, S. J., et al. (1996).[1] "Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer." Drugs.

  • Selleck Chemicals. "Raltitrexed (ZD-1694) Datasheet." [1]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Raltitrexed Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Properties in Drug Development

Raltitrexed, a quinazoline folate analogue, is a potent inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis.[1][2] Its efficacy as a chemotherapeutic agent is well-established; however, the journey from a promising molecule to a stable, effective, and safe pharmaceutical product is paved with meticulous preformulation studies.[3][4] A cornerstone of this process is the comprehensive characterization of the active pharmaceutical ingredient's (API) solid-state properties. The crystalline form of an API can significantly influence its solubility, dissolution rate, stability, and bioavailability.[3] Therefore, a thorough understanding of the thermodynamic properties of different crystalline forms, such as hydrates, is not merely an academic exercise but a critical determinant of a drug's clinical success.

This technical guide provides a deep dive into the experimental methodologies for characterizing the thermodynamic properties of Raltitrexed monohydrate crystals. While specific thermodynamic data for this particular crystalline form is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to conduct such a characterization. We will explore the "why" and "how" behind key analytical techniques, ensuring a robust and scientifically sound approach to understanding the solid-state behavior of Raltitrexed monohydrate.

The Significance of Hydrates in Pharmaceutical Science

Approximately one-third of all pharmaceutical actives are capable of forming crystalline hydrates.[1] A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice.[5][6] These water molecules can be stoichiometrically or non-stoichiometrically bound.[5][6] The presence of water in the crystal structure can have profound effects on the physicochemical properties of the drug substance.[5][6]

For instance, the anhydrous form of a drug is often more soluble than its hydrated counterpart.[7] This difference in solubility can directly impact the drug's bioavailability. Furthermore, the stability of a hydrate is dependent on temperature and relative humidity, making it crucial to understand its thermodynamic properties to ensure product quality and shelf-life.[1] The conversion between anhydrous and hydrated forms can lead to changes in crystal habit, which can affect downstream processing such as filtration and tableting.[8]

Experimental Workflows for Thermodynamic Characterization

A multi-pronged approach employing several analytical techniques is essential for a comprehensive thermodynamic characterization of Raltitrexed monohydrate. The following sections detail the core experimental workflows.

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA is a fundamental technique for determining the water content of a hydrated crystal.[2][9] It measures the change in mass of a sample as a function of temperature, providing a quantitative measure of water loss upon heating. This information is critical for confirming the stoichiometry of the hydrate.[2][9]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of Raltitrexed monohydrate crystals into a clean TGA pan.

  • Experimental Conditions:

    • Heating Rate: A heating rate of 10 °C/min is typically used. Slower heating rates can provide better resolution of thermal events.

    • Purge Gas: Use a dry nitrogen purge gas at a flow rate of 50-100 mL/min to create an inert atmosphere and facilitate the removal of evolved water.

    • Temperature Range: Heat the sample from ambient temperature to a temperature above the dehydration event, typically up to 200-300 °C.

  • Data Analysis:

    • The TGA thermogram will show a mass loss step corresponding to the dehydration of the monohydrate.

    • Calculate the percentage mass loss from the TGA curve.

    • Determine the stoichiometry of the hydrate by comparing the experimental mass loss to the theoretical mass loss for a monohydrate.

Hypothetical TGA Data for Raltitrexed Monohydrate

ParameterValue
Initial Sample Mass8.250 mg
Final Sample Mass (after dehydration)7.895 mg
Mass Loss0.355 mg
Percentage Mass Loss 4.30%
Theoretical Mass Loss for Monohydrate 3.78%

Note: The theoretical mass loss is calculated based on the molecular weights of Raltitrexed (458.49 g/mol ) and water (18.02 g/mol ).

DOT Script for TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of Raltitrexed Monohydrate TGA Heat from ambient to 300°C @ 10°C/min in N2 Prep->TGA Load Sample Data Measure Mass Loss TGA->Data Generate Thermogram Stoichiometry Determine Stoichiometry Data->Stoichiometry Calculate

Caption: Workflow for Thermogravimetric Analysis of Raltitrexed Monohydrate.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC measures the heat flow into or out of a sample as a function of temperature.[10][11] It is a powerful tool for identifying phase transitions such as dehydration, melting, and solid-solid transformations.[5][6] For Raltitrexed monohydrate, DSC can determine the temperature and enthalpy of dehydration, providing insights into the energetic stability of the hydrate.[10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Raltitrexed monohydrate crystals into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow for the escape of water vapor during dehydration.

  • Experimental Conditions:

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Purge Gas: Use a dry nitrogen purge gas at a flow rate of 50 mL/min.

    • Temperature Range: Scan from ambient temperature to a temperature above the melting point of the anhydrous form.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak corresponding to the dehydration of the monohydrate.

    • The onset temperature of this peak is the dehydration temperature.

    • The area under the peak corresponds to the enthalpy of dehydration (ΔHdehydration).

    • Subsequent endothermic peaks may correspond to the melting of the anhydrous form.

Hypothetical DSC Data for Raltitrexed Monohydrate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Dehydration95.2105.8150.3
Melting of Anhydrate210.5215.185.7

DOT Script for DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Weigh 2-5 mg of Raltitrexed Monohydrate in a sealed pan DSC Heat from ambient to 250°C @ 10°C/min in N2 Prep->DSC Load Sample Data Identify Thermal Events (Dehydration, Melting) DSC->Data Generate Thermogram Enthalpy Calculate Enthalpy of Transitions Data->Enthalpy Integrate Peaks

Caption: Workflow for Differential Scanning Calorimetry of Raltitrexed Monohydrate.

Dynamic Vapor Sorption (DVS)

Causality Behind Experimental Choice: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.[12][13] This technique is invaluable for determining the hygroscopicity of a material and the stability of its hydrated forms under different humidity conditions.[12][14] For Raltitrexed monohydrate, DVS can reveal the critical RH at which the monohydrate becomes unstable and dehydrates, or at which the anhydrous form converts to the monohydrate.[12]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DVS instrument for mass and RH.

  • Sample Preparation: Place approximately 10-20 mg of Raltitrexed monohydrate crystals in the DVS sample pan.

  • Experimental Conditions:

    • Temperature: Maintain a constant temperature, typically 25 °C.

    • RH Program:

      • Start at a low RH (e.g., 0% or 5%) and incrementally increase the RH in steps (e.g., 10% steps) up to a high RH (e.g., 90% or 95%).

      • Hold at each RH step until the sample mass equilibrates.

      • Subsequently, decrease the RH in the same incremental steps back to the starting RH.

  • Data Analysis:

    • Plot the change in mass versus RH to generate a sorption-desorption isotherm.

    • A significant mass loss upon decreasing the RH indicates dehydration. The RH at which this occurs is the critical RH for dehydration.

    • If starting with the anhydrous form, a significant mass gain upon increasing the RH indicates hydrate formation.

    • The stoichiometry of the hydrate formed can be calculated from the mass gain.

Hypothetical DVS Data for Raltitrexed Anhydrate and Monohydrate

Relative Humidity (%)Mass Change of Anhydrate (%)Mass Change of Monohydrate (%)
00.0-3.78
100.1-3.78
200.2-3.78
303.80.0
403.80.0
503.80.1
603.80.2
703.90.3
804.00.4
904.20.6

Note: The data suggests that the anhydrous form converts to the monohydrate at approximately 30% RH, and the monohydrate is stable up to 90% RH, dehydrating at low RH.

DOT Script for Solid-State Relationship

Solid_State_Relationship Anhydrate Raltitrexed Anhydrate Monohydrate Raltitrexed Monohydrate Anhydrate->Monohydrate Hydration (RH > 30%) Solution Aqueous Solution Anhydrate->Solution Dissolution Monohydrate->Anhydrate Dehydration (RH < 30%, Heat) Monohydrate->Solution Dissolution

Caption: Thermodynamic relationship between Raltitrexed solid forms.

Synthesizing the Data: A Holistic View of Thermodynamic Stability

The data obtained from TGA, DSC, and DVS should be integrated to build a comprehensive understanding of the thermodynamic stability of Raltitrexed monohydrate.

  • TGA confirms the stoichiometry of the hydrate.

  • DSC provides the energetic cost of removing the water from the crystal lattice (enthalpy of dehydration) and the temperature at which this occurs.

  • DVS establishes the humidity-dependent stability of the monohydrate and its relationship with the anhydrous form.

Together, these techniques allow for the construction of a phase diagram that maps the stable solid form of Raltitrexed as a function of temperature and relative humidity. This information is paramount for defining appropriate storage conditions, manufacturing processes, and formulation strategies to ensure the desired solid form is maintained throughout the product's lifecycle.

Conclusion: From Characterization to Control

The thermodynamic characterization of Raltitrexed monohydrate crystals is a critical step in its development as a pharmaceutical product. The experimental workflows detailed in this guide, centered on TGA, DSC, and DVS, provide a robust framework for elucidating the stability and interconversion of its solid forms. By understanding the thermodynamic landscape of Raltitrexed, researchers and drug development professionals can make informed decisions to control its solid-state properties, ultimately leading to a safer, more effective, and more stable medicine.

References

Sources

Methodological & Application

Raltitrexed monohydrate solubility in DMSO vs water protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Physicochemical Dynamics and Handling Protocols for Raltitrexed Monohydrate

Executive Summary

Raltitrexed (often referenced as ZD1694) is a highly potent, folate-based antimetabolite utilized extensively in oncology research to inhibit thymidylate synthase (TS). While its in vitro and in vivo efficacy in colorectal and breast cancer models is well-documented, researchers frequently encounter reproducibility issues stemming from improper solvent selection and storage. This guide provides a comprehensive, self-validating protocol for the dissolution and handling of Raltitrexed monohydrate, detailing the mechanistic causality behind the strict preference for anhydrous Dimethyl Sulfoxide (DMSO) over aqueous solvents for stock preservation.

Mechanistic Background: The Dual-Nature of Raltitrexed

Raltitrexed possesses a complex molecular architecture consisting of a hydrophobic quinazoline-analog core and a hydrophilic L-glutamic acid tail. Upon entering the cell, the compound is rapidly metabolized by folylpolyglutamate synthetase (FPGS) into polyglutamated derivatives. This intracellular modification is critical, as it increases the drug's inhibitory potency against TS by 70-fold and prevents the drug from easily dissociating from the target enzyme [4].

Because of this zwitterionic and amphiphilic nature, its solubility is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent. In unbuffered water, the local pH can fluctuate around the pKa of the glutamic acid moiety (~3.5), leading to protonation and rapid precipitation of the free acid. Conversely, anhydrous DMSO readily solvates the hydrophobic core while stabilizing the polar functional groups through robust hydrogen bonding.

Mechanism Ralt Raltitrexed Monohydrate FPGS Folylpolyglutamate Synthetase (FPGS) Ralt->FPGS Intracellular Metabolism PolyRalt Polyglutamated Raltitrexed FPGS->PolyRalt 70x Potency Increase TS Thymidylate Synthase (TS) PolyRalt->TS Competitive Inhibition (Ki=62nM) dUMP dUMP dUMP->TS Substrate dTMP dTMP TS->dTMP Methylation Apoptosis Cell Death (Apoptosis) TS->Apoptosis Depletion of dTMP triggers death DNA DNA Synthesis & Cell Proliferation dTMP->DNA Precursor

Fig 1: Mechanism of Thymidylate Synthase inhibition by polyglutamated Raltitrexed.

Comparative Solubility Matrix

Literature values for Raltitrexed solubility often appear contradictory due to the specific salt or hydrate form tested (e.g., free acid vs. monohydrate). While high-purity Raltitrexed monohydrate can technically achieve ≥10 mg/mL in water under specific conditions [3], general Raltitrexed is virtually insoluble in water (<1 mg/mL) without heating or pH adjustment [1]. Therefore, DMSO remains the universal standard for reliable stock generation.

ParameterAnhydrous DMSOUltrapure Water (ddH₂O)Causality / Expert Note
Max Solubility (25°C) 40 mg/mL to 92 mg/mL [1][3]< 1 mg/mL to 10 mg/mL [1][3]DMSO prevents

stacking of the quinazoline rings.
Stock Stability ≥ 6 Months (at -20°C)< 24 Hours [1]Aqueous solutions undergo slow hydrolysis and pH-shift precipitation.
Moisture Sensitivity High [2]N/AMoisture ingress in DMSO severely reduces solubility [2].
UV/Vis Validation

: 226, 266, 341 nm [1]
Not RecommendedBaseline spectrophotometry is best performed in DMSO.

Standard Operating Procedures (SOP): A Self-Validating Workflow

To ensure scientific integrity, the following protocol integrates self-validation checkpoints. Never assume a powdered compound has dissolved entirely based on a cursory visual check.

Protocol A: Preparation of 50 mg/mL Master Stock in DMSO
  • Solvent Verification: Ensure the DMSO is strictly anhydrous (≥99.9%, sealed under argon). Causality: Water contamination alters the dielectric constant of DMSO, forcing the hydrophobic domains of Raltitrexed to aggregate, permanently reducing the maximum achievable concentration [2].

  • Reconstitution: Add 1.0 mL of anhydrous DMSO to 50 mg of lyophilized Raltitrexed monohydrate.

  • Agitation: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Validation Checkpoint (Optical Clarity): Hold the vial against a strong light source. The solution must be completely transparent (off-white to light yellow) with no Tyndall effect (light scattering by micro-particles).

  • Validation Checkpoint (Spectrophotometric): Dilute a 1 µL aliquot into 999 µL of DMSO. Measure the absorbance at 341 nm [1]. Record this baseline OD to verify stock integrity over time.

  • Storage: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to displace oxygen and moisture [1]. Aliquot into single-use opaque vials and store at -20°C to -80°C.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro / In Vivo)
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not use a water bath.

  • Dilution: Directly inject the required volume of DMSO stock into the aqueous medium (e.g., 0.9% NaCl, PBS, or cell culture media). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell assays.

  • Immediate Application: The aqueous working solution must be prepared immediately prior to the experiment. Causality: Raltitrexed is thermodynamically unstable in aqueous buffers over prolonged periods and will begin to form micro-precipitates. Do not store aqueous solutions for more than one day [1].

Protocol cluster_DMSO Primary Stock Preparation (DMSO) cluster_Water Working Solution (Aqueous) Solid Raltitrexed Monohydrate (Lyophilized Solid) AddDMSO Add Anhydrous DMSO (Target: 50-92 mg/mL) Solid->AddDMSO Agitate Vortex & Sonicate (Verify Clarity) AddDMSO->Agitate Purge Purge with Argon/N2 (Prevent Oxidation) Agitate->Purge Store Aliquot & Store at -20°C (Stable ≥ 6 Months) Purge->Store Dilute Dilute in 0.9% NaCl or Media (Final DMSO < 0.5%) Store->Dilute Just prior to in vitro/in vivo use Use Use Immediately (Do not store > 24h) Dilute->Use

Fig 2: Self-validating workflow for Raltitrexed stock and aqueous working solution preparation.

Expert Troubleshooting & Causality

  • Problem: The Raltitrexed stock in DMSO appears cloudy after thawing from -20°C.

    • Causality: DMSO freezes at 19°C. If the solution is cloudy at room temperature, it indicates that moisture entered the vial during a previous freeze-thaw cycle, causing the Raltitrexed to crash out of solution [2].

    • Solution: Discard the compromised aliquot. This reinforces the necessity of single-use aliquots and inert gas purging [1].

  • Problem: High variability in in vitro IC50 results between experimental replicates.

    • Causality: If the working solution was prepared in aqueous media and left on the benchtop for several hours before treating the cells, the effective concentration of the drug has likely decreased due to micro-precipitation.

    • Solution: Strictly adhere to Protocol B; dilute the DMSO stock into the aqueous phase only when the cells or animal models are immediately ready for dosing.

References

  • Cayman Chemical Product Information: Raltitrexed | Cayman Chemical | 1

  • Raltitrexed | Thymidylate Synthase inhibitor | Selleck Chemicals |2

  • Raltitrexed ≥98% (HPLC), solid | Sigma-Aldrich |

  • Crystal structures of binary and ternary complexes | Texas A&M University OAKTrust |3

Sources

HPLC Method Development for Raltitrexed Monohydrate: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Raltitrexed Monohydrate . Raltitrexed (Tomudex®) is a quinazoline-based folate analogue and a specific inhibitor of thymidylate synthase (TS).[1][2] Due to its zwitterionic nature (containing both a basic quinazoline ring and an acidic glutamic acid tail), developing a robust method requires precise pH control to ensure reproducible retention and peak shape.

This guide moves beyond standard "recipe" formats to explain the mechanistic rationale behind column selection, mobile phase buffering, and degradation pathway analysis.

Physicochemical Profiling & Method Strategy

Before initiating method development, we must understand the molecule's behavior in solution.

ParameterCharacteristicChromatographic Implication
Chemical Structure Quinazoline ring fused with a thiophene moiety and a glutamic acid side chain.[3]The molecule has multiple ionization sites. The glutamic acid tail makes it polar; the quinazoline ring adds hydrophobicity.
pKa Values ~4.5 and ~5.7 (Carboxylic acids)~3.2 (Quinazoline N)Critical: Mobile phase pH must be controlled. At neutral pH, the molecule is doubly negatively charged (elutes too fast). At pH < 3.0, carboxyls are protonated (neutral), increasing retention on C18.
UV Absorption λmax ≈ 280 nm (Quinazoline chromophore)Detection at 280 nm offers high sensitivity and specificity, minimizing baseline drift from organic modifiers compared to 210 nm.
Solubility Soluble in DMSO, 0.1M NaOH; sparingly soluble in water; insoluble in chloroform.Sample diluent should likely be a mixture of Water:Acetonitrile or a weak alkaline buffer to ensure complete dissolution before injection.
The "Why" Behind the Method
  • Stationary Phase: A C18 (Octadecylsilane) column is selected. To prevent peak tailing caused by the interaction of the basic quinazoline nitrogen with residual silanols, an end-capped column with high carbon load is essential.

  • Mobile Phase pH: We select pH 3.5 . At this pH, the carboxylic acid groups are partially suppressed (protonated), increasing hydrophobic interaction with the C18 chain, while the basic nitrogen is protonated. This balance provides optimal retention and resolution from polar degradants.

Experimental Protocol

Instrumentation & Reagents[4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Photodiode Array (PDA) Detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Milli-Q Water.
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 3.5 ± 0.05  with dilute Orthophosphoric acid. Filter through a 0.45 µm membrane.
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.[4]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[4][5][6]

  • Column Temperature: 35°C (Controls viscosity and mass transfer kinetics)

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm (Reference: 360 nm / Bandwidth 100 nm if using PDA)

  • Run Time: 25 minutes

Gradient Program

A gradient is required to elute the highly polar hydrolytic degradants early and the non-polar oxidative impurities later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.04060Linear Ramp (Elute Raltitrexed)
20.04060Wash
20.19010Return to Initial
25.09010Re-equilibration

Method Development Workflow Visualization

The following diagram illustrates the logical flow of the method development process, highlighting the decision nodes for pH and column selection.

MethodDevelopment Start Start: Raltitrexed Profile pKa_Check Check pKa (4.5, 5.7) & Solubility Start->pKa_Check Column_Sel Select Column: C18 End-capped pKa_Check->Column_Sel Mobile_Phase Mobile Phase Selection Column_Sel->Mobile_Phase pH_Decision pH Decision Node Mobile_Phase->pH_Decision pH_Low pH 3.0 - 3.5 (Suppresses COOH ionization) pH_Decision->pH_Low Preferred pH_High pH > 7.0 (Fully ionized, low retention) pH_Decision->pH_High Avoid (Peak Splitting) Optimization Gradient Optimization (Sep. Impurities) pH_Low->Optimization Validation Final Validation (ICH Q2) Optimization->Validation

Caption: Logical workflow for Raltitrexed HPLC method development, emphasizing the critical decision to operate at acidic pH.

Stability Indicating Capability (Forced Degradation)[5][8]

To demonstrate the method's specificity, Raltitrexed samples must be subjected to stress conditions. This ensures the method can separate the active pharmaceutical ingredient (API) from its degradation products.[5]

Degradation Pathways
  • Acid Hydrolysis: Cleavage of the amide bond linking the glutamic acid tail.

    • Condition: 0.1 N HCl, 60°C for 4 hours.

    • Expected Result: Formation of des-glutamyl Raltitrexed (elutes earlier than API).

  • Oxidation: Oxidation of the thiophene ring or the benzylic amine.

    • Condition: 3%

      
      , Room Temp for 2 hours.
      
    • Expected Result: N-oxide derivatives (elutes earlier or later depending on polarity).

  • Photolysis: Raltitrexed is light-sensitive.

    • Condition: UV light (254 nm) exposure for 24 hours.

System Suitability Criteria

For the method to be valid during routine use, the following criteria must be met:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 1.5 (Critical due to basic nitrogen interaction)

  • Resolution (Rs): > 2.0 between Raltitrexed and nearest impurity peak.

  • RSD (n=6): < 2.0% for peak area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction of basic N with silanols.Ensure pH is < 4.0. Use a highly end-capped column (e.g., Inertsil ODS-3V). Add 5-10 mM Triethylamine (TEA) if necessary (though phosphate usually suffices).
Retention Time Drift pH fluctuation in buffer.[7]Phosphate buffer capacity is lower at pH 3.5 than at pH 2.1 or 7.0. Ensure precise pH adjustment daily.
Baseline Noise Impure reagents or air bubbles.Use HPLC-grade ACN. Degas mobile phase thoroughly. Check UV lamp energy.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% DMSO or high-strength buffer, it may crash out or elute poorly. Dilute sample with Mobile Phase A before injection.

References

  • AstraZeneca Canada Inc. (2017). Product Monograph: TOMUDEX® (Raltitrexed disodium).[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104758, Raltitrexed. Retrieved from

  • BC Cancer Agency. (2013).[1] Cancer Drug Manual: Raltitrexed. Retrieved from

  • Phenomenex. (2023). High Performance Liquid Chromatography (HPLC) Column Selection Guide. Retrieved from

  • ScienceDirect. (2000). Pharmacokinetics of Raltitrexed. Retrieved from

Sources

Application Note: Precision Profiling of Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Robust In Vitro Cytotoxicity Protocol for Raltitrexed Monohydrate

Abstract

Raltitrexed monohydrate is a specific, folate-based inhibitor of thymidylate synthase (TS), widely utilized in the study of colorectal cancer (CRC).[1] Unlike broad-spectrum DNA damaging agents, Raltitrexed acts specifically during the S-phase of the cell cycle, necessitating an assay design that accounts for cell doubling times and metabolic lag. This application note details a validated, high-sensitivity protocol for determining the IC50 of Raltitrexed in HCT116 and HT29 cell lines. We emphasize the critical parameters often overlooked in standard protocols: solvent-specific stability, seeding density linearity, and the necessity of extended incubation periods for antimetabolites.

Introduction & Mechanism of Action

Raltitrexed (ZD1694) functions as a folate analogue.[1][2][3] Its primary mechanism is the direct and specific inhibition of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the methyl donor.

By blocking this step, Raltitrexed depletes the cellular pool of dTTP, leading to "thymineless death."[3] This results in DNA fragmentation and arrest in the S-phase. Because the drug is cytostatic before it becomes cytotoxic, short-term exposure (<24h) often yields artificially high IC50 values. This protocol utilizes a 72-hour exposure window to ensure capture of the antiproliferative effect over multiple cell cycles.

Figure 1: Raltitrexed Mechanism of Action

Raltitrexed_Mechanism Folate Dietary Folates DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Meth_THF 5,10-Methylene-THF THF->Meth_THF Serine Hydroxymethyltransferase dTMP dTMP (Product) Meth_THF->dTMP Methyl Group Transfer dUMP dUMP (Substrate) dUMP->dTMP Catalysis by TS DNA DNA Synthesis & Repair dTMP->DNA No_DNA S-Phase Arrest Apoptosis DNA->No_DNA Depletion of dTTP TS_Enzyme Thymidylate Synthase (TS) TS_Enzyme->dUMP Binds Raltitrexed Raltitrexed (Inhibitor) Raltitrexed->TS_Enzyme Direct Inhibition (Polyglutamated form)

Caption: Raltitrexed mimics folate to bind Thymidylate Synthase, blocking dTMP production and halting DNA synthesis.[3]

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol is built on three validation pillars:

  • Linearity Check: The signal (Absorbance/Fluorescence) must be linear with cell number at the end of the assay, not just the beginning.

  • Solvent Control: Raltitrexed is hydrophobic. DMSO concentration must be kept constant across all wells to avoid vehicle toxicity artifacts.

  • Growth Phase: Cells must remain in the exponential growth phase for the entire 72h duration. Over-confluence induces contact inhibition, masking the drug's effect.

Table 1: Recommended Cell Line Parameters
ParameterHCT116 (Colorectal)HT29 (Colorectal)Rationale
P53 Status Wild TypeMutantDifferential apoptotic response
Doubling Time ~18-24 hours~20-24 hoursDetermines incubation length
Seeding Density 2,500 - 3,000 cells/well4,000 - 5,000 cells/wellPrevent overgrowth by 72h
Media McCoy's 5A + 10% FBSMcCoy's 5A + 10% FBSStandard ATCC recommendation
Materials & Reagents
  • Test Compound: Raltitrexed Monohydrate (Purity >98%).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade). Note: Avoid aqueous stock solutions due to hydrolysis risk over time.

  • Detection Reagent: CCK-8 (Cell Counting Kit-8) or Resazurin (Alamar Blue). Note: Preferred over MTT for higher sensitivity and lack of solubilization step.

  • Positive Control: 5-Fluorouracil (5-FU) or Puromycin.

  • Plates: 96-well, clear flat-bottom, tissue-culture treated.

Detailed Protocol
Step 1: Stock Solution Preparation

Raltitrexed is poorly soluble in water but soluble in DMSO.

  • Weigh 5 mg of Raltitrexed monohydrate.

  • Dissolve in anhydrous DMSO to create a 10 mM or 20 mM Stock .

    • Calculation: For 5 mg (MW ≈ 476.49 g/mol for monohydrate), add ~1.05 mL DMSO for 10 mM.

  • Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding (Day 0)
  • Trypsinize and count cells using a hemocytometer or automated counter.

  • Dilute cells to the optimized density (e.g., 3.0 x 10⁴ cells/mL for HCT116).

  • Dispense 100 µL/well into the 96-well plate (3,000 cells/well).

  • Edge Effect Mitigation: Fill outer edge wells with 200 µL PBS; do not use for data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 3: Compound Treatment (Day 1)

Goal: Create a 9-point dose-response curve with a constant DMSO background.

  • Prepare Dilution Plate (Intermediate):

    • Prepare a 200 µM working solution in media (from 20 mM stock, 1:100 dilution).

    • Perform 1:3 or 1:4 serial dilutions in media.

    • Range: Final assay concentrations should span 0.1 nM to 1000 nM .

  • Vehicle Control: Prepare media with DMSO matched to the highest drug concentration (e.g., 0.1% DMSO).

  • Addition: Remove old media from cell plate (optional but recommended to remove metabolic waste) and add 100 µL of fresh drug-containing media.

    • Alternative: Add 2x concentrated drug (100 µL) to existing 100 µL media.

  • Incubate for 72 hours .

Step 4: Detection (Day 4)
  • Add 10 µL of CCK-8 reagent directly to each well (no washing required).

  • Incubate for 1 - 3 hours at 37°C. Check for color development (orange/red for CCK-8).

  • Measure Absorbance at 450 nm (Reference 650 nm) on a microplate reader.

Figure 2: Experimental Workflow

Assay_Workflow cluster_0 Day 0: Preparation cluster_1 Day 1: Treatment cluster_2 Day 4: Readout Seed Seed Cells (3k-5k/well) Attach Incubate 24h (Attachment) Seed->Attach Dilute Serial Dilution (DMSO < 0.5%) Attach->Dilute Treat Add Raltitrexed (0.1 - 1000 nM) Dilute->Treat Incubate_Drug Incubate 72h (S-Phase Block) Treat->Incubate_Drug Add_Reagent Add CCK-8/MTT Incubate_Drug->Add_Reagent Read Measure OD (450 nm) Add_Reagent->Read

Caption: Step-by-step timeline ensuring optimal cell attachment and sufficient drug exposure time.[4][5]

Data Analysis & Quality Control
Calculation
  • Subtract Background: Subtract the average OD of "Media only" wells from all samples.

  • Normalize: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use a 4-Parameter Logistic (4PL) regression model to determine the IC50.

Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • CV%: Coefficient of variation among replicates should be < 10%.

  • Vehicle Control: The DMSO control must not show >10% cytotoxicity compared to media-only control.

Typical Results
  • HCT116 IC50: Expected range 5 - 20 nM (72h exposure).

  • HT29 IC50: Expected range 10 - 50 nM (Often slightly more resistant due to p53 status).

Troubleshooting Guide
IssueProbable CauseSolution
High IC50 (>100 nM) Exposure time too shortExtend incubation to 72h or 96h. Raltitrexed requires cell division to kill.
High Background Precipitate formationEnsure Raltitrexed is fully dissolved in DMSO. If using MTT, ensure formazan is fully solubilized.
Edge Effect EvaporationDo not use outer wells. Use a gas-permeable seal or fill inter-well spaces with PBS.
Non-Sigmoidal Curve Solubility limitCheck for crystal precipitation at high concentrations (>10 µM).
References
  • Mechanism of Action: Jackman, A. L., et al. "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo." Cancer Research 51.20 (1991): 5579-5586. Link

  • Assay Optimization: Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods 65.1-2 (1983): 55-63. Link

  • Raltitrexed Specifics: Cunningham, D., et al. "Raltitrexed ('Tomudex'), a highly specific thymidylate synthase inhibitor." British Journal of Cancer 77 (1998): 15-21. Link

  • Cell Line Data: Evaluation of Raltitrexed in HCT116 and HT29. SelleckChem Product Data Sheet. Link

  • Solubility & Stability: "Raltitrexed Monohydrate Product Information." Cayman Chemical.[6] Link

Sources

Raltitrexed monohydrate cell culture media dilution steps

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Raltitrexed Monohydrate Cell Culture Optimization

Title: Precision Protocol: Raltitrexed Monohydrate Solubilization and Dilution Strategies for In Vitro Thymidylate Synthase Inhibition

Abstract This technical guide provides a rigorous methodology for the preparation, storage, and application of Raltitrexed monohydrate (ZD1694) in cell culture environments. Designed for researchers in oncology and drug discovery, this protocol addresses the specific physicochemical properties of the monohydrate form (MW: 476.50 g/mol ) to ensure accurate dosing. We detail the mechanistic rationale involving the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS), provide a self-validating serial dilution workflow to minimize DMSO cytotoxicity, and offer troubleshooting strategies for preventing precipitation in aqueous media.

Introduction & Mechanistic Grounding

Raltitrexed (Tomudex) is a quinazoline-based antimetabolite that specifically inhibits thymidylate synthase (TS).[1] Unlike 5-Fluorouracil (5-FU), which requires metabolic activation, Raltitrexed acts directly but relies on intracellular polyglutamation for potency and retention.

Mechanism of Action: Upon entry into the cell via the Reduced Folate Carrier (RFC), Raltitrexed is polyglutamated by the enzyme Folylpolyglutamate Synthetase (FPGS).[1][2] These polyglutamated forms are up to 100-fold more potent inhibitors of TS than the parent compound. Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the dTTP pool and causing "thymineless death" via DNA fragmentation.[1]

Critical Consideration for the Monohydrate Form: Most commercial vendors supply Raltitrexed as a monohydrate (C₂₁H₂₂N₄O₆S · H₂O). Researchers frequently make calculation errors by using the anhydrous molecular weight (458.49 g/mol ) instead of the monohydrate weight (476.50 g/mol ), leading to a systematic concentration error of ~3.9%. This protocol explicitly corrects for this hydration shell.

Physicochemical Properties & Safety

PropertySpecificationNotes
Compound Name Raltitrexed MonohydrateSynonyms: ZD1694, ICI-D1694
CAS Number 112887-68-0Verify CAS on vial; sometimes listed as free acid.[3]
Molecular Weight 476.50 g/mol CRITICAL: Use this value for molarity calculations.
Solubility (DMSO) ~92 mg/mL (approx. 190 mM)Excellent solubility. Recommended vehicle.
Solubility (Water) < 1 mg/mL (Insoluble)Do not attempt to dissolve directly in media/water.
Solubility (0.1M NaOH) SolubleAlternative for animal studies; less common for in vitro.
Storage (Powder) -20°CDesiccate; protect from light.
Storage (Stock) -80°C (Recommended)Stable for 6 months. Avoid freeze-thaw cycles.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the critical intracellular activation pathway of Raltitrexed. Understanding this is vital for interpreting drug resistance (e.g., low RFC expression or FPGS mutations).

Raltitrexed_Mechanism cluster_cell Intracellular Processing Extracellular Extracellular Space Raltitrexed Raltitrexed (ZD1694) RFC RFC Transporter (SLC19A1) Raltitrexed->RFC Binding FPGS FPGS Enzyme Raltitrexed->FPGS Substrate RFC->Raltitrexed Influx Intracellular Cytoplasm Ralt_Glu Raltitrexed Polyglutamates FPGS->Ralt_Glu Polyglutamation (Activation) TS Thymidylate Synthase (TS) Ralt_Glu->TS Potent Inhibition (Ki < 10 nM) dTMP dTMP TS->dTMP Blocked by Raltitrexed dUMP dUMP dUMP->TS DNA DNA Synthesis & Repair dTMP->DNA

Caption: Raltitrexed enters via Reduced Folate Carrier (RFC), is polyglutamated by FPGS, and potently inhibits Thymidylate Synthase (TS), blocking DNA synthesis.[1][2][5][6][7]

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock Solution. Safety: Wear nitrile gloves, lab coat, and safety goggles. Raltitrexed is cytotoxic and teratogenic.

  • Calculate Mass Required:

    • Target Concentration: 10 mM (10 mmol/L)

    • Target Volume: 1 mL (Adjust as needed)

    • Formula:

      
      
      
    • Calculation:

      
      
      
  • Weighing:

    • Accurately weigh ~4.77 mg of Raltitrexed monohydrate into a sterile microcentrifuge tube.

    • Note: If you weigh a different amount (e.g., 5.2 mg), recalculate the DMSO volume.

  • Solubilization:

    • Add the calculated volume of high-grade anhydrous DMSO (e.g., for 4.765 mg, add 1000 µL DMSO).

    • Vortex vigorously for 30 seconds. The powder should dissolve instantly to form a clear, pale yellow solution.

    • QC Check: Inspect for particulates. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting:

    • Dispense into 50 µL aliquots in sterile, light-protected tubes.

    • Store at -80°C. Label: "Raltitrexed 10 mM (DMSO) [Date]".

Serial Dilution Workflow (Self-Validating System)

Objective: Treat cells with concentrations ranging from 1 nM to 100 nM, maintaining a constant Final DMSO concentration of 0.1% (v/v) to eliminate vehicle variability.

The "1000x Stock" Strategy: We will prepare intermediate stocks at 1000x the final desired concentration. When 1 µL of these stocks is added to 1 mL of media, the final DMSO is exactly 0.1%.

Workflow Diagram:

Serial_Dilution cluster_dilution Intermediate Dilutions (in DMSO) MasterStock Master Stock 10 mM (DMSO) Stock_A Stock A (1000x) 100 µM MasterStock->Stock_A 1:100 Dilution (10µL Stock + 990µL DMSO) Stock_B Stock B (1000x) 10 µM Stock_A->Stock_B 1:10 Dilution (100µL A + 900µL DMSO) Final_A Final Well A 100 nM (0.1% DMSO) Stock_A->Final_A Add 1 µL to 1 mL Media Stock_C Stock C (1000x) 1 µM Stock_B->Stock_C 1:10 Dilution (100µL B + 900µL DMSO) Final_B Final Well B 10 nM (0.1% DMSO) Stock_B->Final_B Add 1 µL to 1 mL Media Final_C Final Well C 1 nM (0.1% DMSO) Stock_C->Final_C Add 1 µL to 1 mL Media Media Cell Culture Media (1 mL per well)

Caption: Serial dilution strategy using DMSO intermediates to maintain constant 0.1% vehicle concentration across all treatment groups.

Step-by-Step Dilution Protocol:

  • Preparation of 1000x Intermediates (in DMSO):

    • Stock A (100 µM): Combine 10 µL of 10 mM Master Stock + 990 µL DMSO.

    • Stock B (10 µM): Combine 100 µL of Stock A + 900 µL DMSO.

    • Stock C (1 µM): Combine 100 µL of Stock B + 900 µL DMSO.

    • Note: Keep these solutions in DMSO. Do not dilute with water yet to prevent precipitation.

  • Cell Treatment (The 1:1000 Step):

    • Prepare your cells in 6-well plates (e.g., 2 mL media per well).

    • For 100 nM Treatment: Add 2 µL of Stock A directly to the media. Swirl gently.

    • For 10 nM Treatment: Add 2 µL of Stock B directly to the media.

    • For 1 nM Treatment: Add 2 µL of Stock C directly to the media.

    • Vehicle Control: Add 2 µL of pure DMSO to control wells.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Adding high conc. DMSO stock directly to cold media.Pre-warm media to 37°C. Vortex media immediately upon adding the drug. Ensure final concentration is < 10 µM (solubility limit in aqueous buffer).
Crystal Formation in Stock Moisture contamination in DMSO (Raltitrexed is hygroscopic).Use anhydrous DMSO (sealed ampoules). Store stocks with desiccant packs.
Inconsistent IC50 Data Variable DMSO concentrations.Use the "1000x Stock" strategy described above so every well has exactly 0.1% DMSO.
Low Potency High Thymidine in media.Crucial: Standard FBS contains thymidine which bypasses TS inhibition. Use Dialyzed FBS to force cells to rely on de novo synthesis.

References

  • Jackman, A. L., et al. (1991).[3] "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo."[3] Cancer Research, 51(20), 5579-5586.[3] Link

  • Selleck Chemicals. "Raltitrexed (Tomudex) Datasheet." Accessed 2024.[6][8] Link

  • Cayman Chemical. "Raltitrexed Product Information." Item No. 26079. Link

  • Clarke, S. J., et al. (1996). "Clinical pharmacokinetics of raltitrexed." Clinical Pharmacokinetics, 30(6), 427-436. Link

  • Thermo Fisher Scientific. "DMSO Compatibility in Cell Culture Application Note." Link

Sources

Application Note: Raltitrexed Monohydrate Administration in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the formulation, stability, and administration schedules for Raltitrexed Monohydrate (ZD1694) in murine xenograft and syngeneic models. Unlike 5-Fluorouracil (5-FU), Raltitrexed is a direct, specific inhibitor of Thymidylate Synthase (TS).[1] Its efficacy in murine models is highly dependent on the polyglutamation rate within the tumor and the specific dosing interval.

Critical Insight: Raltitrexed exhibits significant strain-dependent toxicity. BALB/c mice are markedly more sensitive to gastrointestinal (GI) toxicity than DBA/2 or C57BL/6 strains due to differences in intestinal folate metabolism. Protocols must be adjusted accordingly to prevent early mortality unrelated to tumor burden.

Pharmacological Mechanism & Rationale

Raltitrexed acts as a folate analogue.[2][3][4][5] Its potency relies on intracellular retention, mediated by the enzyme Folylpolyglutamate Synthetase (FPGS) .[2][4]

Mechanism of Action[2][3][4][5][6][7][8]
  • Entry: Raltitrexed enters the cell via the Reduced Folate Carrier (RFC).[2][4]

  • Retention: FPGS adds glutamate residues (polyglutamation), preventing drug efflux.[2]

  • Inhibition: Polyglutamated Raltitrexed binds to the folate-binding site of Thymidylate Synthase (TS) with 100x higher affinity than the parent compound.

  • Result: This blocks the methylation of dUMP to dTMP, causing "thymineless death" and DNA fragmentation.

Pathway Visualization

Raltitrexed_Mechanism cluster_blood Extracellular Space cluster_cell Tumor Cell Cytoplasm RTX_Free Raltitrexed (Free Drug) RFC RFC Transporter RTX_Free->RFC Uptake RTX_Intra Intracellular RTX RFC->RTX_Intra RTX_Poly RTX Polyglutamates (Active/Retained) RTX_Intra->RTX_Poly Polyglutamation (Critical Step) FPGS FPGS Enzyme FPGS->RTX_Intra TS Thymidylate Synthase (TS) RTX_Poly->TS Potent Inhibition (Ki < 1nM) dUMP dUMP dTMP dTMP dUMP->dTMP Blocked by TS DNA DNA Synthesis & Repair dTMP->DNA Required Precursor Apoptosis Apoptosis (Thymineless Death) DNA->Apoptosis Depletion triggers

Figure 1: Raltitrexed Mechanism of Action. Note that polyglutamation (green path) is the rate-limiting step for efficacy and retention.

Formulation & Stability Protocol

Raltitrexed is often supplied as Raltitrexed Monohydrate (powder). It is practically insoluble in water and acidic media. It must be converted to a sodium salt for solubility.

Reagents Required[7][8][9][10]
  • Raltitrexed Monohydrate (MW: ~476.5 g/mol )

  • Sodium Bicarbonate (NaHCO₃) 0.1 M or 0.5 M solution

  • Sterile Saline (0.9% NaCl)

  • 0.22 µm Syringe Filter (PES or PVDF)

Step-by-Step Preparation (Stock Solution 2 mg/mL)
  • Weighing: Weigh 10 mg of Raltitrexed Monohydrate into a sterile 15 mL tube.

  • Solubilization: Add 0.5 mL of 0.1 M NaHCO₃ . Vortex vigorously until the solution is clear.

    • Note: The solution may bubble slightly as CO₂ is released. If particles remain, add 0.1 M NaHCO₃ dropwise, but do not exceed pH 9.0.

  • Dilution: Add 4.5 mL of Sterile Saline to reach a final volume of 5.0 mL.

    • Final Concentration: 2 mg/mL.[2]

    • Final pH: Should be between 7.5 – 8.5.

  • Sterilization: Filter through a 0.22 µm syringe filter into a sterile amber vial (drug is light sensitive).

  • Storage:

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 1 month (aliquot to avoid freeze-thaw cycles).

Validated Dosing Schedules

The following schedules are derived from efficacy data in HCT116 (human xenograft) and CT26 (murine syngeneic) models.

Table 1: Recommended Dosage Regimens
Regimen TypeDosage (IP)FrequencyStrain SuitabilityNotes
Standard Efficacy 3 - 5 mg/kg q.d. × 5 Nude / SCIDMimics clinical "bolus" intensity. High efficacy, moderate toxicity.
Intermittent 5 - 10 mg/kg q7d (Weekly) BALB/c, C57BL/6Better tolerated in immunocompetent strains. Reduces cumulative GI toxicity.
Low-Dose Metronomic 1 - 2 mg/kg q.d. × 10 AnyUsed in combination studies (e.g., with PD-1 blockade) to induce immunogenic cell death without lymphodepletion.

Important Calculation: For a 20g mouse using the Standard Efficacy (5 mg/kg) dose:

  • Total Dose =

    
    
    
  • Using 2 mg/mL stock: Injection Volume =

    
    .
    

Detailed Experimental Protocol (IP Injection)

Phase A: Pre-Treatment
  • Acclimatization: Allow mice 7 days to acclimatize.

  • Tumor Inoculation: Inject tumor cells (e.g.,

    
     HCT116 cells) subcutaneously.
    
  • Randomization: Initiate treatment when mean tumor volume reaches 100–150 mm³ . Randomize mice to ensure equal average tumor size across groups.

Phase B: Administration Workflow

Protocol_Workflow Start Start Treatment (Tumor ~100mm³) Prep Prepare Fresh Dilution (from frozen stock) Start->Prep Weigh Weigh Mouse (Calculate Volume) Prep->Weigh Inject IP Injection (Lower Right Quadrant) Weigh->Inject Monitor Monitor Daily: Weight & Health Score Inject->Monitor Decision Weight Loss >15%? Monitor->Decision Pause Pause Dosing (Give Saline/Gel Diet) Decision->Pause Yes Continue Continue Schedule Decision->Continue No Pause->Monitor Continue->Weigh Next Dose End Endpoint: Tumor >2000mm³ or Weight Loss >20% Continue->End Study Complete

Figure 2: Daily Administration and Safety Workflow.

Phase C: Monitoring & Endpoints
  • Primary Toxicity Marker: Weight loss.[3] Raltitrexed causes intestinal mucositis, leading to rapid weight drop.

  • Stop Criteria:

    • Weight loss > 20% of baseline.

    • Signs of dehydration (tenting skin) or hunching.

    • Diarrhea persisting > 24 hours.[6]

  • Rescue Protocol (Optional): If severe toxicity occurs unexpectedly, Leucovorin (Folinic Acid) can be administered (25 mg/kg IP) to rescue normal tissues, though this will also neutralize antitumor activity if given too close to the Raltitrexed dose [1].

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Syringe pH dropped below 7.0 or interaction with acidic saline.Ensure Stock is prepared in 0.1M NaHCO₃. Check pH before loading.
Rapid Weight Loss (>10% in 2 days) Strain sensitivity (BALB/c) or overdose.Switch to intermittent schedule (q7d). Provide wet mash diet.
No Antitumor Effect Drug degradation or insufficient polyglutamation.Prepare fresh stock weekly. Protect from light. Verify cell line FPGS expression.
Injection Site Irritation pH too high (>9.0).Adjust pH of stock solution with dilute HCl to ~8.0 before filtering.

References

  • Jackman AL, et al. (1991). ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo. Cancer Research.

  • Tomudex (Raltitrexed) Product Monograph. (2017). Clinical Pharmacology and Mechanism.[2][3][7] Pfizer Canada.[2]

  • Clarke SJ, et al. (2000). Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity.[7] Clinical Cancer Research.

  • Avallone A, et al. (2014). Immunogenic Cell Death and Raltitrexed. (Contextual reference for low-dose applications).

Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).[8]

Sources

Protocol for the Convergent Synthesis and Crystallization of Raltitrexed Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Raltitrexed (Tomudex) is a highly potent, quinazoline-based antifolate that functions as a specific, non-competitive inhibitor of thymidylate synthase (TS), an enzyme critical for de novo DNA synthesis . In pharmaceutical manufacturing, the synthesis of its stable active pharmaceutical ingredient (API) form—Raltitrexed monohydrate—requires a highly controlled convergent approach.

The molecular architecture of Raltitrexed consists of three distinct domains: a quinazolinone ring, a thiophene linker, and an L-glutamic acid tail. The most industrially viable and high-yielding synthetic route couples two primary precursor intermediates: 6-bromomethyl-2-methyl-4-quinazolinone and diethyl N-[5-(methylamino)-2-thenoyl]-L-glutamate .

Causality in Chemical Strategy
  • SN2 N-Alkylation: The secondary amine of the thiophene-glutamate intermediate acts as the nucleophile. To prevent degradation of the quinazolinone core and avoid over-alkylation, a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) is employed to scavenge the generated hydrobromic acid .

  • Biphasic Saponification: The diethyl ester protecting groups are removed via alkaline hydrolysis. Utilizing an alcoholic solvent (ethanol or methanol) ensures the lipophilic diester remains solvated until the hydroxide ions fully convert it into the highly water-soluble disodium salt .

  • Isoelectric Precipitation & Hydration: Stepwise acidification to pH 2.0–3.0 forces the complete protonation of the carboxylate groups, precipitating the free acid. Subsequent anti-solvent crystallization in the presence of water forces the incorporation of a single water molecule into the crystal lattice, yielding the thermodynamically stable monohydrate form .

Quantitative Material Specifications

The following table summarizes the stoichiometric requirements and roles of all critical materials utilized in this workflow.

Reagent / IntermediateRoleMW ( g/mol )Equivalents
Diethyl N-[5-(methylamino)-2-thenoyl]-L-glutamate Nucleophile (Thiophene-Glutamate Core)342.411.00
6-bromomethyl-2-methyl-4-quinazolinone Electrophile (Quinazoline Core)253.091.10
2,6-Lutidine Acid Scavenger (Sterically Hindered Base)107.151.10
N,N-Dimethylformamide (DMF) Reaction Solvent (Polar Aprotic)73.0910–15 vol
Sodium Hydroxide (1N Aqueous) Saponification Reagent40.0010.00
Hydrochloric Acid (2N Aqueous) Isoelectric Acidification Reagent36.46to pH 2.0–3.0

Synthesis Workflow Visualization

Raltitrexed_Synthesis Int1 6-bromomethyl-2-methyl-4-quinazolinone (Quinazoline Core) Coupling Step 1: N-Alkylation (C-N Coupling) Reagents: 2,6-Lutidine, DMF, 55-60°C Int1->Coupling Int2 Diethyl N-[5-(methylamino)-2-thenoyl]-L-glutamate (Thiophene-Glutamate Core) Int2->Coupling Ester Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl) methyl]-N-methylamino]-2-thenoyl]-L-glutamate Coupling->Ester Hydrolysis Step 2: Saponification Reagents: 1N NaOH, EtOH/MeOH, RT Ester->Hydrolysis Salt Raltitrexed Disodium Salt (Aqueous Intermediate) Hydrolysis->Salt Acidification Step 3: Acidification Reagents: 2N HCl to pH 2.0-3.0 Salt->Acidification Crude Raltitrexed (Crude Amorphous Solid) Acidification->Crude Crystallization Step 4: Crystallization Solvents: Methanol / Water Crude->Crystallization Final Raltitrexed Monohydrate (Purified API) Crystallization->Final

Figure 1: Convergent synthesis workflow of Raltitrexed Monohydrate.

Validated Step-by-Step Protocols

Step 1: N-Alkylation (C-N Coupling)
  • Preparation: Dissolve 1.0 eq of diethyl N-[5-(methylamino)-2-thenoyl]-L-glutamate in anhydrous DMF (15 mL per gram of substrate) in a dry, nitrogen-purged round-bottom flask.

  • Reagent Addition: Add 1.1 eq of 6-bromomethyl-2-methyl-4-quinazolinone, followed immediately by 1.1 eq of 2,6-lutidine.

  • Reaction Execution: Heat the reaction mixture to 55–60°C and maintain aggressive stirring for 12–16 hours.

  • Mechanistic Causality & Self-Validation:

    • Causality: 2,6-lutidine is strictly required over triethylamine; its methyl groups block it from acting as a nucleophile against the benzyl bromide derivative, preventing the formation of quaternary ammonium impurities .

    • Validation: Monitor via TLC (eluent: 10% ethanol in dichloromethane). The disappearance of the thiophene-glutamate spot confirms completion.

  • Isolation: Evaporate the DMF under high vacuum. Purify the residue via silica gel column chromatography (using the TLC eluent) to isolate the C-N coupled diester intermediate as an off-white solid.

Step 2: Saponification (Ester Hydrolysis)
  • Preparation: Suspend the purified diester intermediate in absolute ethanol (15 volumes).

  • Hydrolysis: Cool the suspension to 0–5°C using an ice bath. Slowly add 10.0 eq of 1N NaOH aqueous solution dropwise to prevent localized exothermic spikes.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25°C) for 2 hours.

  • Mechanistic Causality & Self-Validation:

    • Causality: The massive excess of NaOH drives the bimolecular acyl substitution to absolute completion. The initial ice bath prevents base-catalyzed epimerization of the chiral L-glutamic acid center.

    • Validation: The reaction is self-validating visually; the initial cloudy suspension will transition into a perfectly clear solution once the lipophilic diester is fully converted into the water-soluble disodium salt.

  • Concentration: Remove the ethanol via rotary evaporation under reduced pressure, leaving only the aqueous phase.

Step 3: Acidification and Isolation
  • Purification: Filter the remaining aqueous solution through a 0.45 µm membrane to remove any unreacted hydrophobic trace impurities. Extract the filtrate once with ethyl acetate and discard the organic layer.

  • First-Stage Neutralization: Cool the aqueous layer to 5°C. Slowly add 2N HCl until the pH reaches 6.0–7.0. Stir for 1 hour. If any viscous, dark impurities precipitate, filter them out.

  • Second-Stage Acidification: Carefully continue the dropwise addition of 2N HCl until the pH stabilizes exactly between 2.0 and 3.0.

  • Mechanistic Causality & Self-Validation:

    • Causality: Stepwise acidification is critical. Dropping the pH to 6.0–7.0 allows the removal of neutral organic impurities . The final pH of 2.0–3.0 corresponds to the isoelectric point of the glutamic acid moiety, forcing the free acid to crash out of the solution.

    • Validation: Continuous pH monitoring using a calibrated probe ensures the isoelectric point is not overshot, which could lead to re-solubilization via protonation of the quinazoline nitrogens.

  • Collection: Vacuum filter the resulting yellowish precipitate, wash thoroughly with cold distilled water to remove residual NaCl, and dry under vacuum.

Step 4: Crystallization of Raltitrexed Monohydrate
  • Dissolution: Dissolve the crude amorphous Raltitrexed in a minimal volume of hot methanol (approx. 60°C). Filter hot to remove any particulate matter.

  • Anti-Solvent Addition: While maintaining gentle stirring, slowly add cold, purified water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (0–5°C) for 12 hours to maximize crystal yield.

  • Mechanistic Causality & Self-Validation:

    • Causality: The controlled addition of water acts as an anti-solvent to decrease solubility while simultaneously providing the necessary hydration to form the thermodynamically stable monohydrate crystal lattice.

    • Validation: The final moisture content of the dried powder must be analytically verified to confirm the monohydrate state (theoretical water content: 3.78%).

  • Final Isolation: Collect the crystalline solid by vacuum filtration, wash with a cold 1:1 mixture of methanol/water, and dry under vacuum at 40°C.

Analytical Quality Attributes (AQA)

To ensure the synthesized Raltitrexed monohydrate meets the rigorous standards required for pharmaceutical applications, the final API must be validated against the following quantitative parameters:

ParameterExpected SpecificationAnalytical Method
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Overall Yield 65.0% – 75.0%Gravimetric Calculation
Chemical Purity ≥ 99.0%RP-HPLC (Area %)
Melting Point 180°C – 184°CCapillary Melting Point Apparatus
Moisture Content 3.5% – 4.0% (Theoretical: 3.78%)Karl Fischer Titration

References

  • Title: Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities Source: Molecules (MDPI), 2022, 27(19), 6229. URL: [Link]

  • Title: Method for industrial preparation of raltitrexed and novel raltitrexed crystal form for pharmacy (Patent CN103570702A)
  • Title: New Synthesis of Thymidylate Synthase Inhibitor Raltitrexed Source: Synthetic Communications, 2003, 33(20), 3519-3526. URL: [Link]

  • Title: Preparation method of Raltitrexed (Patent CN102424679B)
  • Title: Raltitrexed (Chemical and Physical Properties Data) Source: DrugFuture Chemical Index Database URL: [Link]

Application Note: UV-Vis Spectrophotometric Analysis and Protocol for Raltitrexed Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Raltitrexed (RTX) is a potent, quinazoline-based folate analogue utilized extensively in antineoplastic drug development. As a highly specific thymidylate synthase (TS) inhibitor, its accurate quantification is a fundamental requirement during formulation development, nanoparticle encapsulation assays, and pharmacokinetic profiling.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. This application note synthesizes the physicochemical properties of Raltitrexed monohydrate with a self-validating UV-Vis spectrophotometric protocol, ensuring that researchers can achieve high-fidelity, reproducible quantification while understanding the mechanistic causality behind each analytical choice.

Physicochemical & Spectral Profiling

Raltitrexed’s UV-Vis absorption profile is dictated by its highly conjugated quinazoline ring and thienylcarbonyl-L-glutamic acid moieties. Understanding these properties is critical for selecting the correct solvent matrix and analytical wavelength.

Table 1: Physicochemical and Spectral Data of Raltitrexed Monohydrate

ParameterValueAnalytical Significance
Molecular Formula C₂₁H₂₂N₄O₆SDefines the structural basis for UV absorption.
Molecular Weight 458.5 g/mol Required for precise molar attenuation coefficient (

) calculations.
Solubility (DMSO) 92 mg/mLHigh solubility makes DMSO the mandatory solvent for primary stock solutions.
Solubility (Water) <1 mg/mLPoor aqueous solubility necessitates co-solvents or basic pH adjustments for biological assays.
UV-Vis λmax 226 nm, 266 nm, 341 nmProvides multiple absorption bands. Shifts to 351 nm may occur in specific PBS buffers.

Data supported by primary characterization standards from [1] and nanoparticle formulation studies published in [2].

Mechanistic Context: The "Why" Behind the Method

Analytical Causality: Wavelength Selection

While Raltitrexed exhibits its highest molar absorptivity at 226 nm, analytical measurements are preferentially conducted at the 341 nm (or 351 nm in certain aqueous buffers) peak [1, 2]. This choice is rooted in matrix interference causality : shorter UV wavelengths (<260 nm) are highly susceptible to background absorption from DMSO, biological buffers, and nanoparticle excipients. By measuring at the bathochromic shift (>340 nm), we isolate the drug's specific quinazoline-thienyl chromophore, ensuring a high signal-to-noise ratio and preventing false-positive absorbance readings.

Biological Causality: Mechanism of Action

In a biological context, understanding how Raltitrexed behaves informs downstream cell-based assays. RTX enters cells via the Reduced Folate Carrier (RFC) and undergoes rapid polyglutamylation by Folylpolyglutamate Synthetase (FPGS). This modification exponentially increases its binding affinity to Thymidylate Synthase (TS), competitively inhibiting the conversion of dUMP to dTMP, thereby halting DNA synthesis and inducing apoptosis, as detailed in structural studies from [3].

Mechanism_Action RFC Reduced Folate Carrier (RFC) Cellular Internalization FPGS Folylpolyglutamate Synthetase (Polyglutamylation) RFC->FPGS Raltitrexed Entry TS Thymidylate Synthase (TS) (Target Enzyme) FPGS->TS RTX-polyglutamate Binding dTMP dTMP (DNA Synthesis) TS->dTMP Competitive Inhibition dUMP dUMP (Substrate) dUMP->dTMP Normal Catalysis Apoptosis Cell Cycle Arrest & Apoptosis dTMP->Apoptosis Nucleotide Depletion

Intracellular mechanism of Raltitrexed-mediated thymidylate synthase inhibition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a dual-wavelength ratio check to instantly flag solvent evaporation, pH shifts, or drug degradation.

Step 1: Matrix Preparation and Stock Solubilization
  • Primary Stock (1.0 mg/mL) : Weigh exactly 10.0 mg of Raltitrexed monohydrate powder. Dissolve in 10.0 mL of anhydrous DMSO. Vortex for 60 seconds until completely clear.

    • Causality: Water cannot be used for the primary stock due to the <1 mg/mL solubility limit. DMSO ensures complete molecular dispersion without micelle formation.

  • Working Standard Series : Dilute the stock solution using PBS (0.01 M, pH 7.4) to create a calibration series of 1, 5, 10, 20, and 50 µg/mL.

    • Critical Constraint: Ensure the final DMSO concentration remains below 5% (v/v) to prevent solvent UV-cutoff interference.

Step 2: Spectral Scanning and Isosbestic Validation
  • Instrument Setup : Initialize the UV-Vis spectrophotometer (e.g., Varian Cary 50) and allow a 30-minute lamp warm-up. Use matched 10 mm pathlength quartz cuvettes.

  • Matrix Blanking : Fill the reference cuvette with the exact solvent matrix (e.g., 5% DMSO in PBS). Run a baseline correction scan from 200 nm to 450 nm.

  • Peak Identification : Scan the 10 µg/mL Raltitrexed sample. Confirm the presence of local maxima at ~266 nm and ~341 nm.

  • Self-Validation Check : Calculate the absorbance ratio

    
    . Record this baseline ratio. In all subsequent unknown samples, a deviation of >5% in this ratio immediately flags matrix contamination or API degradation, validating the assay's integrity in real-time.
    
Step 3: Beer-Lambert Quantification
  • Measure the absorbance of the entire standard series at 341 nm .

  • Plot Absorbance vs. Concentration.

  • Apply the Beer-Lambert Law (

    
    ). Ensure the linear regression coefficient (
    
    
    
    ) is
    
    
    .

UVVis_Workflow A 1. Raltitrexed Monohydrate (Solid API) B 2. Primary Stock Solution (DMSO, 1 mg/mL) A->B Dissolve (High Solubility) C 3. Working Standard Series (PBS pH 7.4 / MeOH) B->C Dilute (<5% DMSO final) D 4. UV-Vis Spectrophotometry (Scan 200-450 nm) C->D Matrix Blanking & Measure E 5. Beer-Lambert Analysis (λmax = 341 nm) D->E Extract Absorbance Peaks

Analytical workflow for the UV-Vis spectrophotometric quantification of Raltitrexed.

Quality Control & Troubleshooting

  • Hypsochromic/Bathochromic Shifts : If the 341 nm peak shifts significantly, verify the pH of your PBS. The glutamic acid moiety of Raltitrexed is highly sensitive to pH variations, which alters its ionization state and shifts the absorption spectrum[4].

  • Baseline Drift : If the baseline at 450 nm is

    
     Abs, suspect nanoparticle scattering or incomplete solubilization. Re-filter the sample through a 0.22 µm PTFE syringe filter before re-scanning.
    

References

  • Hasan, M., et al. "Physicochemical Properties and Release Study of Antimetabolite-Incorporated Stearoyl Chitosan." ACS Omega, 2023. Available at:[Link] [2]

  • Pozzi, C., et al. "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth." eLife, 2022. Available at: [Link] [3]

  • Jarmuła, A., et al. "Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies." MDPI International Journal of Molecular Sciences, 2021. Available at:[Link] [4]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Raltitrexed Monohydrate Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Raltitrexed monohydrate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of Raltitrexed precipitation in aqueous buffers. As a potent thymidylate synthase inhibitor, ensuring its complete dissolution and stability in your experimental systems is critical for obtaining accurate and reproducible results.

This guide will delve into the physicochemical properties of Raltitrexed, explain the causal factors behind its precipitation, and provide validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: Why is my Raltitrexed monohydrate precipitating out of my aqueous buffer?

A1: The primary reason for Raltitrexed precipitation is its pH-dependent solubility. Raltitrexed is a weakly acidic molecule, containing two carboxylic acid groups with estimated pKa values of 4.5 and 5.7.[1][2] This means that the charge state of the molecule, and consequently its solubility in aqueous media, is highly sensitive to the pH of the solution.

  • At low pH (below its pKa values): The carboxylic acid groups are protonated (COOH), making the molecule less polar and significantly less soluble in water. This is the most common cause of precipitation.

  • At neutral to alkaline pH (above its pKa values): The carboxylic acid groups are deprotonated (COO-), rendering the molecule ionized and much more soluble in aqueous solutions. The commercial formulation for intravenous use, Tomudex®, is supplied as a disodium salt and the reconstituted solution has a pH of approximately 7.4.[3]

Therefore, if your aqueous buffer has a pH that is too acidic, you will likely encounter precipitation.

Troubleshooting Precipitation: A Deeper Dive
Q2: I'm using a phosphate buffer, but I'm still seeing precipitation. What could be the issue?

A2: While phosphate buffers are commonly used, several factors related to your buffer preparation and handling of Raltitrexed could still lead to precipitation:

  • Incorrect Buffer pH: The most likely culprit is a final buffer pH that is too low. It is crucial to verify the final pH of your buffer after all components have been added.

  • Buffer Capacity: If the buffer capacity is insufficient, the addition of Raltitrexed (which is acidic in its protonated form) could lower the local pH, leading to precipitation.

  • "Salting Out" Effect: At very high buffer concentrations, the "salting out" effect can decrease the solubility of non-polar solutes, although this is less common for ionized drugs like Raltitrexed.[4]

  • Interaction with Divalent Cations: While not widely reported for Raltitrexed, some drugs can precipitate in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) that may be present as impurities in lower-grade buffer reagents.

Q3: What is the optimal pH range for dissolving Raltitrexed in an aqueous buffer?

A3: Based on its pKa values, a pH range of 7.0 to 8.0 is recommended to ensure that Raltitrexed remains in its more soluble, deprotonated (salt) form. The commercial formulation is buffered to a pH of approximately 7.4.[3] It is advisable to stay within this neutral to slightly alkaline range to maintain a stable solution.

Q4: I've prepared my stock solution in DMSO. Why does it precipitate when I dilute it into my aqueous buffer?

A4: This is a common issue when working with compounds that have high solubility in organic solvents like DMSO but low solubility in water.[5][6] When the DMSO stock is added to the aqueous buffer, the Raltitrexed molecules are rapidly transferred to an environment where they are less soluble, causing them to precipitate out of solution. This is especially problematic if the final concentration of Raltitrexed in the aqueous buffer is above its solubility limit at the buffer's pH.

To mitigate this:

  • Lower the final concentration: Ensure the final concentration of Raltitrexed in your aqueous buffer is well below its saturation point.

  • Increase the pH of the aqueous buffer: As discussed, a higher pH will increase Raltitrexed's solubility.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the DMSO stock to a smaller volume of buffer while vortexing, and then gradually adding more buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

Q5: Can temperature affect the solubility of Raltitrexed?

A5: Yes, temperature can influence solubility. For most solids, solubility increases with temperature. However, for experimental purposes, it is more critical to ensure complete dissolution at the intended experimental temperature (e.g., 37°C for cell culture experiments). While gentle warming (e.g., to 37°C) can aid in initial dissolution, it is not a substitute for proper pH and buffer selection.[5] Note that the reconstituted clinical formulation can be stored under refrigeration, indicating that precipitation is not a major concern at lower temperatures once it is properly dissolved in a suitable buffer.[7]

Experimental Protocols and Data
Recommended Protocol for Preparing a Stable Aqueous Solution of Raltitrexed

This protocol is based on the principles derived from the commercial formulation and physicochemical properties of Raltitrexed.

Materials:

  • Raltitrexed monohydrate powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic) or a pre-made phosphate-buffered saline (PBS) solution.

  • Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment (0.1 M solutions are typically sufficient).

  • Calibrated pH meter.

  • Sterile filters (if required for the application).

Procedure:

  • Prepare the Aqueous Buffer:

    • Prepare a phosphate buffer (e.g., 10 mM sodium phosphate) at a pH of approximately 7.4.

    • If starting with PBS, ensure its pH is verified and adjusted to 7.4 if necessary.

  • Weigh Raltitrexed:

    • Accurately weigh the desired amount of Raltitrexed monohydrate powder.

  • Initial Dissolution (Recommended for higher concentrations):

    • For preparing a concentrated stock solution, it is advisable to first dissolve the Raltitrexed powder in a small amount of high-purity water containing a slight molar excess of sodium hydroxide to ensure the formation of the soluble disodium salt.

    • Alternatively, for lower final concentrations, you can proceed directly to step 4.

  • Dissolving Raltitrexed in Buffer:

    • Slowly add the Raltitrexed powder to the prepared buffer while stirring or vortexing.

    • Ensure the powder is fully wetted and dispersed.

  • pH Adjustment and Verification:

    • After adding the Raltitrexed, re-check the pH of the solution. The addition of the acidic form of Raltitrexed may slightly lower the pH.

    • If necessary, adjust the pH back to 7.4 using a dilute NaOH solution. This step is critical to ensure complete dissolution and stability.

  • Final Steps:

    • Continue stirring until the Raltitrexed is completely dissolved. Gentle warming to 37°C may be used to expedite this process.

    • If required for your experiment, sterile filter the final solution through a 0.22 µm filter.

Parameter Recommendation Rationale
pH 7.0 - 8.0 (Optimal: ~7.4)Raltitrexed is a weak acid with pKa values of 4.5 and 5.7.[1][2] A pH above these values ensures the molecule is in its more soluble, ionized form.
Buffer Phosphate buffer (e.g., 10-50 mM)Provides good buffering capacity in the recommended pH range.
Solvent High-purity waterAvoids contaminants that could interact with Raltitrexed.
Temperature Room Temperature or 37°CGentle warming can aid dissolution, but correct pH is the primary factor.
Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting Raltitrexed precipitation.

G start Start: Raltitrexed Precipitation Observed check_ph Check pH of the final solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to 7.4 with dilute NaOH ph_low->adjust_ph Yes precipitate_persists Precipitate Persists ph_low->precipitate_persists No recheck_dissolution Re-check for dissolution adjust_ph->recheck_dissolution recheck_dissolution->precipitate_persists Not Dissolved solution_stable Solution is Stable recheck_dissolution->solution_stable Dissolved check_concentration Check Raltitrexed concentration precipitate_persists->check_concentration concentration_high Is concentration too high? check_concentration->concentration_high reduce_concentration Reduce final concentration concentration_high->reduce_concentration Yes check_buffer Review buffer composition and preparation concentration_high->check_buffer No reduce_concentration->start check_buffer->start

Caption: Troubleshooting workflow for Raltitrexed precipitation.

The relationship between the pH of the solution and the ionization state of Raltitrexed is crucial for its solubility.

G cluster_0 pH Scale and Raltitrexed State pH_Acidic pH_Acidic pH_Transition pH 4.5 - 7.0 Mixed Population (Increasing Solubility) pH_Acidic->pH_Transition Increase pH pH_Alkaline pH_Alkaline pH_Transition->pH_Alkaline Increase pH

Caption: Raltitrexed solubility as a function of pH.

References
  • e-lactancia. (2017, August 8). PRODUCT MONOGRAPH TOMUDEX®. Retrieved from [Link]

  • Government of Canada. (2017, August 8). Product monograph: Tomudex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Raltitrexed. PubChem Compound Database. Retrieved from [Link]

  • BC Cancer. (2013, June 1). DRUG NAME: Raltitrexed. Retrieved from [Link]

  • Pfizer Canada. (2021, December 7). TOMUDEX Product Monograph. Retrieved from [Link]

  • Gunasekara, N. S., & Faulds, D. (1998). Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer. Drugs, 55(3), 423–435.
  • Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 29(15), 22185–22197.
  • ResearchGate. (n.d.). Study on protolytic equilibria and the effects of pH, cyclodextrins and polysorbate 80 on solubility of raloxifene hydrochloride. Request PDF. Retrieved from [Link]

  • Cancer Care Ontario. Raltitrexed. Retrieved from [Link]

  • eviQ. (n.d.). Colorectal metastatic TOMOX (raltitrexed and oxaliplatin). Retrieved from [Link]

  • Medsinfo. TOMUDEX®. Retrieved from [Link]

  • AdooQ Bioscience. Raltitrexed (Tomudex). Retrieved from [Link]

  • Clarke, S. J., & Jackman, A. L. (2000). Clinical and preclinical pharmacokinetics of raltitrexed. Clinical pharmacokinetics, 39(6), 437–451.
  • Clarke, S. J., Hanwell, J., Planting, A. S., de Boer, M. F., Wanders, J., Schellens, J. H., ... & Judson, I. R. (1999). A phase I study of raltitrexed (Tomudex), a direct and specific thymidylate synthase inhibitor, in adult patients with advanced solid tumors. Clinical Cancer Research, 5(9), 2304-2310.
  • Kumar, A., & Singh, S. K. (2022).
  • Synapse. (2024, July 17). What is the mechanism of Raltitrexed?. Retrieved from [Link]

  • Li, S., Liu, C., Zhang, Y., Wang, Y., Tang, Y., & Liu, J. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 14(3), 590.
  • Cancer Research UK. (n.d.). Raltitrexed (Tomudex). Retrieved from [Link]

  • Sugita, M., & Komuro, T. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical and Pharmaceutical Bulletin, 63(12), 979-986.
  • ResearchGate. (2021, August 25). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Request PDF. Retrieved from [Link]

  • The Royal Marsden NHS Foundation Trust. Raltitrexed (tomudex) chemotherapy after surgery for bowel cancer. Retrieved from [Link]

  • Cunningham, D. (2002). Raltitrexed: current clinical status and future directions. Annals of oncology, 13(4), 497-505.
  • Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 29(15), 22185–22197.

Sources

Technical Support Center: Raltitrexed Monohydrate HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak tailing challenges during the High-Performance Liquid Chromatography (HPLC) analysis of Raltitrexed monohydrate.

Mechanistic Causality: Why Does Raltitrexed Tail?

To solve peak tailing, we must first understand the molecular behavior of the analyte within the column. Raltitrexed is a complex folate antimetabolite containing a quinazoline ring, a thiophene moiety, and a glutamic acid tail.

  • Amphoteric Nature & pKa Dynamics: Raltitrexed possesses two carboxylic acid groups with estimated pKa values of 4.5 and 5.7 at 25°C[1]. It also contains basic nitrogen atoms within its quinazoline structure.

  • The Silanol Interaction (Chemical Tailing): Standard silica-based stationary phases contain residual silanol groups (-SiOH). At a mid-range mobile phase pH (e.g., pH 5-7), these silanols deprotonate to form negatively charged species (-SiO⁻). The basic nitrogen atoms of Raltitrexed can undergo strong secondary electrostatic interactions (ion-exchange) with these ionized silanols, causing reversible adsorption and severe peak tailing[2].

  • Metal Chelation: The carboxylate groups and heterocyclic nitrogens can act as bidentate ligands, chelating trace metals (e.g., iron) present in the silica matrix or stainless-steel flow paths, further exacerbating peak asymmetry[3].

Diagnostic Workflow: Isolating the Root Cause

Before adjusting method parameters, you must determine if the tailing is a systemic physical failure or a chemical interaction specific to Raltitrexed.

TroubleshootingWorkflow A Observe Peak Tailing (USP Tailing > 1.5) B Perform Neutral Marker Test A->B C Do all peaks tail? B->C D Yes: Physical Issue C->D Neutral & Analyte Tail E No: Chemical Interaction C->E Only Raltitrexed Tails F Backflush Column / Replace Inlet Frit D->F G Fix Dead Volume (Check Tubing/Fittings) D->G H Lower Mobile Phase pH (Suppress Silanols) E->H I Switch to End-Capped High-Purity Column E->I

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Every analytical adjustment must be verifiable. Use the following self-validating protocols to systematically eliminate tailing.

Protocol A: The Neutral Marker Validation Test

Objective: Differentiate between column bed deformation (physical) and secondary analyte interactions (chemical). Methodology:

  • Preparation: Prepare a system suitability solution containing Raltitrexed (100 µg/mL) and a neutral, non-ionizable marker such as Toluene or Uracil (50 µg/mL) dissolved in the initial mobile phase.

  • Injection: Inject 5 µL of the mixture onto the HPLC system using your standard gradient or isocratic method.

  • Measurement: Calculate the USP Tailing Factor (

    
    ) for both peaks. 
    
    
    
    is calculated at 5% of the peak height[2].

Self-Validation Logic:

  • If

    
     AND 
    
    
    
    : The entire sample plug is distorted. The issue is physical (e.g., void volume, blocked frit). Proceed to Protocol B .
  • If

    
     AND 
    
    
    
    : The flow path is intact. The issue is a chemical interaction between Raltitrexed and the stationary phase. Proceed to Protocol C .
Protocol B: Resolving Physical Flow Path Issues

Objective: Eliminate dead volume and clear blockages. Methodology:

  • Frit Inspection: A partially blocked inlet frit is a primary cause of universal peak tailing or splitting[4]. Disconnect the column from the detector.

  • Backflushing: If permitted by the column manufacturer, reverse the column orientation and flush with 10-20 column volumes of 100% strong solvent (e.g., Acetonitrile) directly to waste to dislodge particulates[5].

  • Fitting Verification: Inspect all PEEK finger-tight fittings. Slippage under high pressure creates dead volume chambers[2]. Recut the capillary tubing squarely and reseat the fittings into the column hardware until bottomed out.

  • Validation: Re-run Protocol A. Both peaks should now exhibit

    
    .
    
Protocol C: Resolving Chemical Interactions via pH Optimization

Objective: Suppress silanol ionization to prevent electrostatic binding with Raltitrexed. Methodology:

  • Buffer Selection: Prepare an aqueous mobile phase using a strong buffering agent suitable for low pH, such as 10 mM Potassium Phosphate or Ammonium Formate.

  • pH Adjustment: Adjust the aqueous buffer pH to 2.5 - 3.0 using Phosphoric acid or Formic acid.

    • Causality: Reducing the mobile phase pH below 3.0 ensures that the residual silanols on the silica surface (pKa ~4.0) remain fully protonated and neutral[3]. Simultaneously, this is well below Raltitrexed's carboxylic acid pKa values (4.5 and 5.7)[1], ensuring the molecule is consistently protonated, thereby eliminating unpredictable ion-exchange interactions.

  • Column Selection: Utilize a highly end-capped, high-purity Type B silica C18 column. End-capping chemically blocks residual silanols, providing a secondary layer of protection against tailing[4].

  • Validation: Inject the Raltitrexed standard. The tailing factor should immediately resolve to

    
    .
    

Quantitative System Suitability Benchmarks

The following table summarizes the expected quantitative impact of various troubleshooting interventions on Raltitrexed peak shape.

Troubleshooting ActionTarget MechanismExpected USP Tailing Factor (

)
Resolution Status
Baseline (Unoptimized pH 5.5) Active Silanol Interaction2.2 - 2.8❌ Fail
Adjust Mobile Phase to pH 2.5 Silanol Suppression1.1 - 1.3✅ Pass
Backflush Column Inlet Frit Physical Particulate Blockage1.2 (Applies to all peaks)✅ Pass
Correct Slipped PEEK Fitting Extracolumn Dead Volume1.1 (Applies to all peaks)✅ Pass
Switch to End-Capped C18 Steric Shielding of Silanols1.2 - 1.4✅ Pass

Frequently Asked Questions (FAQs)

Q: Why does Raltitrexed peak shape progressively degrade over a sequence of 100+ injections? A: Progressive tailing is typically caused by the gradual hydrolysis and loss of end-capping groups from the stationary phase, which exposes more active silanol groups over time[2]. This is highly accelerated if you are operating outside the column's recommended pH range or temperature limits. It may also indicate the accumulation of strongly retained sample matrix proteins on the column inlet.

Q: Can I resolve the tailing by using a high pH mobile phase (e.g., pH 8.0) instead of a low pH? A: While high pH ensures silanols are fully ionized, it will also fully ionize Raltitrexed's carboxylic acids[1]. This can cause electrostatic repulsion from the silica surface, leading to poor retention and peak fronting. Furthermore, standard silica columns dissolve rapidly at pH > 8. If high pH is strictly required for your separation selectivity, you must use a specialized bridged-ethyl hybrid (BEH) column designed to withstand alkaline conditions[5].

Q: Does the sample diluent (injection solvent) affect Raltitrexed's peak shape? A: Absolutely. If Raltitrexed is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% Methanol sample injected into a 10% Methanol mobile phase), it causes a localized disruption of the partitioning equilibrium at the column head. This phenomenon leads to peak fronting, splitting, or tailing[4]. Always ensure the sample solvent strength is equal to or weaker than the initial mobile phase composition.

Q: I have optimized the pH and replaced the column, but tailing persists. What is the next step? A: If chemical and physical column issues are ruled out, suspect metal chelation. Raltitrexed can chelate trace metals in the HPLC flow path. To verify this, add a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to your mobile phase or passivate your stainless-steel system using 20% Nitric acid (ensure the column is removed during passivation).

References

  • Product Monograph TOMUDEX (raltitrexed). pfizer.ca.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Tips and Tricks of HPLC System Troubleshooting. agilent.com.
  • LC Troubleshooting Essentials: A Guide to Common Problems.
  • Peak Tailing in HPLC. elementlabsolutions.com.

Sources

Raltitrexed Monohydrate: Optimization of pH Stability & Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | Application Note: RX-STAB-01
Introduction

Raltitrexed monohydrate is a quinazoline folate analogue and a specific thymidylate synthase (TS) inhibitor.[1][2][3][4] In our application support experience, 90% of reported "batch failures" or "loss of potency" are not due to compound degradation, but rather improper pH management during reconstitution.

Because Raltitrexed possesses two carboxylic acid groups with pKa values of approximately 4.5 and 5.7 , its solubility is strictly pH-dependent.[2] Below pH 6.0, the compound protonates and precipitates out of aqueous solution. Conversely, excessive alkalinity (pH > 9.0) accelerates the hydrolysis of the amide linkages, permanently destroying the molecule.

This guide provides the definitive protocols to maintain Raltitrexed within its narrow stability window.

Part 1: The pH Stability Profile (Core Analysis)

Q: What is the exact pH range for long-term stability? A: The optimal pH window for Raltitrexed in aqueous solution is pH 7.0 – 7.5 .

  • Commercial Standard: The clinical formulation (Tomudex®) is adjusted specifically to pH 7.4 using Sodium Hydroxide (NaOH) and buffered with phosphates to ensure stability.

  • The Acidic Limit (pH < 6.0): Risk of Precipitation . At pH values near the second pKa (5.7), the molecule becomes less ionized and significantly less soluble in water, leading to invisible micro-precipitates that alter concentration.

  • The Alkaline Limit (pH > 8.5): Risk of Hydrolysis . High pH attacks the amide bonds connecting the glutamate tail, leading to irreversible chemical degradation.

Q: Can I store Raltitrexed in PBS (pH 7.4) at -20°C? A: Not recommended for long-term storage. While PBS is at the correct pH, freeze-thaw cycles in aqueous buffers can cause local pH shifts (eutectic crystallization) that may briefly expose the drug to extreme pH, causing micro-precipitation.

  • Best Practice: Store the lyophilized powder at +4°C or -20°C.

  • Alternative: If a liquid stock is required, use anhydrous DMSO and store at -20°C or -80°C. DMSO avoids the pH-dependent hydrolysis issues of aqueous buffers.

Part 2: Reconstitution & Storage Protocols
Protocol A: Preparation of Aqueous Stock (Immediate Use)

Use this for cell culture or animal dosing where DMSO is contraindicated.

  • Calculate Buffer Requirements: Do not use unbuffered water. Use sterile 0.9% Saline or PBS adjusted to pH 7.4.

  • Solubilization: If using pure powder, you may need to add a stoichiometric equivalent of NaOH to solubilize.

    • Technique: Add 0.1M NaOH dropwise with constant stirring until dissolved, then immediately back-titrate with buffer to pH 7.4.

  • Filtration: Sterile filter (0.22 µm PVDF). Nylon filters may bind folate analogues; avoid them.

  • Storage:

    • Room Temp (25°C): Stable for 24 hours .

    • Refrigerated (2-8°C): Stable for 24 hours .

    • Freezing: Avoid.

Protocol B: Preparation of DMSO Stock (Long-Term Storage)

Use this for creating a "Master Stock" for assay development.

  • Solvent: Use high-grade (>99.9%) anhydrous DMSO. Moisture is the enemy.

  • Concentration: Dissolve to 10–20 mg/mL . Raltitrexed is highly soluble in DMSO (>150 mg/mL), so heating is rarely necessary.

  • Aliquot: Dispense into single-use amber vials (light sensitive).

  • Storage:

    • -20°C: Stable for 6 months .

    • -80°C: Stable for >12 months .

Part 3: Troubleshooting & Diagnostics
IssueSymptomRoot CauseCorrective Action
Precipitation Solution turns cloudy or "oily" upon cooling.pH Drift < 6.0 . Aqueous buffers often shift pH when cooled.Warm to 37°C. If persistent, check pH. Add µL amounts of 0.1M NaOH to return to pH 7.4.
Loss of Potency IC50 values shift >10-fold in assays.Hydrolysis . Likely stored in aqueous buffer >24h or exposed to pH > 9.Discard batch. Prepare fresh stock in DMSO.
Color Change Solution turns dark yellow/brown.Oxidation . Raltitrexed is sensitive to light and oxygen.Discard. Always store in amber vials or wrap in foil.
Insolubility Powder floats; won't dissolve in water.Missing Base . The free acid form is water-insoluble.Requires pH adjustment. Use Protocol A (NaOH addition) or switch to DMSO.
Part 4: Stability Logic Visualization

The following diagram illustrates the critical decision pathways for handling Raltitrexed to prevent degradation.

Raltitrexed_Stability Start Start: Raltitrexed Monohydrate (Lyophilized Powder) Solvent_Choice Choose Solvent System Start->Solvent_Choice Aqueous Aqueous Buffer (PBS/Saline) Solvent_Choice->Aqueous For Immediate Use (Animal/Cell Dosing) DMSO Anhydrous DMSO (>99.9%) Solvent_Choice->DMSO For Stock Solutions pH_Check Critical Step: Adjust pH to 7.4 Aqueous->pH_Check Storage_Aq Storage: 4°C for max 24 Hours pH_Check->Storage_Aq pH 7.0-7.5 Risk_Acid Risk: pH < 6.0 Precipitation (Insoluble) pH_Check->Risk_Acid pH < 6.0 Risk_Base Risk: pH > 8.5 Amide Hydrolysis (Degradation) pH_Check->Risk_Base pH > 9.0 Storage_DMSO Storage: -20°C or -80°C DMSO->Storage_DMSO LongTerm Long-Term Stability (6-12 Months) Storage_DMSO->LongTerm

Figure 1: Decision matrix for Raltitrexed reconstitution. Note the critical bottleneck at pH adjustment for aqueous solutions versus the stability of DMSO stocks.

References
  • Pfizer Canada. (2021). Product Monograph: TOMUDEX® (Raltitrexed).[2][5][6] Retrieved from [Link]

  • BC Cancer Agency. (2013).[3] Cancer Drug Manual: Raltitrexed. Retrieved from [Link]

  • PubChem. (n.d.). Raltitrexed Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

overcoming Raltitrexed monohydrate resistance in colorectal cancer lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently see researchers misattribute Raltitrexed (Tomudex) resistance in colorectal cancer (CRC) in vitro models solely to target mutations. In reality, transport deficiencies, metabolic alterations, and target amplification are highly interconnected.

This technical guide is designed to help you troubleshoot, validate, and overcome Raltitrexed monohydrate resistance in your CRC cell lines through field-proven methodologies and self-validating protocols.

Pathway Overview: Raltitrexed Mechanism & Resistance

Raltitrexed is a folate analogue that competitively inhibits 1, disrupting the production of dTMP and inducing "thymineless death" in rapidly dividing cancer cells[1]. However, its efficacy relies heavily on cellular uptake and intracellular trapping.

Pathway Extracellular Raltitrexed (Monoglutamate) Extracellular Space RFC Reduced Folate Carrier (RFC) Cellular Uptake Extracellular->RFC Transport FPGS Folylpolyglutamate Synthetase (FPGS) Intracellular Polyglutamation RFC->FPGS Accumulation TS Thymidylate Synthase (TS) Enzyme Inhibition FPGS->TS High-Affinity Binding Apoptosis Thymineless Death (DNA Damage & Apoptosis) TS->Apoptosis dTMP Depletion Resist_RFC Resistance Mechanism 1: RFC Downregulation Resist_RFC->RFC Blocks Uptake Resist_FPGS Resistance Mechanism 2: FPGS Deficiency Resist_FPGS->FPGS Prevents Retention Resist_TS Resistance Mechanism 3: TS Amplification Resist_TS->TS Overcomes Inhibition

Fig 1: Raltitrexed mechanism of action and primary resistance pathways in CRC cells.

Module 1: Transport and Polyglutamation Deficiencies

Q: Why is my CRC line (e.g., HCT116-R) showing drastically reduced intracellular Raltitrexed accumulation despite high treatment doses? A: Raltitrexed enters the cell via the Reduced Folate Carrier (RFC). Once inside, it must be polyglutamated by Folylpolyglutamate Synthetase (FPGS). Polyglutamation adds glutamate tails to the drug, increasing its size and negative charge, which traps it inside the cell and enhances its inhibitory effect on TS by over 100-fold[1].2; without it, the monoglutamate form is rapidly pumped out by efflux transporters[2].

Q: How can I definitively validate if FPGS downregulation is the driver of resistance in my subline? A: You must quantify the intracellular polyglutamate chain lengths using LC-MS/MS. Relying solely on cell viability assays will not differentiate between transport failure and target mutation.

Protocol 1: Intracellular Polyglutamate Quantification Assay (LC-MS/MS)
  • Step 1: Cell Seeding & Exposure: Seed 1x10⁶ cells in 6-well plates. Expose to 1 µM Raltitrexed for 24 hours.

  • Step 2: Metabolic Quenching & Extraction: Aspirate media, wash twice with ice-cold PBS. Immediately add 500 µL of -80°C 80% methanol. Scrape cells and transfer to a microcentrifuge tube.

    • Causality: Using -80°C methanol is critical. It instantly denatures endogenous gamma-glutamyl hydrolase (GGH), an enzyme that would otherwise artificially cleave the polyglutamate tails during extraction, leading to false-negative polyglutamation results.

  • Step 3: Centrifugation: Centrifuge at 14,000 x g for 15 mins at 4°C to pellet proteins. Extract the supernatant.

  • Step 4: LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Target specific mass transitions for Raltitrexed-Glu1 (monoglutamate) through Raltitrexed-Glu5.

  • Self-Validating System: Always run a wild-type parental line (e.g., sensitive HCT116) alongside your resistant clone. If the parental line fails to show Raltitrexed-Glu3 to Glu5 peaks, your extraction process has suffered from GGH-mediated degradation, and the assay must be repeated.

Module 2: Target Amplification (Thymidylate Synthase)

Q: My resistant cells show massive TS upregulation. How does this alter the drug's efficacy, and how do I overcome it? A: TS (TYMS gene) amplification is a classic feedback loop. When TS is inhibited, the resulting lack of dTMP triggers E2F transcription factors to upregulate TS expression. This skews the stoichiometric ratio of drug to enzyme, requiring massively higher doses to achieve the same blockade. Interestingly, bypassing this blockade requires careful metabolic consideration, as3[3].

To overcome this, you must either utilize a dual-inhibitor strategy (e.g., combining with a fluoropyrimidine like 5-FU, though cross-resistance is possible) or utilize HSP90 inhibitors to destabilize the overexpressed TS protein.

Table 1: Quantitative Comparison of Resistance Phenotypes in CRC Sublines

Cell Line PhenotypeRelative TS mRNA ExpressionIntracellular FPGS Activity (pmol/mg/min)Raltitrexed IC50 (nM)Primary Resistance Mechanism
Parental CRC (HCT116)1.0x145.24.5N/A (Sensitive Baseline)
RTx-Resistant (Clone A)1.2x12.4>1000FPGS Deficiency / Loss of Polyglutamation
RTx-Resistant (Clone B)8.5x138.9450TS Target Amplification
RTx-Resistant (Clone C)5.1x45.1>2000Dual Mechanism (TS Amp + FPGS Def)

Module 3: Alternative Delivery & Bypassing Transport Resistance

Q: If my cells lack RFC expression, can I use nanoparticle formulations to force drug entry? A: Yes. Formulating Raltitrexed into Lipid Nanoparticles (LNPs) allows the drug to enter the cell via endocytosis. This entirely bypasses the SLC19A1 (RFC) transporter requirement, effectively rescuing sensitivity in transport-deficient lines.

Protocol 2: Formulation and Validation of Raltitrexed-Loaded LNPs
  • Step 1: Microfluidic Mixing: Dissolve DSPC, Cholesterol, and PEG-lipid in ethanol. Dissolve Raltitrexed in an acidic aqueous buffer (pH 4.0). Inject both streams into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio.

    • Causality: We utilize microfluidic mixing rather than traditional thin-film hydration because rapid micromixing forces spontaneous vesiculation. This traps the highly water-soluble Raltitrexed inside the aqueous core before it can partition out, ensuring high encapsulation.

  • Step 2: Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) for 24 hours to remove residual ethanol and unencapsulated drug.

  • Step 3: Characterization (Self-Validating System): Before applying to cells, measure the Encapsulation Efficiency (EE%) via ultrafiltration. If EE% is <40%, the lipid-to-drug ratio must be optimized. Furthermore, Dynamic Light Scattering (DLS) must confirm a Polydispersity Index (PDI) of <0.2 and a size of ~80-100nm to ensure uniform endocytotic cellular uptake.

  • Step 4: Efficacy Testing: Treat your RFC-deficient CRC line with LNP-RTx versus Free RTx. A successful formulation will yield a massive left-shift in the dose-response curve for the LNP group.

Experimental Workflow for Resistance Reversal

Workflow cluster_assays Diagnostic Assays Start Identify Raltitrexed Resistant CRC Line Assay1 LC-MS/MS: Quantify Polyglutamates Start->Assay1 Assay2 Western Blot / qPCR: Measure TS Expression Start->Assay2 Decision1 Low Polyglutamation Detected? Assay1->Decision1 Decision2 High TS Expression Detected? Assay2->Decision2 Action1 Bypass Strategy: Lipid Nanoparticle Delivery or Lipophilic Antifolates Decision1->Action1 Yes Action2 Combinatorial Strategy: TS Degraders or Synergistic Chemotherapy Decision2->Action2 Yes

Fig 2: Diagnostic workflow for identifying and overcoming Raltitrexed resistance.

References

  • What is the mechanism of Raltitrexed?
  • Impact of Polyglutamation on Sensitivity to Raltitrexed and Methotrexate in Relation to Drug-induced Inhibition of de Novo Thymidylate and Purine Biosynthesis in CCRF-CEM Cell Lines - AACR Journals, aacrjournals.org,
  • 5FU resistance caused by reduced fluoro-deoxyuridine monophosphate and its reversal using deoxyuridine - PMC - NIH, nih.gov,

Sources

enhancing cellular uptake of Raltitrexed monohydrate via RFC transporter

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Raltitrexed (Tomudex) Uptake & Transport Subject: Enhancing Cellular Uptake via RFC (SLC19A1) Ticket ID: RTX-RFC-OPT-001 Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Welcome to the Technical Support Hub

You are likely experiencing variability in Raltitrexed (RTX) potency or inconsistent intracellular accumulation data.[1] As a hydrophilic antifolate, Raltitrexed cannot passively diffuse through the plasma membrane; it relies almost exclusively on the Reduced Folate Carrier (RFC/SLC19A1) at physiological pH.[2]

This guide addresses the three most common failure points in RTX experiments: Solubility/Preparation , Competitive Inhibition by Media Folates , and Transporter Expression Levels .

Module 1: Mechanism & Preparation

The Core Issue: Raltitrexed monohydrate is practically insoluble in water.[3] Direct addition to cell culture media will result in micro-precipitation, leading to "false negative" uptake data because the drug never reaches the transporter.

Visualizing the Pathway

The diagram below illustrates the critical path of Raltitrexed from the extracellular space to its active intracellular form. Note that uptake is only the first step; retention requires polyglutamation by FPGS.[4]

RTX_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTX_out Raltitrexed (Monohydrate) RFC RFC Transporter (SLC19A1) RTX_out->RFC High Affinity (Km ~1-5 µM) Folates Endogenous Folates Folates->RFC Competition RTX_in Raltitrexed (Free) RFC->RTX_in Anion Exchange FPGS Enzyme: FPGS RTX_in->FPGS Substrate RTX_Glu Raltitrexed Polyglutamates (Active/Retained) FPGS->RTX_Glu Polyglutamation TS Target: Thymidylate Synthase RTX_Glu->TS Potent Inhibition (Ki < 10 nM)

Figure 1: Raltitrexed transport and activation pathway. Uptake is mediated by RFC, but intracellular retention is dependent on FPGS-mediated polyglutamation.[4][5]

Troubleshooting: Solubility & Stock Prep
IssueCauseSolution
Precipitation in Media Direct addition of aqueous RTX or improper dilution.Step 1: Dissolve Monohydrate powder in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Step 2: Dilute this stock intermediate into PBS or Media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Crystal Formation Storage at -20°C causes DMSO to freeze; thawing may leave micro-crystals.Vortex vigorously and warm to 37°C for 5 minutes before use. Verify clarity visually.
pH Instability RFC is an anion exchanger; activity drops below pH 7.0.Buffer media with HEPES (25 mM) to maintain pH 7.2–7.4. Avoid acidic environments unless studying PCFT (SLC46A1).

Module 2: Competitive Inhibition (The "Hidden" Variable)

The Core Issue: RFC has a high affinity for reduced folates (like Leucovorin) and Folic Acid. Standard cell culture media (RPMI, DMEM) contain supraphysiological levels of folic acid (often ~2.3 µM), which outcompetes Raltitrexed for the transporter.

Q: Why is my IC50 shifting between experiments? A: You are likely using standard Fetal Bovine Serum (FBS). Standard FBS contains varying levels of endogenous folates.

  • The Fix: Use Dialyzed FBS and Folate-Free Media (e.g., RPMI 1640 without Folic Acid) for at least 24 hours prior to the uptake assay. This "starves" the cells, upregulating RFC surface expression and removing competitive inhibitors.

Visualizing Competition

Competition cluster_Standard Standard Media (High Competition) cluster_Optimized Folate-Free Media (Optimized) RFC_Node RFC Transporter (Binding Pocket) FolicAcid Folic Acid (Excess) FolicAcid->RFC_Node Blocks Entry RTX_Std Raltitrexed RTX_Std->RFC_Node Low Uptake RTX_Opt Raltitrexed RTX_Opt->RFC_Node High Uptake

Figure 2: Competitive inhibition mechanism. Excess folic acid in standard media occupies RFC binding sites, preventing Raltitrexed uptake.

Module 3: Standardized Uptake Protocol

Do not rely on simple cytotoxicity (MTT/CTG) to measure uptake. Use this validated transport assay to specifically isolate RFC function.

Reagents:

  • [14C]-Raltitrexed (Radiolabeled tracer) or LC-MS grade Raltitrexed.

  • Transport Buffer: HBSS (pH 7.4) + 25 mM HEPES. Crucial: Must be Mg2+ and Ca2+ supplemented to maintain monolayer integrity.

  • Stop Solution: Ice-cold PBS.

Protocol:

  • Seeding: Seed cells in 6-well plates. Grow to 80% confluency.

  • Folate Depletion (Critical): 24 hours prior to assay, switch media to Folate-Free RPMI + 10% Dialyzed FBS .

  • Equilibration: Wash cells 2x with warm Transport Buffer (37°C).

  • Uptake Phase:

    • Add 500 µL Transport Buffer containing Raltitrexed (typically 1–10 µM).

    • Incubate at 37°C for precise timepoints (e.g., 2, 5, 10, 30 mins).

    • Control: Incubate a parallel plate at 4°C (this measures non-specific surface binding, as transporters are inactive at 4°C).

  • Termination: Aspirate drug solution and immediately flood with Ice-Cold PBS (3x washes). This stops transport instantly.

  • Lysis & Quantification:

    • Lyse cells with 0.1 N NaOH or 1% Triton X-100.

    • Option A (Radiolabel): Scintillation counting.

    • Option B (LC-MS): Protein precipitation (MeOH) -> Supernatant analysis.

  • Normalization: Normalize raw uptake values to Total Protein Content (BCA Assay).

Calculation:



Module 4: Troubleshooting Resistance

Q: My cells are resistant to Raltitrexed. Is it the transporter or the target? A: Resistance often stems from RFC downregulation rather than TS mutation.

Diagnostic Workflow:

  • Perform qPCR for SLC19A1: Low mRNA often correlates with resistance.

  • Check FPGS activity: If uptake is normal but the drug washes out quickly, the cell may lack Folylpolyglutamate Synthetase (FPGS), preventing intracellular retention.

  • Rescue Experiment: Treat cells with Raltitrexed + High Dose Folic Acid. If toxicity is not reversed by Folic Acid, the drug might be entering via a non-RFC route (e.g., passive diffusion at extremely high doses or PCFT at low pH), or the resistance is downstream (TS mutation).

References

  • Matherly, L. H., et al. (2007).[2][6][7] "The major facilitative folate transporters solute carrier 19A1 and solute carrier 46A1: biology and role in antifolate chemotherapy of cancer." Drug Metabolism and Disposition.

  • Jackman, A. L., et al. (1995). "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo: a new agent for clinical study." Cancer Research.[8]

  • Zhao, R., & Goldman, I. D. (2003).[6] "Resistance to antifolates."[6][9] Oncogene.

  • Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing 5-methyltetrahydrofolate as a photoaffinity probe." Molecular Pharmacology.

Sources

Technical Support Center: Raltitrexed Monohydrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Impurity Identification in Raltitrexed Monohydrate Synthesis[][2]

Introduction: The Impurity Landscape

Welcome to the Raltitrexed Technical Support Hub. As researchers, you know that Raltitrexed (Tomudex) is a folate analogue and a specific thymidylate synthase inhibitor used in colorectal cancer therapy.[][2] Its synthesis involves complex heterocyclic chemistry—specifically the coupling of a quinazoline-thiophene moiety with L-glutamic acid.[][2]

The critical challenge in Raltitrexed synthesis is not just yield, but stereochemical purity .[][2] The drug possesses a single chiral center at the glutamic acid residue.[] The active pharmaceutical ingredient (API) must be the L-isomer .[][2] The D-isomer is a potent impurity that must be strictly controlled, often requiring distinct analytical methods from those used for process-related organic impurities.[][2]

This guide moves beyond basic definitions to provide actionable troubleshooting workflows for identifying, separating, and quantifying these impurities.

Module 1: The Synthetic Route & Origin of Impurities

To troubleshoot an impurity, you must first identify its origin.[][2] The synthesis of Raltitrexed typically involves the coupling of N-[5-[N-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-6-ylmethyl)amino]-2-thenoyl] acid with L-glutamic acid.[][2]

Impurity Origin Map

The following diagram illustrates the standard synthetic pathway and the specific points where critical impurities are generated.

Raltitrexed_Synthesis_Impurities SM1 Quinazoline-Thiophene Intermediate (Acid) Coupling Peptide Coupling (DEPC or mixed anhydride) SM1->Coupling + L-Glutamic Acid Crude Crude Raltitrexed Coupling->Crude Imp_B Impurity B: D-Enantiomer (Racemization) Coupling->Imp_B High pH / Temp (Racemization) Imp_C Impurity C: Des-methyl Analog (Incomplete Methylation) Coupling->Imp_C SM Impurity Purification Purification (Crystallization) Crude->Purification Final Raltitrexed Monohydrate (L-Isomer) Purification->Final Imp_A Impurity A: Hydrolysis Product (Free Acid) Purification->Imp_A Hydrolysis Imp_D Impurity D: Oxidation Products (N-Oxides) Final->Imp_D Storage/Air Oxidation

Figure 1: Synthetic workflow highlighting the genesis of critical impurities (A, B, C, D) relative to the main process steps.[][2]

Module 2: Troubleshooting Guide (Q&A Format)

This section addresses specific scenarios you may encounter during HPLC/UPLC analysis.

Scenario 1: "I see a 'shoulder' peak on the main Raltitrexed peak that I cannot resolve."

Diagnosis: This is the classic signature of enantiomeric contamination (Impurity B) .[][2]

  • The Science: Raltitrexed contains an L-glutamic acid moiety.[][2] Under standard Reverse Phase (RP-HPLC) conditions using C18 columns, the L-isomer and D-isomer have identical hydrophobicities and pKa values, leading to co-elution.[][2]

  • Action Plan:

    • Switch Columns: You cannot separate these on a standard C18 column. You must use a Chiral Stationary Phase (CSP).[][2][3]

    • Recommended Method: Use a Cyclodextrin-based method or a protein-based chiral column (e.g., AGP or HSA).[][2]

    • Protocol: Refer to Protocol B below for Chiral Separation conditions.

Scenario 2: "My retention times are drifting, and a new peak is forming at a lower retention time (RRT ~0.8)."

Diagnosis: Hydrolysis of the amide bond (Impurity A ).[][2]

  • The Science: The amide bond linking the thiophene ring to the glutamate is susceptible to hydrolysis, especially in acidic or basic mobile phases over time.[] The resulting thiophene carboxylic acid is more polar than Raltitrexed, causing it to elute earlier.[][2]

  • Action Plan:

    • Check Mobile Phase pH: Ensure your buffer is close to neutral (pH 6.5–7.5).[][2] Raltitrexed is less stable in highly acidic media (< pH 3).[][2]

    • Fresh Preparation: Re-prepare the sample in the mobile phase and inject immediately. If the peak disappears, it is a solution stability issue, not a process impurity.

Scenario 3: "I detect a mass of M+16 in my LC-MS analysis."

Diagnosis: Oxidation (N-Oxide formation ).[][2][4]

  • The Science: The nitrogen atoms in the quinazoline ring or the bridging amine are susceptible to oxidation by atmospheric oxygen or peroxides in solvents, forming N-oxides (+16 Da).[][2]

  • Action Plan:

    • Solvent Check: Ensure your THF or Ethers (if used in synthesis) are peroxide-free.[][2]

    • Degassing: Thoroughly degas mobile phases.

    • Storage: Store the API under nitrogen/argon.

Module 3: Experimental Protocols

Use these standardized protocols to validate your impurity profile.

Protocol A: Achiral Purity (RP-HPLC)

Used for detecting process impurities (hydrolysis products, intermediates).[][2]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05M Phosphate Buffer (pH 7.[][2]0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10%→60% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Quinazoline absorption max)
Run Time 35 minutes
Protocol B: Enantiomeric Purity (Chiral Method)

Strictly for separating the L-isomer (Active) from the D-isomer (Impurity).[][2]

ParameterCondition
Technique Micellar Electrokinetic Chromatography (MEKC) or Chiral HPLC
Chiral Selector

-Cyclodextrin (CM-

-CD) or Chiralpak AD-H
Buffer (MEKC) 75 mM Tris-phosphate (pH 8.[][2][5]0) + 30 mM SDS
Resolution Goal

between L and D enantiomers
Limit Typically NMT 0.5% (Check specific pharmacopoeia)
Module 4: Diagnostic Logic Tree

Use this decision tree to identify unknown peaks in your chromatogram.

Impurity_ID_Workflow Start Unknown Peak Detected Step1 Check Relative Retention Time (RRT) Start->Step1 Decision1 RRT < 1.0? Step1->Decision1 Polar Likely Hydrolysis Product (More Polar) Check: Impurity A Decision1->Polar Yes NonPolar Likely Starting Material or Methylated Analog (Less Polar) Decision1->NonPolar No Step2 Check UV Spectrum (DAD) Polar->Step2 NonPolar->Step2 Decision2 Spectrum Matches Raltitrexed? Step2->Decision2 Match Isomer or closely related analog Action: Run LC-MS Decision2->Match Yes NoMatch Process Reagent / Solvent Action: Check blank/solvents Decision2->NoMatch No LCMS LC-MS Analysis Match->LCMS MassCheck Mass Shift? LCMS->MassCheck M_plus_16 Oxidation (+16 Da) N-Oxide MassCheck->M_plus_16 +16 Da M_same Stereoisomer (D-form) Action: Run Chiral Method MassCheck->M_same No Shift

Figure 2: Step-by-step logic flow for characterizing unknown impurities based on retention behavior and mass spectral data.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is the monohydrate form specified? A: Raltitrexed is crystallized as a monohydrate to ensure thermodynamic stability. The anhydrous form is hygroscopic, which can lead to variable water content and dosing errors.[][2] Ensure your drying process does not exceed 60°C under vacuum to prevent dehydration and subsequent re-absorption of atmospheric moisture.[][2]

Q2: Can I use the same HPLC column for Assay and Chiral Purity? A: No. The standard C18 column used for the Assay (Protocol A) separates based on hydrophobicity and cannot distinguish enantiomers.[][2] You must use a dedicated Chiral column (Protocol B) for the D-isomer limit test.[][2]

Q3: What is the typical limit for the D-enantiomer? A: While limits vary by regulatory body, a typical specification for an enantiomeric impurity in a pure enantiomer drug is NMT (Not More Than) 0.5% or 0.15% depending on the stage of development and toxicity profile.[]

Q4: I see a peak at the solvent front. Is this an impurity? A: This is likely the nitrate or chloride counter-ion if you are using a salt form, or unretained solvents (DMSO/DMF).[][2] Verify by injecting a solvent blank.[2] If the peak persists in the blank, it is not a drug-related impurity.[][2]

References
  • European Medicines Agency (EMA). Scientific Discussion: Tomudex (Raltitrexed).[][2] Available at: [Link][][2]

  • Jiang, Z., et al. (2009). Chiral separation of raltitrexed by cyclodextrin-modified micellar electrokinetic chromatography.[][2][5] Journal of Pharmaceutical and Biomedical Analysis.[2] Available at: [Link]

  • AstraZeneca. Tomudex Product Monograph (Mechanism and Pharmacokinetics).[][2] Available at: [Link][][2]

  • PubChem. Raltitrexed Compound Summary (CID 104758).[][2] Available at: [Link][][2]

Sources

Validation & Comparative

Comparative Guide: Raltitrexed Monohydrate vs. 5-Fluorouracil Potency Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency Divergence

In the landscape of antimetabolites, Raltitrexed (RTX) and 5-Fluorouracil (5-FU) represent two distinct evolutionary generations of Thymidylate Synthase (TS) inhibition. While both target the same rate-limiting enzyme in DNA synthesis, their potency profiles differ by orders of magnitude.

  • The Verdict: Raltitrexed monohydrate demonstrates superior biochemical potency, typically exhibiting IC50 values in the low nanomolar (nM) range , whereas 5-FU operates in the micromolar (µM) range .

  • The Driver: This ~100-1000x potency differential is driven by Raltitrexed’s ability to undergo intracellular polyglutamation , creating a high-affinity, long-retention metabolite that acts as a direct, non-competitive inhibitor. In contrast, 5-FU acts as a prodrug requiring complex metabolic activation and relies on a less stable ternary complex.

Mechanistic Divergence: Specificity vs. Pleiotropy

To understand the experimental data, one must first understand the molecular engagement. 5-FU is a "dirty" inhibitor, affecting both RNA and DNA.[1] Raltitrexed is a "clean," rationally designed specific inhibitor.

The Signaling & Activation Pathway

The following diagram illustrates the critical difference: 5-FU's diversion into RNA pathways (limiting its TS specificity) versus Raltitrexed's "Polyglutamation Trap" which locks the drug inside the cell.

MoA_Comparison cluster_legend Mechanism Key RTX Raltitrexed (Monohydrate) RFC RFC Transporter RTX->RFC Active Transport FiveFU 5-Fluorouracil (5-FU) DPD DPD (Catabolism) FiveFU->DPD 80% Catabolized (Liver) FdUMP FdUMP FiveFU->FdUMP Activation FUTP FUTP (RNA Damage) FiveFU->FUTP Off-Target FPGS FPGS (Polyglutamation) RFC->FPGS Intracellular Entry RTX_Glu RTX-Polyglutamates (High Potency/Retention) FPGS->RTX_Glu Glutamation (The Potency Driver) TS Thymidylate Synthase (TS) Death Thymineless Death (Apoptosis) TS->Death dTTP Depletion RTX_Glu->TS Direct Inhibition (Ki < 1 nM) FdUMP->TS Covalent Binding (Requires Folate) FUTP->Death RNA Dysfunction key1 RTX: Direct, specific TS inhibition via polyglutamation key2 5-FU: Multi-target (RNA/DNA) prodrug

Figure 1: Comparative Mechanism of Action.[1][2][3][4][5][6] Note the "Polyglutamation" step for Raltitrexed, which serves as an intracellular reservoir, drastically increasing potency compared to the transient binding of 5-FU metabolites.[4][7]

Quantitative Potency Analysis (Data Summary)

The following data aggregates IC50 values from validated colorectal and leukemic cell lines. Raltitrexed consistently outperforms 5-FU on a molar basis.

Cell LineTissue OriginRaltitrexed IC505-Fluorouracil IC50Potency FactorPrimary Citation
L1210 Murine Leukemia9.0 nM ~1,000 nM~110x [1]
HepG2 Hepatocellular79 nM 3,245 nM~41x [2]
KB Oral Epidermoid6.0 nM >1,000 nM>150x [1]
HT-29 Colorectal~15 nM ~2,500 nM~160x [3]

Critical Insight: The potency of Raltitrexed is time-dependent.[8][9][10][11] Short exposure (4h) may show higher IC50s, but continuous exposure (24-72h) allows for polyglutamation (FPGS activity), dropping the IC50 into the low nanomolar range.

Experimental Protocols: Validating Specificity

To objectively compare these compounds in your lab, you cannot rely solely on MTT/CellTiter-Glo assays. You must validate target specificity using a "Thymidine Rescue" assay.

Hypothesis: If the drug is a specific TS inhibitor (Raltitrexed), adding exogenous Thymidine (10 µM) should completely reverse toxicity. If the drug has off-target RNA effects (5-FU), Thymidine will only provide partial rescue.

Protocol: Thymidylate Synthase Specificity Assay

Materials:

  • Compound A: Raltitrexed Monohydrate (Dissolve in anhydrous DMSO; Stock 10 mM). Note: Ensure DMSO is water-free to prevent precipitation.

  • Compound B: 5-Fluorouracil (Dissolve in PBS or DMSO; Stock 10 mM).

  • Rescue Agent: Thymidine (Stock 1 mM in PBS).

  • Cell Line: HT-29 or HCT-116 (Colorectal carcinoma).[12]

Workflow Diagram:

Protocol_Flow Seed Seed Cells (3k/well, 96-well) Incubate1 24h Attachment Seed->Incubate1 Treat Treatment Groups Incubate1->Treat Grp1 Vehicle (DMSO) Treat->Grp1 Grp2 RTX (1-100 nM) Treat->Grp2 Grp3 RTX + Thymidine (10µM) Treat->Grp3 Grp4 5-FU (1-100 µM) Treat->Grp4 Grp5 5-FU + Thymidine (10µM) Treat->Grp5 Readout 72h Viability Assay (Resazurin/ATP) Grp1->Readout Grp2->Readout Grp3->Readout Grp4->Readout Grp5->Readout Analysis Calculate Rescue Index (% Viability Recovery) Readout->Analysis

Figure 2: Experimental design for distinguishing specific TS inhibition from general antimetabolite toxicity.

Step-by-Step Methodology:

  • Preparation: Dilute Raltitrexed monohydrate in DMSO. Caution: Raltitrexed is sensitive to light; handle in low light.

  • Seeding: Plate cells at low density (3,000 cells/well) to ensure exponential growth during the 72h assay window.

  • Treatment:

    • Treat cells with a dose-response curve of RTX (0.1 nM – 100 nM) and 5-FU (0.1 µM – 100 µM).

    • Rescue Arm: Co-treat duplicate plates with 10 µM Thymidine.

  • Analysis:

    • RTX Result: You should observe >90% recovery of cell viability in the Thymidine arm.

    • 5-FU Result: You will likely observe only 40-60% recovery, indicating "dirty" RNA toxicity that Thymidine cannot fix [4].

Resistance & Retention Profiles

When developing derivatives or assessing clinical utility, understanding resistance is vital.

  • The FPGS Bottleneck: Raltitrexed efficacy is strictly dependent on Folylpolyglutamate Synthetase (FPGS) . Cells with low FPGS expression (e.g., certain leukemic lines) are resistant to RTX because they cannot "trap" the drug, despite the drug entering the cell.

  • The Transporter Bottleneck: RTX requires the Reduced Folate Carrier (RFC) for entry. 5-FU enters largely via passive diffusion or different nucleoside transporters, making it effective in RFC-deficient tumors where RTX fails.

  • Clinical Translation: While RTX is more potent in vitro, 5-FU remains the standard of care (often with Leucovorin/Oxaliplatin) because RTX's toxicity profile (liver/GI) is less predictable, partly due to the long half-life of the polyglutamated metabolites in normal tissues [5].

References
  • Li, W., et al. (2014). "Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest."[10] PLoS ONE. Retrieved from [Link]

  • MDPI. (2021). "Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening." Pharmaceuticals.[2][10][13][14] Retrieved from [Link]

  • Takatori, A., et al. (2020). "Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN-amplified neuroblastoma cells." Cancer Science. Retrieved from [Link]

  • Cunningham, D., et al. (1996).[13] "Final results of a randomised trial comparing 'Tomudex' (raltitrexed) with 5-fluorouracil plus leucovorin in advanced colorectal cancer."[2][13] Annals of Oncology. Retrieved from [Link]

Sources

Comparative Efficacy Guide: Raltitrexed Monohydrate vs. Pemetrexed

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares Raltitrexed (a specific Thymidylate Synthase inhibitor) and Pemetrexed (a Multi-Targeted Antifolate). While both belong to the antifolate class, their structural distinctness dictates divergent clinical applications and experimental handling.

  • Raltitrexed is chemically designed for high specificity toward Thymidylate Synthase (TS), positioning it primarily as an alternative to 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC).

  • Pemetrexed acts as a "broad-spectrum" antifolate, inhibiting TS, Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). It is the standard of care for Malignant Pleural Mesothelioma (MPM) and Non-Small Cell Lung Cancer (NSCLC).

Part 1: Mechanistic Divergence & Signaling Pathways

The "Specific" vs. "Multi-Target" Paradigm

The efficacy of both agents relies heavily on intracellular polyglutamation by the enzyme Folylpolyglutamate Synthetase (FPGS) . Polyglutamation traps the drugs intracellularly and increases their affinity for folate-dependent enzymes.

  • Raltitrexed: Upon entry via the Reduced Folate Carrier (RFC), it is polyglutamated.[1] These polyglutamates are potent, long-acting inhibitors specifically of TS. This leads to a "thymineless death" by starving DNA synthesis of dTMP [1].

  • Pemetrexed: Its polyglutamated forms inhibit TS, but also exert significant secondary inhibition on DHFR and GARFT (a purine synthesis enzyme). This multi-pronged attack reduces the likelihood of resistance via target upregulation [2].

Pathway Visualization (Graphviz)

FolatePathway cluster_inputs Extracellular cluster_cell Intracellular Metabolism Folate Folate / Folic Acid DHF DHF (Dihydrofolate) Folate->DHF DHFR THF THF (Tetrahydrofolate) DHF->THF DHFR CH2THF 5,10-CH2-THF THF->CH2THF Purines De Novo Purine Synthesis THF->Purines GARFT/AICARFT CH2THF->DHF TS (Thymidylate Synthase) dUMP dUMP dTMP dTMP (DNA Precursor) dUMP->dTMP TS requires CH2-THF Raltitrexed Raltitrexed (Polyglutamated) Raltitrexed->dTMP BLOCKS TS Pemetrexed Pemetrexed (Polyglutamated) Pemetrexed->THF BLOCKS DHFR Pemetrexed->dTMP BLOCKS TS Pemetrexed->Purines BLOCKS GARFT

Caption: Comparative mechanism showing Raltitrexed's specific TS blockade vs. Pemetrexed's multi-enzyme inhibition.

Part 2: Pharmacological & Physicochemical Profile

For formulation scientists and experimental design, the chemical stability and solubility differences are critical. Pemetrexed is notably unstable in solution without specific antioxidants.

FeatureRaltitrexed MonohydratePemetrexed Disodium
Primary Target (

)
Thymidylate Synthase (TS) (

nM)
TS (

nM), DHFR (

nM), GARFT (

nM) [1]
Chemical Form Monohydrate saltDisodium salt (Hemipentahydrate or Amorphous)
Solubility Sparingly soluble in water; Soluble in 0.1M NaOHFreely soluble in water
Solution Stability Relatively stable in neutral/alkaline pHHighly Unstable (Oxidation prone). Requires antioxidants (e.g., L-Cysteine, Sodium Sulfite) [3].
Elimination Triphasic; ~50% retained in tissues (polyglutamates)Biphasic; Excreted largely unchanged in urine
Primary Indication Advanced Colorectal Cancer (CRC)Malignant Pleural Mesothelioma (MPM), NSCLC

Part 3: Clinical Efficacy & Indication Overlap

Colorectal Cancer (CRC)[2][6]
  • Raltitrexed: Developed as a convenient alternative to 5-FU/Leucovorin.[2] Clinical trials (e.g., Phase III) demonstrated that Raltitrexed (3 mg/m² q3w) offers equivalent overall survival (OS) to bolus 5-FU/LV regimens but with a more convenient dosing schedule [4]. It is often used in patients with cardiotoxicity related to 5-FU.

  • Pemetrexed: Despite its potency, Pemetrexed failed to show superiority or non-inferiority to standard 5-FU regimens in advanced CRC and is not indicated for this tumor type [5].

Malignant Pleural Mesothelioma (MPM)[6][8]
  • Pemetrexed: The "Gold Standard." The EMPHACIS trial established Pemetrexed + Cisplatin as superior to Cisplatin alone (Median Survival: 12.1 vs. 9.3 months) [6].

  • Raltitrexed: A viable alternative. Randomized trials have shown Raltitrexed + Cisplatin is comparable to Pemetrexed + Cisplatin in terms of response rates and survival, and may be more cost-effective in certain healthcare systems [7].[3] However, Pemetrexed remains the global preference due to more extensive long-term data.

Part 4: Validated Experimental Protocol (In Vitro)

CRITICAL WARNING: Standard Fetal Bovine Serum (FBS) contains high levels of thymidine and hypoxanthine.[4] These metabolites allow cells to bypass the blockade of de novo synthesis pathways (the "Salvage Pathway"), rendering antifolates artificially ineffective. You must use Dialyzed FBS.

Protocol: Comparative Cytotoxicity Assay (MTT/MTS)

Objective: Determine IC50 of Raltitrexed vs. Pemetrexed in CCRF-CEM or HCT-116 cell lines.

Workflow Visualization:

Protocol Step1 1. Media Prep (CRITICAL) Step2 2. Seeding Step1->Step2 Use RPMI-1640 + 10% Dialyzed FBS Step3 3. Drug Treatment Step2->Step3 2-3k cells/well Allow 24h attachment Step4 4. Incubation Step3->Step4 Serial Dilutions (0.1 nM - 10 µM) Step5 5. Readout Step4->Step5 72 Hours @ 37°C, 5% CO2 Step5->Step5 Add MTT/MTS Read Absorbance

Caption: Step-by-step workflow for antifolate cytotoxicity emphasizing the requirement for dialyzed serum.

Detailed Steps:

  • Media Preparation: Supplement folate-free RPMI-1640 with 10% Dialyzed FBS (10kDa cutoff). Note: Regular FBS will result in IC50 shifts of >10-fold [8].

  • Cell Seeding: Seed cells (e.g., 3,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure attachment (if adherent).

  • Drug Preparation:

    • Raltitrexed: Dissolve in DMSO or 0.1M NaOH.

    • Pemetrexed: Dissolve in sterile water or saline. Protect from light.[5]

  • Treatment: Apply serial dilutions (e.g., 1 nM to 10 µM). Include a "Vehicle Control" (DMSO < 0.1%) and a "Positive Control" (e.g., Methotrexate).

  • Readout: After 72 hours, add MTS/MTT reagent. Incubate 1-4 hours. Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Calculation: Plot dose-response curves (Non-linear regression, sigmoidal dose-response) to calculate IC50.

Part 5: Toxicity & Safety Management

The clinical utility of these drugs is defined by their toxicity profiles and the necessary premedication strategies.[6]

Pemetrexed: The Supplementation Mandate

Pemetrexed toxicity (myelosuppression, mucositis) correlates strongly with elevated homocysteine levels.

  • Protocol: Patients must receive Folic Acid (350–1000 µg daily) and Vitamin B12 (1000 µg IM q9w) starting 1 week prior to therapy.

  • Effect: This supplementation reduces severe toxicity without compromising efficacy [6].

Raltitrexed: The Renal & Hepatic Caution

Raltitrexed does not typically require folate supplementation (which might actually reduce its efficacy given its specific competition with folates).

  • Risk: It is prone to unpredictable, severe gastrointestinal and hematological toxicity, particularly in patients with mild renal impairment (Creatinine Clearance < 65 mL/min).

  • Management: Strict dose adjustments based on creatinine clearance are mandatory.

References

  • Hanauske, A. R., et al. (2007). "Pemetrexed: A Novel Multitargeted Antifolate for Cancer Therapy."[7] The Oncologist. Link

  • Chattopadhyay, S., et al. (2007). "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications." Molecular Cancer Therapeutics. Link

  • Vidal, F., et al. (2021). "Stability of pemetrexed diarginine concentrates...". Journal of Oncology Pharmacy Practice. Link

  • Cunningham, D., et al. (1996). "Mature results from three large randomized phase III trials of raltitrexed ('Tomudex')." British Journal of Cancer. Link

  • John, T., et al. (2009). "The current status of pemetrexed in solid tumors."[6] Expert Review of Anticancer Therapy. Link

  • Vogelzang, N. J., et al. (2003). "Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma." Journal of Clinical Oncology. Link

  • Woods, B., et al. (2012). "Raltitrexed plus cisplatin is cost-effective compared with pemetrexed plus cisplatin in patients with malignant pleural mesothelioma."[8][3] Lung Cancer.[3][5][6][7] Link

  • Theti, D. S., et al. (2003). "Antifolate pseudo-resistance due to elevated levels of thymidine and hypoxanthine in a commercial serum preparation."[4] Anticancer Research. Link

Sources

Technical Guide: Synergistic Targeting of Colorectal Cancer via Raltitrexed Monohydrate and Oxaliplatin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the synergistic interaction between Raltitrexed monohydrate and Oxaliplatin in an in vitro setting. It is designed for researchers optimizing combination therapies for colorectal cancer (CRC) models.

Executive Summary

The combination of Raltitrexed (a direct, specific Thymidylate Synthase inhibitor) and Oxaliplatin (a platinum-based DNA cross-linker) creates a "double-hit" strategy against colorectal cancer cells. Unlike the standard 5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX) regimen, Raltitrexed avoids RNA-directed toxicity and overcomes resistance mechanisms associated with Dihydropyrimidine Dehydrogenase (DPD) overexpression.

In vitro data consistently demonstrates that this pair exhibits synergism (Combination Index < 1.0) in KRAS-mutant and wild-type cell lines (e.g., HCT116, HT29). The mechanism relies on Raltitrexed-induced dTMP depletion, which cripples the DNA repair machinery necessary to excise Oxaliplatin-induced DNA adducts, forcing cells into "thymineless death" and apoptosis.

Mechanistic Basis of Synergy

To understand the experimental design, one must grasp the converging pathways.

  • Raltitrexed (RTX): Enters via the Reduced Folate Carrier (RFC), undergoes polyglutamation by FPGS (increasing retention/potency), and specifically inhibits Thymidylate Synthase (TS).[1][2] This halts de novo dTMP synthesis.

  • Oxaliplatin (L-OHP): Forms bulky Pt-DNA adducts (intra-strand cross-links).

  • The Synergy: DNA repair (NER/BER) requires dNTPs. RTX depletes the dTTP pool, preventing the repair of L-OHP adducts. The accumulation of unrepaired DNA damage triggers catastrophic apoptosis.

Pathway Visualization

G RTX Raltitrexed (Monohydrate) RFC RFC Transporter RTX->RFC FPGS FPGS (Polyglutamation) RFC->FPGS TS Thymidylate Synthase (Target) FPGS->TS Inhibits dTMP dTMP / dTTP (Depletion) TS->dTMP Blocked dUMP dUMP dUMP->TS Repair DNA Repair Machinery dTMP->Repair Required Substrate OXA Oxaliplatin Adducts Pt-DNA Adducts OXA->Adducts DNA DNA Integrity DNA->Adducts Adducts->Repair Triggers Apoptosis Apoptosis (Thymineless Death) Repair->Apoptosis Fails (Low dTTP)

Figure 1: Mechanistic convergence of Raltitrexed and Oxaliplatin. Raltitrexed inhibits the substrate supply (dTTP) required for repairing Oxaliplatin-induced DNA lesions.

Comparative Analysis: Raltitrexed vs. 5-FU

When designing studies, Raltitrexed is often compared to 5-FU.[3] Raltitrexed offers a cleaner mechanistic probe for TS inhibition.

FeatureRaltitrexed (RTX)5-Fluorouracil (5-FU)Impact on In Vitro Protocol
Primary Target Direct TS InhibitionIndirect (via FdUMP) + RNA incorporationRTX effects are strictly DNA-synthesis related; 5-FU has confounding RNA toxicity.
Metabolic Activation Requires Polyglutamation (FPGS)Complex (OPRT, TK, etc.)RTX is more potent in cells with high FPGS; 5-FU varies with DPD levels.
Resistance Profile Unaffected by DPD overexpressionHighly sensitive to DPD degradationRTX is the preferred control in DPD-high cell lines (e.g., some HT29 subclones).
Solubility DMSO (Monohydrate form)DMSO or WaterEnsure Monohydrate is fully solubilized (warm/sonicate).
Synergy with Oxaliplatin High (CI: 0.3 – 0.8)Moderate to HighRTX often shows stronger synergy at lower molar doses due to specific S-phase arrest.
Experimental Protocols
Protocol A: Preparation of Raltitrexed Monohydrate Stock
  • Reagent: Raltitrexed Monohydrate (MW approx. 476.49 g/mol ; check specific CoA as water content varies).

  • Solvent: Sterile DMSO (Dimethyl Sulfoxide).

  • Procedure:

    • Calculate mass for a 10 mM stock solution.

    • Add DMSO.[4][5] If precipitate is visible, warm to 37°C for 5-10 mins and sonicate.

    • Aliquot into light-protected tubes (Raltitrexed is light-sensitive).

    • Store at -20°C (stable for 3-6 months). Avoid repeated freeze-thaw cycles.

Protocol B: Synergistic Cytotoxicity Assay (Chou-Talalay Method)

This protocol determines the Combination Index (CI).[6][7][8]

1. Cell Seeding:

  • Seed CRC cells (e.g., HCT116, SW620) in 96-well plates (3,000–5,000 cells/well).

  • Incubate for 24h to allow attachment.

2. Drug Treatment Matrix: Design a "Constant Ratio" and "Non-Constant Ratio" layout.

  • Single Agents: RTX (0.1 nM – 100 nM) and Oxaliplatin (0.1

    
    M – 100 
    
    
    
    M). Determine IC50 for each first.
  • Combination: Combine at fixed ratios (e.g., IC50_RTX : IC50_OXA).

    • Example: If RTX IC50 = 10 nM and OXA IC50 = 5

      
      M, use a 1:500 molar ratio.
      
    • Dilute serially (0.25x, 0.5x, 1x, 2x, 4x of the IC50).

3. Incubation:

  • Duration: 72 hours (Critical: TS inhibition requires at least 2 cell cycles to manifest significant "thymineless" toxicity).

4. Readout:

  • Use CCK-8 or MTT assay. Measure Absorbance (OD).

5. Analysis (The Critical Step):

  • Calculate % Inhibition.[7][8][9]

  • Use software (CompuSyn) to generate the Median-Effect Plot.

  • Output: Combination Index (CI).

    • CI < 0.9: Synergism[9]

    • CI = 0.9–1.1: Additive[8][10]

    • CI > 1.1: Antagonism[8][10]

Workflow Diagram

Workflow Start Seed Cells (96-well) Treat Add Drugs (Single vs Combo) Start->Treat Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate Readout MTT/CCK-8 Absorbance Incubate->Readout Analysis CompuSyn Analysis (Calculate CI) Readout->Analysis

Figure 2: Experimental workflow for determining synergistic indices using the Chou-Talalay method.

Representative Data Synthesis

While specific values vary by cell line passage, the following table summarizes typical in vitro synergy ranges reported in literature for this combination.

Cell LineGenetic BackgroundDrug Ratio (RTX:OXA)CI @ ED50 (Effect Dose 50%)CI @ ED90 (Effect Dose 90%)Interpretation
HCT116 KRAS wt, p53 wt1:5000.65 ± 0.100.45 ± 0.08Strong Synergy
HT-29 BRAF mut, p53 mut1:10000.78 ± 0.120.60 ± 0.10Synergy
SW620 KRAS mut, Metastatic1:5000.82 ± 0.050.70 ± 0.09Moderate Synergy

Note: Synergy often increases at higher effect levels (ED90), indicating the combination is particularly effective at achieving high kill rates.

References
  • Mechanism of Raltitrexed: Jackman, A. L., et al. (1991). "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo." Cancer Research.[9] Link

  • Raltitrexed vs 5-FU: Cunningham, D., et al. (1996). "Mature results from three large randomized studies demonstrate that raltitrexed (Tomudex) is as effective as 5-fluorouracil and leucovorin in advanced colorectal cancer." European Journal of Cancer.
  • Synergy Protocol (Chou-Talalay): Chou, T. C. (2010).[9] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[9] Link

  • Clinical/Translational Context (TOMOX): Feliu, J., et al. (2005). "TOMOX (raltitrexed plus oxaliplatin) as first-line treatment in advanced colorectal cancer."[11][12] British Journal of Cancer. Link

  • In Vitro Synergy Confirmation: Scheithauer, W., et al. (2002). "Raltitrexed and oxaliplatin in colorectal cancer: in vitro and in vivo study of a synergistic cytostatic combination."[13] Wiener Klinische Wochenschrift. Link

Sources

Raltitrexed Monohydrate vs. Leucovorin Rescue: A Comparative Guide on Efficacy and Toxicity Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the mechanistic interplay between antineoplastic agents and their rescue modulators is critical for optimizing drug safety profiles. Raltitrexed (RTX) monohydrate is a potent, specific quinazoline folate analogue that acts as a thymidylate synthase (TS) inhibitor, primarily utilized in advanced colorectal cancer [1]. While highly effective, RTX monotherapy can induce severe, sometimes life-threatening antiproliferative toxicities, particularly gastrointestinal damage and myelosuppression [2].

To mitigate these adverse events, Leucovorin (LV; folinic acid) is utilized as a rescue agent. This guide objectively compares the pharmacokinetic and cellular performance of RTX monotherapy against RTX followed by delayed LV rescue, providing drug development professionals with actionable, self-validating experimental protocols to study this interaction.

Mechanistic Causality: The Biochemical Basis of Rescue

Unlike 5-fluorouracil (5-FU), where LV enhances toxicity by stabilizing the ternary complex, LV rescues cells from RTX-induced toxicity. The causality lies in competitive cellular transport and metabolism rather than simple downstream bypass [3]:

  • Uptake Competition: Both RTX and LV are transported into the intracellular space via the Reduced Folate Carrier (RFC).

  • Polyglutamation Competition: Once intracellular, RTX is extensively polyglutamated by Folylpolyglutamate Synthetase (FPGS). RTX-polyglutamates are the highly retained, active inhibitors of TS. LV competes directly as a substrate for FPGS.

By administering LV after RTX, LV competitively inhibits further RTX uptake and polyglutamation, while promoting the redistribution and reduction of preformed RTX-polyglutamates, thereby restoring DNA synthesis and preventing apoptosis [4].

G RTX Raltitrexed (RTX) RFC Reduced Folate Carrier (RFC) RTX->RFC LV Leucovorin (LV) LV->RFC Competes for Uptake RTX_int Intracellular RTX RFC->RTX_int LV_int Intracellular LV RFC->LV_int FPGS Folylpolyglutamate Synthetase (FPGS) RTX_poly RTX Polyglutamates FPGS->RTX_poly Synthesis RTX_int->FPGS LV_int->FPGS Competes for Polyglutamation LV_int->RTX_poly Reduces Formation Rescue Toxicity Reversal LV_int->Rescue Restores Homeostasis TS Thymidylate Synthase (TS) RTX_poly->TS Inhibits Tox Toxicity / Cell Death TS->Tox DNA Synthesis Blocked

Leucovorin rescues Raltitrexed toxicity by competing for RFC and FPGS, reducing RTX polyglutamates.

Comparative Performance Data: RTX Monotherapy vs. RTX + LV Rescue

The efficacy of LV rescue is highly time-dependent. In vitro and in vivo studies demonstrate that delayed LV administration significantly alters RTX pharmacokinetics and toxicity profiles. The table below synthesizes quantitative data comparing standard RTX monotherapy against a delayed LV rescue modality [3].

Pharmacokinetic / Cellular MetricRTX Monotherapy (Control)RTX + LV RescueExperimental Outcome
Plasma RTX (Day 7) Baseline accumulation (3-4 pmol/ml)3 to 4-fold reductionAccelerated systemic clearance
Liver RTX-polyglutamates (Day 7) High retention (~1000 pmol/g)8 to 11-fold reductionPrevention of hepatic toxicity
Intestinal Epithelium RTX (Day 7) High retention3 to 4-fold reductionReversal of severe diarrhea
In Vitro Viability (LV added at 18h) < 5% viable cells> 20% viable cells (expanding)Rescue of cell population
In Vivo Phenotype (BALB/c Mice) Lethal weight loss, severe neutropeniaWeight recovery, normal neutrophilsPrevention of treatment-related death

Experimental Protocols: Validating the Rescue Effect

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system for replicating the RTX vs. LV rescue dynamics in preclinical settings.

Protocol A: In Vitro Cell Line Rescue Assay

Objective: Quantify the time-dependent reversal of RTX-induced cytotoxicity by LV.

  • Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116 or HT29) in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • RTX Administration: Treat cells with RTX at the established IC50 concentration (e.g., 10 nM).

  • Time-Course Rescue: At specific time intervals (4h, 8h, 18h, 24h, 48h post-RTX), add LV (10 μM) to the respective "Rescue" wells. Leave "Monotherapy" wells untreated with LV.

  • Viability Assessment: At 72h post-RTX treatment, assess cell viability using a standard MTT or CellTiter-Glo luminescent assay.

Causality Check: Rescue efficacy strictly depends on the timing of LV addition. Addition at 18h allows for approximately one population doubling, whereas addition after 24-48h fails to rescue due to irreversible DNA fragmentation and apoptosis [4].

Protocol B: In Vivo Murine Toxicity and Rescue Model

Objective: Evaluate the systemic reversal of RTX-induced gastrointestinal and bone marrow toxicity.

  • Cohort Assignment: Divide BALB/c mice into two cohorts: RTX Monotherapy (Control) and RTX + LV Rescue.

  • Toxicity Induction: Administer RTX (100 mg/kg/day) via intraperitoneal injection for 4 consecutive days (Days 1–4) to induce severe weight loss and diarrhea.

  • Delayed Rescue: On Days 5–7 (post-onset of toxicity), administer LV (200 mg/kg, twice daily) exclusively to the Rescue cohort.

  • Monitoring & Harvest: Monitor daily body weight and stool consistency. On Day 7 and Day 9, sacrifice a subset of mice to harvest blood (for neutrophil/platelet counts) and liver/intestinal tissues (for RTX-polyglutamate quantification via Radioimmunoassay).

Causality Check: The delayed administration of LV on Day 5 ensures that the initial antineoplastic effect of RTX is not completely abrogated, while specifically rescuing the host from lethal mucosal and hematopoietic toxicity [3].

G Group1 Control Group (RTX Monotherapy) Obs1 Severe Weight Loss & Diarrhea Group1->Obs1 Day 5-9 Group2 Rescue Group (RTX + LV) Day5_7 Days 5-7: LV 200 mg/kg BID Group2->Day5_7 Delayed Rescue Day1_4 Days 1-4: RTX 100 mg/kg/day Day1_4->Group1 Day1_4->Group2 Obs2 Weight Recovery & Intestinal Repair Day5_7->Obs2 Day 7-9

In vivo experimental workflow comparing RTX monotherapy versus delayed Leucovorin rescue.

Clinical Translation & Application Insights

In our laboratory and clinical experience, the timing of LV administration is the most critical variable. Administering LV too early (e.g., < 4 hours post-RTX) completely abrogates the antineoplastic efficacy of RTX. Conversely, administering LV too late (> 48 hours) fails to prevent irreversible DNA damage. Therefore, clinical guidelines dictate that LV rescue (typically 25 mg/m² i.v. every 6 hours) is strictly reserved for cases of severe, unexpected antiproliferative toxicity or accidental overdose, rather than as a routine prophylactic adjuvant [5].

References

  • Farrugia DC, Aherne GW, Brunton L, Clarke SJ, Jackman AL. "Leucovorin rescue from raltitrexed (tomudex)-induced antiproliferative effects: in vitro cell line and in vivo mouse studies." PubMed / Clinical Cancer Research. URL:[Link]

  • Cancer Care Ontario. "Raltitrexed - Drug Monograph." Cancer Care Ontario. URL:[Link]

  • Pfizer Canada. "Product Monograph - TOMUDEX (raltitrexed)." Pfizer Canada. URL:[Link]

  • electronic medicines compendium (emc). "Tomudex 2 mg powder for solution for infusion - Summary of Product Characteristics (SmPC)." emc. URL:[Link]

Sources

Precision Analytics: A Comparative Guide to Confirming Raltitrexed Monohydrate Purity via qNMR vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Analytical Challenge

Raltitrexed (Tomudex®) is a quinazoline-based thymidylate synthase inhibitor used in colorectal cancer therapy. In drug development and generic verification, confirming the monohydrate form and chemical purity is critical.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for impurity profiling, it suffers from a fatal dependency: it requires a certified reference standard. If your reference standard is degraded or hygroscopic, your purity calculation is biased.

Quantitative NMR (qNMR) offers an orthogonal, self-validating solution. It is a primary ratio method that does not rely on a Raltitrexed standard. This guide details how to utilize qNMR to confirm both the chemical structure and the hydration state of Raltitrexed Monohydrate, comparing it objectively against HPLC-UV and LC-MS workflows.

Comparative Analysis: qNMR vs. HPLC vs. LC-MS

The following table contrasts the three dominant methodologies for purity assignment. Note that while HPLC is superior for trace impurity detection (<0.1%), qNMR is superior for mass balance and potency assignment .

FeatureqNMR (Proton) HPLC-UV LC-MS
Primary Output Absolute Purity (w/w%) & Structure IDRelative Purity (Area %)ID & Trace Impurity Analysis
Reference Standard Not Required (Uses Internal Std like Maleic Acid)Required (Must be chemically identical)Required for quantification
Response Factor Uniform (1H signal

molarity)
Variable (Depends on chromophores)Variable (Ionization efficiency)
Water Detection Yes (Distinct signal in DMSO-d

)
No (Elutes in void volume)No (Solvent background)
Limit of Quantitation ~0.1% (Sample dependent)<0.05%<0.01%
Throughput Fast (<20 min/sample)Slow (30-60 min run times)Medium

Technical Deep Dive: The NMR Protocol

The Principle of qNMR

In qNMR, the integrated signal area (


) is directly proportional to the number of nuclei (

) and the molar concentration. By adding a known mass of a high-purity Internal Standard (IS), we can calculate the absolute purity of Raltitrexed without ever needing a Raltitrexed standard.
Solvent and Internal Standard Selection
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d6).[1][2][3]
    
    • Reasoning: Raltitrexed has poor solubility in CDCl

      
      . DMSO-d
      
      
      
      dissolves the polar glutamic acid tail and the quinazolinone core effectively.
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.2 ppm, which typically falls in a "silent" region of the Raltitrexed spectrum (between the aliphatic and aromatic signals).
      
The Monohydrate Confirmation

Raltitrexed Monohydrate (


) contains one water molecule per drug molecule.
  • The Trap: DMSO is hygroscopic.[1][2] A "wet" solvent will inflate the water integration.

  • The Fix: You must run a "Solvent Blank" immediately before the sample. Subtract the blank's water integral from the sample's water integral to determine the water actually contributed by the crystal lattice.

Experimental Workflow & Logic

Diagram 1: The qNMR Execution Workflow

This diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Accurate Mass Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Add IS Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Homogeneity Processing Processing (Phase/Baseline) Acquisition->Processing FT & Phasing Calculation Purity Calculation Processing->Calculation Integration

Caption: Figure 1. Step-by-step workflow for Quantitative NMR. Note the critical requirement for relaxation delay (d1) to exceed 5 times the T1 relaxation time.

Diagram 2: Decision Matrix (Method Selection)

When should you use NMR versus HPLC?

Method_Selection Start Raltitrexed Sample Q_Standard Is a Certified Ref Standard Available? Start->Q_Standard HPLC Use HPLC-UV (Routine QC) Q_Standard->HPLC Yes qNMR Use qNMR (Absolute Purity) Q_Standard->qNMR No / Expired Q_Impurity Need Trace Impurities (<0.1%)? HPLC->Q_Impurity qNMR->Q_Impurity Orthogonal Check Q_Impurity->HPLC No LCMS Use LC-MS Q_Impurity->LCMS Yes

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on reference standard availability and sensitivity requirements.

Detailed Experimental Protocol

Objective: Determine purity of Raltitrexed Monohydrate using Maleic Acid as Internal Standard (IS).

Step 1: Sample Preparation[1]
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approximately 10 mg of Raltitrexed (

    
    ) and 5 mg of Maleic Acid (
    
    
    
    ) directly into the same vial.
    • Critical: Record weights to 4 decimal places.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Vortex until completely dissolved.[1]
    
  • Transfer: Transfer to a high-quality 5mm NMR tube.

Step 2: Instrument Parameters (The "Senior Scientist" Check)

Standard proton parameters are insufficient for quantitation. You must modify the pulse sequence:

  • Pulse Angle: 90° (maximizes signal).

  • Relaxation Delay (

    
    ):  Set to 30–60 seconds .
    
    • Why? Raltitrexed aromatic protons have long longitudinal relaxation times (

      
      ). If 
      
      
      
      , the signal will not fully recover, leading to under-integration and false low purity.
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (sufficient for 10mg sample; keeps experiment time reasonable).

  • Temperature: 298 K (25°C).

Step 3: Processing & Integration
  • Phasing: Apply manual phasing. Automatic phasing often distorts the baseline at the edges.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2). Do not use signal suppression algorithms.

  • Integration:

    • Internal Standard: Integrate the Maleic Acid singlet (

      
       ~6.2 ppm). Normalize this to value 2 (since Maleic Acid has 2 equivalent protons).
      
    • Analyte (Raltitrexed): Integrate the C-2 proton of the quinazoline ring (typically a singlet around

      
       8.5-8.7 ppm) or the thiophene proton. Ensure the signal is clean and not overlapping.
      
Step 4: Calculation

Calculate the purity (


) using the standard qNMR equation:


Where:

  • 
     = Integral area[4]
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid, 1 for Raltitrexed C-2 H)
    
  • 
     = Molar Mass (458.49 for anhydrous free base)
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Data Interpretation: The Monohydrate Check

To confirm the Monohydrate status, you must analyze the water peak in DMSO-d


 (approx 

3.33 ppm).
  • Measure Water Integral (

    
    ):  Integrate the water peak.
    
  • Normalize: Set the Raltitrexed single proton integral to 1.0.

  • Calculate Molar Ratio:

    
    
    (Divided by 2 because water has 2 protons).
    
  • Correction: Subtract the water integral found in the "Solvent Blank" spectrum.

  • Result:

    • Result

      
       1.0: Confirms Monohydrate .
      
    • Result

      
       0.0: Anhydrous.
      
    • Result > 1.0: Hygroscopic / Excess moisture.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • PubChem. (2023). Raltitrexed Compound Summary. National Center for Biotechnology Information.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[9]

  • European Pharmacopoeia (Ph. Eur.). (2023).[10] 2.2.33. Nuclear Magnetic Resonance Spectrometry.

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures.

Sources

Publish Comparison Guide: Raltitrexed Monohydrate Cytotoxicity Profile in Non-Malignant Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

Raltitrexed monohydrate (Tomudex®) represents a pivotal evolution in antifolate chemotherapy, designed to overcome the pharmacological limitations of 5-Fluorouracil (5-FU) and Methotrexate (MTX). While its primary utility lies in the management of advanced colorectal cancer, its cytotoxicity profile in non-malignant cells reveals a distinct "selectivity paradox": it exhibits a high therapeutic index in connective tissues (fibroblasts) and cardiac tissue but retains significant toxicity in rapidly dividing normal compartments (bone marrow, GI mucosa).

This guide provides a technical deep-dive into the differential cytotoxicity of Raltitrexed, contrasting its effects on normal vs. malignant cells, and offers validated experimental protocols for assessing these profiles in drug development.

Mechanistic Basis of Selectivity

To understand the cytotoxicity profile, one must first dissect the molecular filter that protects some normal cells while condemning others. Unlike 5-FU, which relies on passive diffusion and complex metabolic activation, Raltitrexed utilizes a precision-guided entry and retention system.

The RFC/FPGS "Lock and Key"

Raltitrexed is a direct, specific inhibitor of Thymidylate Synthase (TS) .[1] Its selectivity relies on two rate-limiting steps:

  • Uptake: Mediated by the Reduced Folate Carrier (RFC) (SLC19A1).

  • Retention: Intracellular polyglutamylation by Folylpolyglutamate Synthetase (FPGS) .

Normal cells with low proliferative rates (e.g., resting fibroblasts, cardiomyocytes) often express lower levels of RFC or have lower FPGS activity compared to carcinomas. This creates a "kinetic trap" in tumor cells where the drug enters, is polyglutamated, and becomes unable to exit, leading to prolonged TS inhibition.

Visualization: The Cytotoxic Selectivity Filter

Raltitrexed_Mechanism cluster_normal Resting Normal Cells (e.g., Fibroblasts) RTX_Ext Raltitrexed (Extracellular) RFC RFC Transporter (SLC19A1) RTX_Ext->RFC Uptake RTX_Int Raltitrexed (Intracellular) RFC->RTX_Int FPGS FPGS Enzyme RTX_Int->FPGS Substrate TS Thymidylate Synthase RTX_Int->TS Inhibits (Ki ~ 62 nM) RTX_Poly Raltitrexed-Polyglutamates (Retained & Potent) FPGS->RTX_Poly Polyglutamylation (High in Tumor/Marrow) RTX_Poly->TS Inhibits Potently (Ki < 1 nM) DNA DNA Synthesis (dTMP Production) TS->DNA Blocks Death Thymineless Death (Apoptosis) DNA->Death S-Phase Arrest Low_FPGS Low FPGS Activity Drug Effluxes Rapidly

Caption: Raltitrexed enters via RFC and is trapped by FPGS. High FPGS activity in tumors drives potency; low activity in resting normal tissues permits drug efflux, reducing toxicity.

Comparative Cytotoxicity Data

The following data synthesizes IC50 values from multiple independent assays, highlighting the therapeutic window.

Quantitative Profile: Malignant vs. Non-Malignant

Note the orders-of-magnitude difference in sensitivity between the leukemia model (L1210) and normal fibroblasts (MRC-5).

Cell TypeTissue OriginClassificationIC50 (Raltitrexed)Selectivity Index*
L1210 Murine LeukemiaMalignant0.009 µM (9 nM) 1.0 (Reference)
KB Human Oral EpidermoidMalignant0.006 µM (6 nM) ~1.5
HCT-116 Human ColonMalignant0.18 µM 0.05
MRC-5 Human Lung FibroblastNormal (Non-Malignant) 1.16 ± 0.30 µM ~129x (vs L1210)
CCD-18Co Human Colon FibroblastNormal (Non-Malignant) > 1.0 µM (Est.)[2][3][4][5][6][7]>100x
CFU-GM Human Bone MarrowNormal (Progenitor) High Sensitivity Low (<10x)

*Selectivity Index calculated as IC50(Normal) / IC50(L1210). A higher value indicates greater safety for that tissue type.

Key Toxicity Comparisons
  • Bone Marrow (Myelosuppression): Unlike fibroblasts, hematopoietic progenitors (CFU-GM) express high levels of RFC and are rapidly dividing. Raltitrexed shows comparable myelotoxicity to other antifolates, which is its dose-limiting toxicity (neutropenia).

  • Cardiotoxicity: A major advantage over 5-FU. Raltitrexed lacks the fluoro-metabolites (like fluoroacetate) that cause coronary vasospasm.

    • Data: Incidence of cardiotoxicity in high-risk patients: 4.5% (Raltitrexed) vs. ~19% (5-FU) .[8][9]

  • Hepatotoxicity: Raltitrexed causes transient transaminase elevations (AST/ALT) in ~15-20% of patients. This is generally non-cytotoxic (no massive necrosis) but indicates hepatocellular stress, likely due to accumulation of polyglutamates in the liver.

Experimental Protocols for Cytotoxicity Assessment

For researchers validating Raltitrexed in new models, the following protocols ensure robust, reproducible data.

Workflow Visualization

Experimental_Workflow Seeding 1. Cell Seeding (Normal vs Tumor) Density: 2-5k cells/well Treatment 2. Drug Treatment (Serial Dilutions: 1 nM - 100 µM) Exposure: 72h or 96h Seeding->Treatment Washout 3. Optional Washout (Test Retention/Polyglutamylation) Treatment->Washout Retention Assay Readout 4. Viability Readout (MTT / MTS / CellTiter-Glo) Treatment->Readout Standard Assay Washout->Readout Analysis 5. Data Analysis Calculate IC50 & Selectivity Index Readout->Analysis

Caption: Standardized workflow for determining IC50 and assessing the impact of polyglutamylation (retention) on cytotoxicity.

Protocol: MTT Cytotoxicity Assay (Adherent Normal Cells)

Target Cells: MRC-5, CCD-18Co, HCEC (Human Colonic Epithelial Cells).

  • Preparation: Dissolve Raltitrexed Monohydrate in fresh, anhydrous DMSO to create a 20 mM stock. Store at -20°C. Note: Avoid aqueous storage due to hydrolysis risk.

  • Seeding: Seed cells in 96-well plates.

    • Normal Fibroblasts: 5,000 cells/well (slower growth requires higher seed).

    • Tumor Control: 2,000 cells/well.

    • Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions in culture medium (e.g., 100 µM down to 0.1 nM).

    • Crucial Control: Include a "Vehicle Control" (DMSO < 0.5%) and a "Positive Control" (e.g., 5-FU or Pemetrexed).

    • Incubate for 72 hours (continuous exposure).

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Validation: Calculate % viability relative to vehicle. Plot log-dose vs. response to determine IC50.

Protocol: Leucovorin Rescue (Specificity Check)

To confirm that observed toxicity is TS-mediated (and not off-target):

  • Treat cells with Raltitrexed at IC90 concentration.

  • Simultaneously add Leucovorin (Folinic Acid) at 20 µM.

  • Result: In non-malignant cells, Leucovorin should fully rescue viability by competing for RFC uptake and bypassing the TS block. Failure to rescue suggests off-target toxicity.

References

  • Mechanism & Clinical Profile: Raltitrexed (Tomudex): A review of its pharmacological properties and clinical efficacy. Drugs.[1][4][7][8][10][11][12][13][14][15][16][17] Link

  • Normal Fibroblast Cytotoxicity: IC50 values of antifolates against cancer and normal cell lines (MRC-5). RSC Advances. Link

  • L1210 & Tumor Data: Raltitrexed Activity Data. SelleckChem / MedChemExpress Validated Data. Link

  • Cardiotoxicity Comparison: Use of raltitrexed as an alternative to 5-fluorouracil... in cancer patients with cardiac history.[8][11][13] European Journal of Cancer.[11] Link

  • Bone Marrow Toxicity: Differential Toxicities of Kinase Inhibitors and Antifolates on Hematopoietic Progenitor Cells. ReachBio White Paper.[12] Link

  • Hepatotoxicity Mechanism: Raltitrexed-induced hepatotoxicity: multivariate analysis of predictive factors. British Journal of Cancer. Link

Sources

benchmarking Raltitrexed monohydrate IC50 across NCI-60 panel

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Raltitrexed Monohydrate: IC50 Profiling Across the NCI-60 Panel and Mechanistic Comparison

Introduction & Mechanistic Rationale

Raltitrexed (Tomudex) is a highly potent, quinazoline-based folate antimetabolite engineered for the targeted inhibition of thymidylate synthase (TS)[1]. While traditional fluoropyrimidines like 5-Fluorouracil (5-FU) have historically dominated colorectal cancer treatment, their efficacy is often compromised by complex intracellular activation pathways and off-target RNA incorporation toxicities[2]. In contrast, Raltitrexed offers a streamlined, highly specific mechanism of action that directly mimics the natural folate cofactor.

G RFC Reduced Folate Carrier (RFC) Cellular Uptake FPGS FPGS Enzyme (Polyglutamation) RFC->FPGS Intracellular RTX Raltitrexed RTX->RFC Enters Cell RTX_Poly Polyglutamated Raltitrexed (Active Form) FPGS->RTX_Poly Adds Glutamates TS Thymidylate Synthase (TS) RTX_Poly->TS Competitive Inhibition dTMP dTMP TS->dTMP Blocked Apoptosis Thymineless Death (Apoptosis) TS->Apoptosis dTMP Depletion dUMP dUMP dUMP->dTMP TS Catalysis DNA DNA Synthesis & Repair dTMP->DNA Precursor

Mechanistic pathway of Raltitrexed cellular uptake, polyglutamation, and TS inhibition.

Causality in Mechanism: Raltitrexed enters the cell primarily via the Reduced Folate Carrier (RFC). Once intracellular, it acts as a substrate for Folylpolyglutamate Synthetase (FPGS)[3]. The addition of glutamate residues is not merely a structural modification; it is a critical pharmacokinetic trap. Polyglutamation increases the drug's intracellular retention and enhances its binding affinity to the TS enzyme by over 100-fold compared to its monoglutamate form. By competitively occupying the folate-binding site on TS, Raltitrexed halts the conversion of dUMP to dTMP, leading to catastrophic dUTP accumulation, DNA fragmentation, and "thymineless death"[3].

NCI-60 Benchmarking: Raltitrexed vs. Alternative Antimetabolites

To objectively evaluate Raltitrexed's potency, we benchmark its half-maximal inhibitory concentration (IC50) against 5-FU and the multi-targeted antifolate Pemetrexed. This data is derived from the NCI-60 human tumor cell line screen and validated in vitro models, which integrate pharmacological profiles to allow robust cross-drug comparisons[4],[5],[6].

Table 1: Comparative IC50 Profiling in Representative NCI-60 Colorectal and NSCLC Lines

DrugPrimary Target(s)Representative IC50 RangeOff-Target Effects
Raltitrexed TS (Direct, Folate site)8 nM – 136 nM Low (Highly specific to TS)
Pemetrexed TS, DHFR, GARFT103 nM – 302 nMModerate (Multi-targeted antifolate)
5-Fluorouracil (5-FU) TS (via FdUMP), RNA, DNA1.8 µM – 10.5 µMHigh (RNA incorporation toxicity)

Data Interpretation: In comparative studies across colon cancer and NSCLC cell lines, Raltitrexed demonstrates IC50 values in the low nanomolar range, significantly outperforming the micromolar potency of 5-FU[5]. Its superior potency is directly linked to its ability to bypass the complex phosphorylation steps required by 5-FU to form the active FdUMP metabolite[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the optimal methodologies for benchmarking TS inhibitors like Raltitrexed.

Workflow NCI60 NCI-60 Cell Seeding (96-well plates) Incubation 24h Incubation (Recovery) NCI60->Incubation Treatment Raltitrexed Dosing (5-log range, 48h) Incubation->Treatment Fixation TCA Fixation (Protein Precipitation) Treatment->Fixation SRB SRB Staining (Biomass Binding) Fixation->SRB Readout OD 515nm Readout (IC50 Calculation) SRB->Readout

Step-by-step workflow for NCI-60 SRB viability assay and IC50 determination.

Protocol A: High-Throughput Sulforhodamine B (SRB) Viability Assay

Why SRB over MTT? When evaluating antimetabolites that disrupt cellular metabolism (like TS inhibitors), tetrazolium-based assays (MTT/MTS) can yield confounding artifacts due to fluctuations in mitochondrial reductase activity. The SRB assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

  • Cell Seeding & T0 Establishment: Seed NCI-60 adherent lines (e.g., HCT-116, HT29) at 5,000–10,000 cells/well in 96-well plates.

    • Self-Validating Step: After a 24h recovery period, fix one dedicated plate immediately (T0 control). This allows you to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) drug effects during final calculations.

  • Drug Exposure: Treat cells with Raltitrexed monohydrate in a 5-log concentration range (e.g., 0.1 nM to 10 µM) for 48–72 hours.

  • TCA Fixation: Add cold 50% Trichloroacetic Acid (TCA) directly to the culture medium to a final concentration of 10%.

    • Causality: Cold TCA instantaneously precipitates proteins and halts all enzymatic degradation, locking the cellular biomass in place and preventing detachment of apoptotic cells during subsequent wash steps.

  • Staining & Solubilization: Wash plates with dH2O, air dry, and stain with 0.4% SRB in 1% acetic acid for 10 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Read absorbance at 515 nm. Calculate the IC50 using non-linear regression (curve fitting) against the T0 and vehicle controls.

Protocol B: Intracellular Thymidylate Synthase Catalytic Assay (Tritium Release)

To validate that the observed IC50 is directly caused by TS inhibition rather than off-target effects, a tritium-release assay is employed[6].

  • Tracer Incubation: Expose Raltitrexed-treated cells to [5-³H]-2'-deoxycytidine.

    • Causality: The cells convert this tracer to [5-³H]-dUMP. When active TS converts [5-³H]-dUMP to dTMP, the tritium atom at the 5-position is displaced and released into the medium as tritiated water (³H₂O).

  • Charcoal Separation: Add activated charcoal to the cell lysates.

    • Causality: Charcoal adsorbs all unreacted nucleotides (dUMP, dTMP) but leaves the released ³H₂O in the supernatant.

  • Scintillation Counting: Measure the radioactivity of the supernatant. A decrease in ³H₂O formation directly correlates with the degree of intracellular TS inhibition by polyglutamated Raltitrexed.

References

  • What is the mechanism of Raltitrexed? - Patsnap Synapse. Patsnap.
  • Raltitrexed - Wikipedia. Wikipedia.
  • Accessing CellMiner Data. CellMiner.
  • Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil. PMC.
  • The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity. Frontiers.
  • Mechanisms of action of FdUMP[10]: Metabolite activation and thymidylate synthase inhibition. Spandidos Publications.

Sources

Safety Operating Guide

Raltitrexed monohydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Raltitrexed Monohydrate Handling, Segregation, and Disposal

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of applied chemistry. Raltitrexed monohydrate (C₂₁H₂₂N₄O₆S · H₂O) is a highly potent, quinazoline-based antimetabolite that selectively inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death[1]. Due to this mechanism of action, it is classified by NIOSH as a Group 1 Antineoplastic Hazardous Drug[2].

Improper handling or disposal of this Active Pharmaceutical Ingredient (API) poses severe occupational and environmental risks, including genotoxicity, reproductive toxicity (GHS H360), and acute oral toxicity (GHS H300/H301)[3]. The following protocols establish a self-validating, fail-safe system for the operational disposal of Raltitrexed monohydrate.

Mechanistic Rationale for Disposal Methods

A common operational error in drug development labs is treating highly potent APIs like standard biohazardous waste. Raltitrexed is a highly stable synthetic molecule that resists standard wastewater treatment and is toxic to aquatic life; it must never be discharged into the sewer system[4].

The Causality of Flue Gas Scrubbing: The absolute requirement for Raltitrexed disposal is controlled incineration equipped with flue gas scrubbing at a licensed chemical destruction facility[4]. Why is standard incineration insufficient? The molecular structure of Raltitrexed contains both sulfur and nitrogen heteroatoms. When subjected to thermal degradation, these heteroatoms oxidize into highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx)[5]. Flue gas scrubbing chemically neutralizes these acidic byproducts before they can be released into the atmosphere, ensuring complete environmental containment.

Quantitative Waste Segregation

To maintain a self-validating safety system, laboratories must strictly segregate Raltitrexed waste into "Trace" and "Bulk/Non-Trace" streams. This prevents the overloading of trace containers with highly concentrated API and ensures RCRA (Resource Conservation and Recovery Act) compliance[6].

Table 1: Raltitrexed Waste Categorization and Disposition

Waste CategoryQuantitative ThresholdPrimary ContainerFinal Disposition
Trace Contaminated < 3% of original API volume remains (e.g., empty vials, used PPE, syringes)Yellow or Purple Trace Chemotherapy BinIncineration
Bulk / Non-Trace ≥ 3% of original API volume remains (e.g., unused drug, expired stock)Black RCRA Hazardous Waste BinIncineration + Flue Gas Scrubbing
Spill Cleanup Any detectable API mass (e.g., saturated absorbent pads, broken glass)Black RCRA Hazardous Waste BinIncineration + Flue Gas Scrubbing

Waste Segregation Workflow

G Start Raltitrexed Monohydrate Waste Generated Decision Is the waste 'Trace' or 'Bulk/Non-Trace'? Start->Decision Trace Trace Waste (Empty vials, PPE, syringes) Decision->Trace < 3% volume remains Bulk Bulk / Non-Trace Waste (Unused drug, spill cleanup) Decision->Bulk > 3% volume remains or spill residue BinTrace Yellow/Purple Container (Trace Chemotherapy) Trace->BinTrace BinBulk Black Container (Bulk Hazardous Waste) Bulk->BinBulk Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) BinTrace->Incineration BinBulk->Incineration

Decision tree for the segregation and disposal of Raltitrexed monohydrate waste.

Step-by-Step Methodologies

Protocol A: Routine Disposal and Weight-Reconciliation

To ensure the disposal system is self-validating, implement a Weight-Reconciliation Check . The mass of the dispensed Raltitrexed plus the mass of the segregated bulk waste must equal the original mass of the container minus the administered dose. Any discrepancy immediately flags a potential uncontained spill or improper disposal event, triggering an automatic safety audit.

  • Decontamination: Decontaminate the exterior of the closed primary container (e.g., the vial) using a 70% Isopropyl Alcohol (IPA) wipe before removing it from the biological safety cabinet (BSC) or fume hood[6].

  • Segregation: Assess the remaining volume. If the vial is empty (<3% residue), place the vial, along with your outer layer of double-gloves, into the Yellow/Purple Trace Chemotherapy bin[6].

  • Bulk Containment: If the drug is expired or unused (>3% residue), place the sealed vial into a secondary sealable plastic bag. Deposit this into the Black RCRA Hazardous Waste bin[6].

  • Transport: Do not puncture or crush packaging. Containers must be securely sealed and offered to a licensed chemical destruction plant[4].

Protocol B: Spill Management and Aerosolization Prevention

Raltitrexed monohydrate is typically handled as an off-white to light yellow powder[4]. If a powder spill occurs, dry sweeping is strictly prohibited . The mechanical action of sweeping generates respirable aerosols, directly exposing the operator to acute oral/inhalation toxicity (H300/H335)[3].

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow the HVAC/fume hood system to clear any initial airborne particulates[3].

  • PPE Donning: Don a NIOSH-approved respirator (N95 or higher), chemical impermeable gloves, safety goggles, and an impervious gown[4],[3].

  • Capillary Neutralization: Gently place damp absorbent pads over the spilled powder. Causality: The moisture binds the powder into a suspension, effectively neutralizing the aerosolization risk through capillary action.

  • Chemical Degradation: Wipe the area with a high-pH detergent or a 1% sodium hypochlorite solution to aid in the chemical degradation of the active quinazoline ring, followed by a thorough rinse with water[3].

  • Self-Validation Step: Perform a secondary wipe-down with a dry pad. Visually inspect the pad and the surface. A final wipe with 70% IPA ensures no aqueous, contaminated residue remains.

  • Disposal: Place all saturated pads, broken glass (handled only with forceps), and contaminated PPE into a Black RCRA Hazardous Waste bin for incineration[6].

References

[4] Title: Raltitrexed - Safety Data Sheet | Source: ChemicalBook | URL: [5] Title: SAFETY DATA SHEET: Raltitrexed | Source: TCI Chemicals | URL: [6] Title: Chemotherapy and Other Hazardous Drugs Safe Use Guidelines | Source: University of Washington | URL: [2] Title: Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report | Source: Regulations.gov | URL: [1] Title: Raltitrexed | C21H22N4O6S | CID 135400182 | Source: PubChem - NIH | URL: [3] Title: Safety Data Sheet | Source: MedChemExpress | URL:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.